molecular formula C38H62N4O17 B1192360 Bis-Mal-PEG11

Bis-Mal-PEG11

Numéro de catalogue: B1192360
Poids moléculaire: 846.9 g/mol
Clé InChI: XDOQKMMEKFZMGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bis-Mal-PEG11 is a PEG derivative containing a two maleimide groups. The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The hydrophilic PEG spacer increases solubility in aqueous media.

Propriétés

Formule moléculaire

C38H62N4O17

Poids moléculaire

846.9 g/mol

Nom IUPAC

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C38H62N4O17/c43-33(5-9-41-35(45)1-2-36(41)46)39-7-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-8-40-34(44)6-10-42-37(47)3-4-38(42)48/h1-4H,5-32H2,(H,39,43)(H,40,44)

Clé InChI

XDOQKMMEKFZMGB-UHFFFAOYSA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Bis-Mal-PEG11

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis-Maleimide-PEG11: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking agent integral to advancements in bioconjugation, drug delivery, and diagnostics. This document details its chemical structure, physicochemical properties, experimental protocols for its use, and its applications in cutting-edge research and development.

Core Concepts: Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) linker functionalized with a maleimide group at each terminus. The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, forming stable thioether bonds. This reaction is most efficient within a pH range of 6.5-7.5. The central PEG11 chain, comprising eleven ethylene glycol units, imparts hydrophilicity to the molecule, which can enhance the solubility and reduce the immunogenicity of the resulting conjugates.[1][2]

The discrete PEG length (dPEG®) ensures a defined spacer arm length, providing precise control over the distance between conjugated molecules.[3] This is a significant advantage over traditional polydisperse PEG linkers.

Physicochemical Properties of this compound
PropertyValueReferences
Chemical Formula C38H62N4O17[4]
Molecular Weight ~846.9 g/mol [4]
CAS Number 854753-78-9
Appearance White to off-white solid
Solubility Water, DMSO, DMF, DCM
Spacer Arm Length ~56.0 Å
Reactive Groups Maleimide (x2)
Target Functional Group Sulfhydryl (-SH)
Optimal Reaction pH 6.5 - 7.5

Experimental Protocols

The primary application of this compound is the covalent crosslinking of two thiol-containing molecules. The following is a general protocol for the conjugation of two distinct proteins (Protein A and Protein B).

Materials
  • This compound

  • Protein A (containing at least one free sulfhydryl group)

  • Protein B (containing at least one free sulfhydryl group)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free and thiol-free buffer such as HEPES.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: Cysteine or 2-Mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Workflow for Protein-Protein Crosslinking

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProtA Prepare Protein A Solution Mix1 Mix Protein A with this compound ProtA->Mix1 ProtB Prepare Protein B Solution Mix2 Mix Protein A-PEG-Mal with Protein B ProtB->Mix2 Linker Prepare this compound Solution Linker->Mix1 Incubate1 Incubate (Step 1) Mix1->Incubate1 Purify1 Purify Protein A-PEG-Mal Incubate1->Purify1 Purify1->Mix2 Incubate2 Incubate (Step 2) Mix2->Incubate2 Quench Quench Reaction Incubate2->Quench Purify2 Purify Conjugate Quench->Purify2 Analyze Analyze Conjugate Purify2->Analyze G Maleimide Maleimide Conjugate Thioether Conjugate Maleimide->Conjugate + Thiol (pH 6.5-7.5) Hydrolyzed Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed Hydrolysis (pH > 7.5) Thiol Thiol Thiol->Conjugate Retro Retro-Michael Reaction (Dissociation) Conjugate->Retro Thiol Exchange G cluster_synthesis General Synthetic Route DiaminoPEG H2N-PEG11-NH2 BisMaleamicAcid Bis-Maleamic Acid-PEG11 DiaminoPEG->BisMaleamicAcid MaleicAnhydride Maleic Anhydride MaleicAnhydride->BisMaleamicAcid Cyclization Cyclization BisMaleamicAcid->Cyclization BisMalPEG11 This compound Cyclization->BisMalPEG11 G cluster_adc ADC Workflow Antibody Thiolated Antibody Conjugation Conjugation Antibody->Conjugation Drug Thiolated Drug Drug->Conjugation Linker This compound Linker->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Targeting Targeting & Internalization ADC->Targeting Release Drug Release Targeting->Release CellDeath Cell Death Release->CellDeath G cluster_np Nanoparticle Functionalization Nanoparticle Nanoparticle Linker This compound Nanoparticle->Linker Surface Attachment FunctionalizedNP Functionalized Nanoparticle Linker->FunctionalizedNP Ligand Thiolated Ligand Ligand->FunctionalizedNP Conjugation G cluster_fret FRET Immunoassay Principle Donor Donor Fluorophore Linker This compound Donor->Linker Acceptor Acceptor Fluorophore Antigen Antigen Acceptor->Antigen Antibody Antibody Antibody->Linker Complex FRET Complex Antigen->Complex Linker->Complex Signal FRET Signal Complex->Signal Binding

References

An In-Depth Technical Guide to the Mechanism of Action of Bis-Mal-PEG11 in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinker widely utilized in bioconjugation. The document details the underlying chemistry, the role of its constituent parts, and practical considerations for its use in research and drug development.

Introduction to this compound

This compound is a chemical crosslinking reagent featuring two maleimide functional groups connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the covalent conjugation of two thiol-containing molecules, such as proteins with accessible cysteine residues.[1] The PEG linker enhances the solubility and stability of the resulting conjugate in aqueous environments.[1]

Molecular Structure:

Core Mechanism of Action: The Thiol-Maleimide Reaction

The primary mechanism of action for this compound relies on the highly specific and efficient reaction between its maleimide groups and free thiol (sulfhydryl) groups, typically found on cysteine residues within proteins and peptides. This reaction, known as a Michael addition, results in the formation of a stable, covalent thioether bond.[3]

The reaction is most efficient within a pH range of 6.5 to 7.5. Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing the competing reaction with primary amines (e.g., from lysine residues). At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.

Key Reaction Parameters:

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Balances thiol reactivity and minimizes side reactions with amines.
Temperature 4°C to Room TemperatureReaction proceeds efficiently at these temperatures.
Buffer Phosphate, HEPES, MOPSAvoid amine-containing buffers (e.g., Tris) as they can compete with the reaction.
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)Can be used to reduce disulfide bonds and expose free thiols for conjugation. TCEP does not contain a thiol and thus does not directly compete with the maleimide reaction.

Potential Side Reactions:

  • Hydrolysis of the Maleimide Ring: The maleimide group can undergo hydrolysis, particularly at pH values above 7.5, rendering it unreactive towards thiols.

  • Reaction with Amines: At pH values above 7.5, the reactivity of maleimides with primary amines increases, which can lead to non-specific conjugation.

  • Thiazine Rearrangement: A side reaction can occur when conjugating to an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative.

The Role of the PEG11 Linker

The polyethylene glycol (PEG) spacer in this compound plays a crucial role in the properties of the resulting bioconjugate. PEG is a hydrophilic, flexible, and biocompatible polymer.

Key contributions of the PEG11 linker include:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the crosslinker and the final conjugate in aqueous buffers, which is particularly beneficial for hydrophobic molecules.

  • Enhanced Stability: PEGylation can protect the conjugated molecules from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, reducing its immunogenic potential.

  • Flexibility: The flexible PEG spacer allows for a greater range of motion for the conjugated molecules, which can be important for maintaining their biological activity.

Quantitative Data on Maleimide-Thiol Conjugation

ParameterTypical ValueReference
Second-order rate constant (k₂) for maleimide-cysteine reaction ~10² M⁻¹s⁻¹
Reaction Completion Time Minutes to a few hoursDependent on reactant concentrations and reaction conditions.
Conjugation Efficiency Can be very high (>90%)With optimized conditions and sufficient molar excess of the maleimide reagent.

Experimental Protocols

General Protocol for Intermolecular Protein Crosslinking

This protocol describes a general procedure for crosslinking two different proteins (Protein A and Protein B), each containing at least one accessible cysteine residue.

Materials:

  • This compound

  • Protein A (with accessible thiol)

  • Protein B (with accessible thiol)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another amine-free, thiol-free buffer.

  • Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the proteins contain disulfide bonds that need to be reduced to expose free thiols, treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Crosslinking Reaction:

    • Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF.

    • Add the this compound stock solution to the mixed protein solution (Protein A and Protein B) to achieve a desired molar excess of the crosslinker (typically 5-20 fold molar excess over the protein with the lower concentration).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-100 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess crosslinker and unreacted proteins by size exclusion chromatography (SEC) or dialysis.

  • Analysis of the Conjugate:

    • Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products.

    • Further characterization can be performed using techniques like mass spectrometry to confirm the identity of the crosslinked species.

Workflow for Studying Protein Conformational Changes using Intramolecular FRET

This workflow outlines how this compound can be used to study conformational changes within a single protein containing two engineered cysteine residues, labeled with a FRET donor and acceptor pair.

Workflow:

  • Protein Engineering: Engineer a protein of interest to have two cysteine residues at specific locations that are expected to change in proximity upon a conformational change.

  • Fluorophore Labeling:

    • Label one cysteine residue with a donor fluorophore (e.g., via a maleimide-activated dye).

    • Label the second cysteine residue with an acceptor fluorophore (e.g., via another maleimide-activated dye).

    • Purify the dually labeled protein.

  • Intramolecular Crosslinking:

    • Treat the dually labeled protein with this compound to crosslink the two cysteine residues. This locks the protein in a specific conformation.

  • FRET Measurement:

    • Measure the FRET efficiency of the crosslinked protein. A high FRET efficiency indicates that the two fluorophores (and thus the two cysteine residues) are in close proximity.

  • Induce Conformational Change:

    • In a parallel experiment, induce a conformational change in the non-crosslinked, dually labeled protein (e.g., by adding a ligand or changing buffer conditions).

  • Comparative FRET Measurement:

    • Measure the FRET efficiency of the protein after the conformational change.

  • Data Analysis:

    • Compare the FRET efficiency of the crosslinked (locked conformation) protein with the FRET efficiency of the protein before and after the induced conformational change. This comparison provides insights into the nature and extent of the conformational change.

Visualizations

Mechanism of Action: Thiol-Maleimide Reaction

G Mechanism of Thiol-Maleimide Reaction cluster_0 Reactants cluster_1 Reaction cluster_2 Product Protein_SH Protein-SH (Thiol) Michael_Addition Michael Addition Protein_SH->Michael_Addition BisMal This compound (Maleimide) BisMal->Michael_Addition Thioether_Bond Stable Thioether Bond Michael_Addition->Thioether_Bond pH 6.5-7.5 G Workflow for Intermolecular Protein Crosslinking A 1. Prepare Protein A and Protein B Solutions B 2. (Optional) Reduce Disulfide Bonds with TCEP A->B C 3. Add this compound (Molar Excess) B->C D 4. Incubate (1-2h RT or O/N 4°C) C->D E 5. Quench Reaction with L-cysteine D->E F 6. Purify Conjugate (e.g., SEC) E->F G 7. Analyze Product (SDS-PAGE, MS) F->G G Factors Influencing Conjugation Efficiency cluster_positive Positive Influences cluster_negative Negative Influences center Conjugation Efficiency pH Optimal pH (6.5-7.5) pH->center Molar_Ratio Molar Excess of This compound Molar_Ratio->center Purity High Purity of Reactants Purity->center Thiol_Accessibility Accessible Thiol Groups Thiol_Accessibility->center High_pH High pH (>7.5) High_pH->center Hydrolysis Maleimide Hydrolysis Hydrolysis->center Amine_Buffers Amine-Containing Buffers Amine_Buffers->center Steric_Hindrance Steric Hindrance Steric_Hindrance->center

References

The Versatility of Bis-Maleimide-PEG11: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-Maleimide-PEG11 is a homobifunctional crosslinking reagent that plays a pivotal role in bioconjugation, drug delivery, and biomaterials science. Its structure, featuring two maleimide groups at either end of a flexible 11-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of molecules containing sulfhydryl (-SH) groups. This guide provides a comprehensive overview of the applications, experimental protocols, and technical data related to Bis-Maleimide-PEG11, empowering researchers to leverage its capabilities in their work.

Core Applications of Bis-Maleimide-PEG11

The unique properties of Bis-Maleimide-PEG11 make it a versatile tool for a range of applications, primarily centered around its ability to specifically and efficiently crosslink thiol-containing molecules.

  • Bioconjugation and Protein Crosslinking: A primary application is the covalent crosslinking of proteins, peptides, and other biomolecules that possess free cysteine residues. This can be used to study protein-protein interactions, stabilize protein complexes, and create well-defined bioconjugates. The PEG11 spacer provides a desirable degree of flexibility and hydrophilicity to the resulting conjugate.[1][2]

  • Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, bis-maleimide linkers are utilized in the synthesis of ADCs.[3][] These reagents can link cytotoxic drugs to monoclonal antibodies, enabling the specific delivery of therapeutic payloads to cancer cells.[] The stability of the maleimide-thiol linkage is a critical factor in the efficacy and safety of ADCs.

  • Hydrogel Formation: Bis-Maleimide-PEG11 is a key component in the formation of biocompatible hydrogels. When combined with dithiol-containing polymers, such as PEG-dithiol, it undergoes a Michael-type addition reaction to form a crosslinked three-dimensional network. These hydrogels have applications in drug delivery, tissue engineering, and cell encapsulation.

  • Surface Modification and Immobilization: The maleimide groups can react with thiol-modified surfaces to immobilize proteins, peptides, or other ligands. This is useful for creating biosensors, affinity chromatography matrices, and other functionalized surfaces.

Physicochemical and Reaction Properties

A thorough understanding of the properties of Bis-Maleimide-PEG11 is essential for its effective use.

PropertyValueReference
Molecular Formula C38H62N4O17N/A
Molecular Weight 846.92 g/mol N/A
Spacer Arm Length ~49.1 ÅN/A
Reactive Group Maleimide
Target Functional Group Sulfhydryl (-SH)
Optimal Reaction pH 6.5 - 7.5
Bond Formed Thioether Bond
Solubility Water, DMSO, DMFN/A

Experimental Protocols

The following sections provide detailed methodologies for key applications of Bis-Maleimide-PEG11.

Protocol 1: Protein-Protein Crosslinking

This protocol outlines a general procedure for crosslinking two proteins containing free sulfhydryl groups.

Materials:

  • Protein A (with free -SH groups)

  • Protein B (with free -SH groups)

  • Bis-Maleimide-PEG11

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 100 mM Cysteine in PBS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Crosslinker Preparation:

    • Immediately before use, dissolve Bis-Maleimide-PEG11 in anhydrous DMF or DMSO to a concentration of 10-25 mM.

  • Crosslinking Reaction:

    • Add the Bis-Maleimide-PEG11 solution to the protein mixture. A typical starting molar excess of the crosslinker to the total protein is 10- to 20-fold. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any excess maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification and Analysis:

    • Remove excess crosslinker and quenching reagent by dialysis or using a desalting column.

    • Analyze the crosslinked products by SDS-PAGE. A new band with a higher molecular weight corresponding to the Protein A-Protein B conjugate should be observed. Further analysis can be performed by size-exclusion chromatography or mass spectrometry.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (Conceptual Workflow)

This protocol provides a conceptual workflow for using a bis-maleimide linker in ADC development.

Materials:

  • Monoclonal Antibody (mAb)

  • Reducing Agent (e.g., TCEP or DTT)

  • Bis-Maleimide-PEG11

  • Thiol-containing cytotoxic drug

  • Conjugation Buffer: PBS, pH 7.2-7.5, with 1-5 mM EDTA

  • Quenching Solution: N-acetylcysteine or cysteine

  • Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Antibody Reduction:

    • Reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of a reducing agent (e.g., DTT) at 37°C for 30-60 minutes. The extent of reduction determines the number of available thiol groups for conjugation.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • First Conjugation (Antibody to Linker):

    • React the reduced antibody with a molar excess of Bis-Maleimide-PEG11 in the conjugation buffer for 1-2 hours at room temperature. This will result in the linker being attached to the antibody via one of its maleimide groups.

  • Purification of Antibody-Linker Conjugate:

    • Purify the antibody-linker conjugate from excess Bis-Maleimide-PEG11 using SEC or TFF.

  • Second Conjugation (Linker to Drug):

    • React the purified antibody-linker conjugate with a molar excess of the thiol-containing cytotoxic drug. The remaining maleimide group on the linker will react with the thiol group of the drug.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction with a quenching solution to cap any unreacted maleimide groups.

    • Purify the final ADC using SEC or TFF to remove unreacted drug and other impurities.

  • Characterization:

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and stability.

Protocol 3: Hydrogel Formation

This protocol describes the formation of a PEG-based hydrogel using Bis-Maleimide-PEG11 and a dithiol crosslinker.

Materials:

  • Bis-Maleimide-PEG11

  • 4-arm PEG-Thiol (or other multi-arm thiol-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of Bis-Maleimide-PEG11 in PBS (e.g., 10% w/v).

    • Prepare a stock solution of 4-arm PEG-Thiol in PBS (e.g., 10% w/v). The stoichiometry of maleimide to thiol groups should be approximately 1:1 for optimal crosslinking.

  • Hydrogel Formation:

    • In a sterile container, mix the Bis-Maleimide-PEG11 solution and the 4-arm PEG-Thiol solution.

    • Vortex or mix vigorously for a few seconds to ensure homogeneity.

    • The gelation should occur within minutes at room temperature or 37°C. The gel state can be confirmed by inverting the vial and observing no flow.

  • Swelling and Characterization:

    • To determine the swelling properties, the formed hydrogel can be lyophilized and then incubated in PBS at 37°C until a constant weight is reached.

    • The viscoelastic properties of the hydrogel can be characterized using rheometry.

Stability of the Thioether Bond

The thioether bond formed between a maleimide and a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to the premature cleavage of the conjugate.

Quantitative Stability Data:

ConditionObservationReference
In Human Plasma Maleimide conjugates can undergo exchange with albumin, with the rate depending on the conjugation site.
Presence of Glutathione The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to conjugate cleavage.
Ring Hydrolysis Hydrolysis of the succinimide ring to the succinamic acid form significantly enhances the stability of the thioether bond and prevents the retro-Michael reaction. This hydrolysis is favored at pH > 7.5.

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and workflows involving Bis-Maleimide-PEG11.

Caption: Thiol-Maleimide Conjugation Reaction.

Protein_Crosslinking_Workflow start Start: Prepare Protein A and Protein B prepare_crosslinker Prepare Bis-Maleimide-PEG11 Solution start->prepare_crosslinker crosslink Add Crosslinker to Protein Mixture (1-2h at RT or overnight at 4°C) start->crosslink prepare_crosslinker->crosslink quench Quench Reaction (e.g., with Cysteine) crosslink->quench purify Purify Crosslinked Product (Dialysis or Desalting) quench->purify analyze Analyze by SDS-PAGE, SEC, or MS purify->analyze end End: Characterized Crosslinked Protein analyze->end

Caption: Protein Crosslinking Workflow.

Hydrogel_Formation_Process cluster_precursors Precursor Solutions bis_mal Bis-Maleimide-PEG11 in PBS mix Mix Precursor Solutions bis_mal->mix dithiol Dithiol-PEG in PBS dithiol->mix gelation Gelation (Michael Addition) mix->gelation hydrogel Crosslinked Hydrogel gelation->hydrogel

Caption: Hydrogel Formation Process.

By understanding the fundamental chemistry, applications, and experimental considerations outlined in this guide, researchers can effectively utilize Bis-Maleimide-PEG11 to advance their scientific endeavors. The provided protocols offer a solid foundation for developing specific applications, while the stability data and workflow diagrams provide crucial context for experimental design and optimization.

References

In-Depth Technical Guide to Bis-Maleimide-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking agent. It is designed to be a valuable resource for researchers and professionals in the fields of biotechnology and drug development who are utilizing bioconjugation techniques.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative that contains two maleimide functional groups. These maleimide groups are highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. This specificity allows for the targeted crosslinking of proteins, peptides, and other thiol-containing molecules. The hydrophilic PEG11 spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, which can be advantageous for biological applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight (MW) 846.9 g/mol [1]
846.93 g/mol [2]
846.91 g/mol
Molecular Formula C38H62N4O17[1]
Exact Mass 846.4110 Da
846.41099652 Da
Purity ≥98%
CAS Number 854753-78-9
Solubility Water, DMSO, DCM, DMF
Storage Condition -20°C

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general protocol for protein-protein crosslinking using a bismaleimide reagent like this compound. This protocol is adapted from standard procedures for similar crosslinkers.

General Protein Crosslinking Protocol

1. Material Preparation:

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.5. Buffers containing primary amines (e.g., Tris) should be avoided if the pH is above 7.5, as reactivity with amines can occur at higher pH values.

  • Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein contains disulfide bonds that need to be targeted, they must first be reduced to free sulfhydryls using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Crosslinker Stock Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • Quenching Solution: A solution of a thiol-containing compound (e.g., 2-mercaptoethanol, dithiothreitol, or cysteine) in the conjugation buffer to stop the crosslinking reaction.

2. Crosslinking Reaction:

  • Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may vary depending on the specific proteins and concentrations used.

  • The reaction solution may initially appear cloudy due to the low aqueous solubility of the crosslinker, but it should clarify as the reaction proceeds.

3. Quenching the Reaction:

  • To stop the crosslinking reaction, add the quenching solution to the reaction mixture. The final concentration of the quenching agent should be sufficient to react with all unreacted maleimide groups (e.g., 20-50 mM).

  • Incubate for 15 minutes at room temperature.

4. Analysis:

  • The crosslinked protein mixture can be analyzed by various methods, such as SDS-PAGE, to observe the formation of higher molecular weight species, indicating successful crosslinking.

  • Further purification of the crosslinked conjugates can be performed using size-exclusion chromatography or other chromatographic techniques.

Visualizations

Experimental Workflow for Protein Crosslinking

The following diagram illustrates the general workflow for crosslinking two proteins (Protein A and Protein B) using this compound.

experimental_workflow cluster_preparation 1. Preparation cluster_reaction 2. Crosslinking Reaction cluster_quenching 3. Quenching cluster_analysis 4. Analysis ProtA Protein A (with -SH) Mix Combine Proteins & This compound ProtA->Mix ProtB Protein B (with -SH) ProtB->Mix Crosslinker This compound Stock Solution (in DMSO) Crosslinker->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Quench Add Quenching Buffer (e.g., Cysteine) Incubate->Quench Analysis Analyze by SDS-PAGE or Chromatography Quench->Analysis

Caption: A general experimental workflow for protein crosslinking using this compound.

Logical Relationship of this compound Functionality

The diagram below illustrates the functional components of the this compound molecule and their roles in the crosslinking reaction.

logical_relationship cluster_molecule This compound Structure cluster_targets Target Molecules cluster_product Crosslinked Product Mal1 Maleimide Group A PEG PEG11 Spacer Mal1->PEG Conjugate Protein A -S- (this compound) -S- Protein B Mal1->Conjugate reacts with Mal2 Maleimide Group B PEG->Mal2 Mal2->Conjugate reacts with ProtA Protein A (-SH group) ProtA->Conjugate ProtB Protein B (-SH group) ProtB->Conjugate

Caption: Functional components of this compound and their interaction with target molecules.

References

A Technical Guide to the Bis-Mal-PEG11 Spacer: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Bis-Maleimide-PEG11 (Bis-Mal-PEG11) spacer, a discrete polyethylene glycol (dPEG®) linker critical in modern bioconjugation. This compound is a homobifunctional crosslinking reagent valued for its defined length, flexibility, and hydrophilicity. These attributes make it an essential tool in the development of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise spatial control between conjugated moieties is paramount for therapeutic efficacy.

Core Physicochemical Properties

This compound consists of a central hydrophilic chain of eleven ethylene glycol units, capped at both ends by maleimide functional groups. The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, enabling the efficient and specific formation of stable thioether bonds.[1][2] This specificity is crucial for site-selective conjugation to cysteine residues in proteins and peptides. The PEG11 spacer is a single, discrete-length compound, not a polydisperse mixture, which ensures homogeneity in the final conjugate—a critical factor for therapeutic applications and regulatory approval.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₈H₆₂N₄O₁₇[3]
Molecular Weight ~846.9 g/mol
CAS Number 854753-78-9
Spacer Arm Length ~56.0 Å
Spacer Arm Atoms 49
Purity >98% (Typical)
Solubility Soluble in DMSO, DMF, DCM, and aqueous buffers

Spacer Arm Length and Flexibility

The efficacy of a bifunctional linker is profoundly influenced by its length and flexibility. These properties dictate the spatial relationship between the two conjugated molecules, affecting steric hindrance, solubility, and the ability to achieve a biologically active conformation.

Defined Spacer Length

The this compound spacer has a precisely defined length of approximately 56.0 Å. This monodispersity is a significant advantage over traditional, polydisperse PEG linkers, as it ensures that every conjugate molecule has the same linker length. This uniformity simplifies analytical characterization, improves batch-to-batch reproducibility, and leads to a more homogeneous drug product with predictable pharmacokinetic and pharmacodynamic profiles.

Inherent Flexibility

Polyethylene glycol chains are renowned for their flexibility, which arises from the rotational freedom around the C-C and C-O bonds of the ethylene glycol backbone. This flexibility allows the this compound linker to act as more than a simple spacer; it enables the conjugated biomolecules to sample a wide range of conformations. This is particularly advantageous in applications like PROTACs, where the linker must facilitate the optimal orientation of a target protein and an E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation. The flexibility helps overcome steric barriers and can increase the probability of forming a stable and active biological assembly.

Molecular dynamics simulations are increasingly used to model and predict the conformational behavior of PEG chains, providing atomic-level insights that can guide the rational design of linkers for specific drug delivery applications.

Table 2: Comparison of Flexible vs. Rigid Linkers in Bioconjugation

FeatureFlexible Linkers (e.g., this compound)Rigid Linkers (e.g., Alkyl, Triazole)
Conformation Allows for broad conformational sampling.Pre-organizes ligands into a more defined orientation.
Solubility High hydrophilicity improves aqueous solubility of the conjugate.Often more hydrophobic, potentially reducing solubility.
Ternary Complex Increased probability of achieving a productive orientation through flexibility.Can enhance selectivity if the rigid conformation is optimal.
Synthesis Generally straightforward and readily available.Can be more synthetically challenging.
Metabolic Stability May be susceptible to oxidative metabolism.Often designed for higher metabolic stability.

Applications in Drug Development

The unique properties of this compound make it a valuable tool for crosslinking two thiol-containing molecules, such as peptides, proteins, or other biologics. Its primary role is in the rational design of complex therapeutics where spatial orientation is key.

PROTAC Development

In the field of targeted protein degradation, PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-binding ligands is a critical determinant of PROTAC efficacy. A flexible linker like this compound allows the two ends of the PROTAC to move relatively freely, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3), which is the necessary first step for protein degradation.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) PROTAC PROTAC (this compound Linker) E3 E3 Ubiquitin Ligase Ternary Productive Ternary Complex PROTAC->Ternary Formation Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Fragments Proteasome->Degraded Degradation

PROTAC-mediated protein degradation workflow.

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

This protocol outlines a general procedure for crosslinking two identical or different thiol-containing biomolecules using this compound.

Materials:

  • Thiol-containing biomolecule(s) (e.g., protein, peptide).

  • This compound linker.

  • Reaction Buffer: Degassed, thiol-free buffer, such as 100 mM phosphate buffer with 150 mM NaCl, pH 6.5-7.5.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Avoid DTT as it must be removed prior to adding the maleimide reagent.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare the linker stock solution.

  • Quenching Reagent (Optional): L-cysteine or 2-mercaptoethanol.

  • Purification equipment: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.

Methodology:

  • Biomolecule Preparation:

    • Dissolve the thiol-containing biomolecule(s) in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide linker.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the maleimide linker over the thiol groups is a common starting point to drive the reaction.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a small molar excess of a thiol-containing compound like L-cysteine. Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted linker and other reagents by purifying the conjugate using Size-Exclusion Chromatography (SEC) or dialysis against an appropriate buffer.

Workflow A 1. Prepare Biomolecule (Dissolve in pH 6.5-7.5 Buffer) B Optional: Reduce Disulfides (Add TCEP, 30-60 min) A->B C 2. Add this compound (10-20x Molar Excess) A->C If no reduction needed B->C D 3. React (2h @ RT or O/N @ 4°C) C->D E 4. Purify Conjugate (SEC or Dialysis) D->E F 5. Characterize Final Product E->F

General workflow for bioconjugation using this compound.
Protocol 2: Characterization of the Conjugate

Confirming the successful synthesis and purity of the final conjugate is essential. A combination of analytical techniques is recommended.

  • Size-Exclusion Chromatography (SEC): SEC is a primary method to assess the purity of the conjugate, separate it from unreacted starting materials, and detect the formation of high-molecular-weight aggregates. A shift in the retention time compared to the starting biomolecule indicates a change in hydrodynamic radius, consistent with successful conjugation.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS are used to determine the exact molecular weight of the conjugate. This provides definitive confirmation of the conjugation and can help determine the number of linker molecules attached per biomolecule.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius (Rh) of molecules in solution. An increase in the measured Rh of the product compared to the starting material provides evidence of successful PEGylation.

Conclusion

The this compound spacer is a sophisticated and highly effective tool for researchers in drug development and chemical biology. Its discrete and defined length of ~56.0 Å, combined with the inherent flexibility and hydrophilicity of the PEG chain, provides precise control over the architecture of complex bioconjugates. These features are instrumental in optimizing the performance of next-generation therapeutics like ADCs and PROTACs, where linker properties directly impact stability, solubility, and biological activity. The detailed protocols and characterization methods provided herein serve as a guide for the successful application of this versatile crosslinker in innovative research endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Bis-Mal-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinker crucial in bioconjugation and drug development. The methodologies presented are based on established chemical principles for PEGylation and maleimide functionalization, intended to equip researchers with the necessary knowledge to produce and purify this reagent.

Introduction

This compound is a polyethylene glycol (PEG) linker featuring a maleimide group at both ends of a discrete 11-unit PEG chain.[1][2] This structure allows for the covalent conjugation of two thiol-containing molecules, such as proteins, peptides, or other biomolecules, through a stable thioether bond.[1][3] The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl groups at a pH range of 6.5-7.5.[1] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments. This reagent is instrumental in various applications, including the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the creation of hydrogels for tissue engineering.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from a commercially available Diamino-PEG11. The overall reaction scheme involves the formation of a bis(maleamic acid) intermediate, followed by a dehydration reaction to yield the final bis-maleimide product.

Diagram of the Synthetic Pathway

synthesis_pathway Diamino_PEG11 H₂N-PEG₁₁-NH₂ (Diamino-PEG11) Bis_Maleamic_Acid HOOC-CH=CH-CO-NH-PEG₁₁-NH-CO-CH=CH-COOH (Bis(maleamic acid)-PEG11) Diamino_PEG11->Bis_Maleamic_Acid Step 1: Amidation Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Bis_Maleamic_Acid Bis_Mal_PEG11 Bis-Maleimide-PEG11 Bis_Maleamic_Acid->Bis_Mal_PEG11 Step 2: Dehydration/ Cyclization

Caption: Synthetic route for this compound from Diamino-PEG11.

Experimental Protocol: Synthesis

Step 1: Synthesis of Bis(maleamic acid)-PEG11

  • Materials:

    • Diamino-PEG11 (1 equivalent)

    • Maleic anhydride (2.2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Diamino-PEG11 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve maleic anhydride in anhydrous DMF.

    • Slowly add the maleic anhydride solution to the Diamino-PEG11 solution dropwise at 0°C with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

    • The resulting solution containing Bis(maleamic acid)-PEG11 is used directly in the next step without isolation.

Step 2: Synthesis of this compound (Dehydration and Cyclization)

  • Materials:

    • Bis(maleamic acid)-PEG11 solution from Step 1

    • Acetic anhydride (4 equivalents)

    • Sodium acetate (catalytic amount) or Triethylamine (2.5 equivalents)

  • Procedure:

    • To the stirred solution of Bis(maleamic acid)-PEG11, add acetic anhydride and a catalytic amount of sodium acetate or triethylamine.

    • Heat the reaction mixture to 50-60°C and stir for 12-24 hours. The use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a water scavenger can also be employed.

    • Monitor the reaction for the formation of the bis-maleimide product by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is often necessary to achieve high purity.

Diagram of the Purification Workflow

purification_workflow Crude_Product Crude Reaction Mixture Solvent_Removal Solvent Removal (Rotary Evaporation) Crude_Product->Solvent_Removal Precipitation Precipitation & Washing (Cold Diethyl Ether) Solvent_Removal->Precipitation Chromatography Column Chromatography (Silica Gel or SEC) Precipitation->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification
  • Solvent Removal and Precipitation:

    • Remove the DMF from the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimal amount of dichloromethane (DCM).

    • Precipitate the product by adding the DCM solution to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration and wash with cold diethyl ether to remove non-polar impurities.

    • Dry the crude product under vacuum.

  • Column Chromatography:

    • Silica Gel Chromatography:

      • Dissolve the crude product in a small amount of DCM and load it onto a silica gel column.

      • Elute the product using a gradient of methanol in DCM (e.g., 0% to 10% methanol).

      • Collect fractions and analyze by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

    • Size Exclusion Chromatography (SEC):

      • For higher molecular weight PEG linkers or to remove smaller impurities, SEC is an effective method.

      • Use a suitable resin (e.g., Sephadex G-25) and an appropriate mobile phase (e.g., deionized water or a buffer solution).

      • Monitor the elution profile using a UV detector (maleimides absorb around 300 nm).

  • Final Product Handling and Storage:

    • The purified this compound should be a white to off-white solid.

    • Store the final product at -20°C under an inert atmosphere, protected from moisture to prevent hydrolysis of the maleimide groups.

Characterization

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound.

Data Presentation: Expected Characterization Results
Analytical Technique Parameter Expected Result for this compound
¹H NMR (CDCl₃)Chemical Shift (δ)~6.70 ppm (s, 4H, -CH=CH- of maleimide) ~3.64 ppm (s, PEG backbone, –OCH₂CH₂–)
Mass Spectrometry Molecular WeightCorresponds to the calculated molecular weight of C₃₈H₆₂N₄O₁₇ (846.91 g/mol )
FT-IR Wavenumber (cm⁻¹)~1710 cm⁻¹ (C=O stretch of maleimide) ~1100 cm⁻¹ (C-O-C stretch of PEG backbone)
Purity (HPLC) Peak Area≥95%

Conclusion

The successful synthesis and purification of high-purity this compound are paramount for its effective use in bioconjugation and other advanced applications in drug development and materials science. The protocols outlined in this guide provide a robust framework for researchers to produce this valuable crosslinking reagent. Adherence to rigorous purification and characterization methods will ensure the quality and reproducibility of subsequent experimental outcomes.

References

An In-depth Technical Guide to the Stability and Storage of Bis-Mal-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the critical stability and storage considerations for Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking reagent. Designed for researchers, scientists, and drug development professionals, this document details the chemical behavior of the maleimide moiety, recommended handling protocols, and experimental workflows to ensure the integrity and reactivity of this versatile molecule in bioconjugation applications.

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative featuring a maleimide group at each end of a hydrophilic 11-unit PEG spacer.[1][2] The maleimide groups are highly reactive towards free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. This specificity allows for the precise and covalent crosslinking of molecules, forming stable thioether bonds.[2][3][4] The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media, making this compound a valuable tool in drug delivery, antibody-drug conjugates (ADCs), and surface modification. However, the reactivity that makes maleimides useful also renders them susceptible to degradation, primarily through hydrolysis. Understanding and controlling these degradation pathways are paramount for achieving reproducible and effective conjugation.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the chemical properties of its terminal maleimide groups. The primary routes of concern are pre-conjugation hydrolysis and post-conjugation retro-Michael reaction.

2.1. Hydrolysis of the Maleimide Ring

The most significant stability issue for unconjugated this compound in aqueous solutions is the hydrolysis of the maleimide ring. The maleimide group can undergo ring-opening to form a non-reactive maleamic acid, rendering the reagent incapable of reacting with thiols.

  • Influence of pH: The rate of this hydrolysis is highly dependent on pH. While relatively stable in acidic to neutral conditions (pH 6.5-7.5), the rate of hydrolysis increases significantly in alkaline solutions (pH > 7.5). Therefore, aqueous solutions of this compound should be prepared immediately before use, and the pH of the reaction buffer must be carefully controlled. The optimal pH range for the thiol-maleimide reaction is 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.

2.2. Stability of the Thioether Conjugate

Once the maleimide group reacts with a thiol, it forms a stable thioether bond within a succinimide ring structure. However, this linkage can be susceptible to two key reactions:

  • Retro-Michael Reaction: The thiol-maleimide conjugation is a Michael addition reaction, which can be reversible under certain conditions. This reversal, known as a retro-Michael reaction, can lead to the deconjugation of the payload, particularly in the presence of other thiols like glutathione in vivo. This can result in payload migration and off-target effects, a significant concern in the development of ADCs.

  • Succinimide Ring Hydrolysis: The succinimide ring of the conjugate can also undergo hydrolysis. Unlike the hydrolysis of the unreacted maleimide, this post-conjugation ring-opening is often beneficial. It forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction, thereby permanently stabilizing the conjugate. Some strategies even employ "self-hydrolysing" maleimides designed to undergo rapid hydrolysis after conjugation to enhance in vivo stability.

Recommended Storage and Handling

Proper storage and handling are critical to preserving the reactivity of this compound. Maleimide-containing reagents are sensitive to moisture, light, and temperature.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight/Moisture ConditionsRecommended Duration
Solid ≤ -15°C (e.g., -20°C)Under inert gas (Nitrogen or Argon)In the dark, with a desiccantUp to 24 months (if vial is kept tightly sealed)
Stock Solution -20°CIn a tightly sealed vial, under inert gasIn the darkUp to 1 month (in anhydrous solvent like DMSO or DMF)
Aqueous Solution N/AN/AN/APrepare fresh and use on the same day

Handling Procedures:

  • Equilibration: Before opening, always allow the product vial to equilibrate to room temperature for at least one hour to prevent moisture condensation.

  • Inert Atmosphere: For long-term stability, handle the solid material and stock solutions under an inert gas like nitrogen or argon. After use, backfill the container with inert gas before sealing.

  • Solvent Choice: For stock solutions, use dry, water-miscible, biocompatible solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Avoid Freeze-Thaw Cycles: Avoid frequent thawing and freezing of both solid material and stock solutions. Consider aliquoting stock solutions into smaller, single-use vials.

Experimental Protocols

4.1. Protocol for Thiol-Maleimide Conjugation

This protocol provides a general framework for conjugating a thiol-containing molecule (e.g., a protein) with this compound.

  • Prepare Buffers: Use a sulfhydryl-free buffer with a pH between 6.5 and 7.5, such as Phosphate-Buffered Saline (PBS) or HEPES.

  • Prepare Thiol-Containing Molecule:

    • Dissolve the protein or peptide in the conjugation buffer at a concentration of 1-10 mg/mL.

    • If the sulfhydryl groups are present as disulfide bonds, they must be reduced. Incubate the protein with a 10-100x molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

    • Remove the excess reducing agent immediately before conjugation using a desalting column.

  • Prepare this compound Solution:

    • Allow the this compound vial to warm to room temperature.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the thiol-containing molecule solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the final conjugate to remove excess this compound and other reaction components using size-exclusion chromatography (SEC), dialysis, or other appropriate methods.

4.2. Protocol for Assessing Conjugate Stability (Retro-Michael Reaction)

This protocol outlines a method to evaluate the stability of the formed thioether bond in the presence of a competing thiol.

  • Prepare Conjugate: Synthesize and purify the this compound conjugate as described in Protocol 4.1.

  • Incubation:

    • Prepare two sets of samples of the purified conjugate in PBS, pH 7.4.

    • To one set, add a competing thiol, such as reduced glutathione (GSH), to a final concentration of 1 mM. The other set (without GSH) will serve as a control.

    • Incubate all samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96 hours, and 7 days), take aliquots from each sample.

  • Analysis: Analyze the samples to quantify the amount of intact conjugate remaining. A suitable method is SDS-PAGE followed by densitometry or HPLC. A decrease in the conjugate band/peak and the appearance of the unconjugated molecule in the GSH-treated samples indicate deconjugation via a retro-Michael reaction. For example, one study showed that after 7 days at 37°C in the presence of 1 mM GSH, less than 70% of a maleimide-PEG conjugate remained intact, whereas a more stable conjugate retained over 90%.

  • Data Interpretation: Plot the percentage of intact conjugate versus time to determine the stability profile of the conjugate under reducing conditions.

Visualizations

G cluster_structure Chemical Structure BisMalPEG11 Maleimide-PEG11-Maleimide

Caption: Structure of this compound.

G cluster_hydrolysis Pre-Conjugation Hydrolysis Reactive This compound (Reactive) NonReactive Maleamic Acid Derivative (Non-Reactive) Reactive->NonReactive H₂O (pH > 7.5 increases rate) G cluster_conjugation Thiol-Maleimide Conjugation Pathway Maleimide Maleimide-PEG Conjugate Thiosuccinimide Conjugate Maleimide->Conjugate pH 6.5-7.5 Thiol R-SH (Thiol) Thiol->Conjugate Retro Deconjugated Products Conjugate->Retro Retro-Michael (e.g., +GSH) StableConjugate Ring-Opened Stable Conjugate Conjugate->StableConjugate Hydrolysis G cluster_workflow Workflow for Conjugate Stability Assessment A 1. Prepare & Purify This compound Conjugate B 2. Incubate at 37°C A->B C Sample A: Conjugate + PBS B->C D Sample B: Conjugate + PBS + 1mM GSH B->D E 3. Collect Aliquots at Various Time Points C->E D->E F 4. Analyze Samples (e.g., SDS-PAGE, HPLC) E->F G 5. Quantify Intact Conjugate & Determine Stability Profile F->G

References

An In-depth Technical Guide to the Reactivity of Bis-Maleimide-PEG11 with Thiol Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking agent, with thiol groups. This compound is a valuable tool in bioconjugation, enabling the linkage of molecules such as peptides, proteins, and other biomolecules through a thiol-Michael addition reaction.[1] The discrete polyethylene glycol (dPEG®) spacer enhances solubility in aqueous media, a critical feature for biological applications.[1][2][3][4]

Core Reaction Mechanism and Kinetics

The fundamental reaction between a maleimide and a thiol group is a Michael addition, which forms a stable thioether bond. This reaction is highly efficient and chemoselective for sulfhydryl groups within a specific pH range.

Reaction Conditions

The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, highlighting the high degree of selectivity.

Side Reactions and Stability

Several factors can influence the outcome of the conjugation reaction:

  • Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use and avoid long-term storage in aqueous buffers. For storage, anhydrous solvents like DMSO or DMF are recommended.

  • Reaction with Amines: Above pH 7.5, the selectivity for thiols is diminished, and maleimides can react with primary amines, such as the side chain of lysine residues in proteins.

  • Thioether Bond Stability and Reversibility: While the formed thioether bond is generally stable, the succinimide ring can undergo hydrolysis over time, leading to a mixture of isomeric succinamic acid thioethers. Additionally, the thiol-maleimide linkage can be reversible through a retro-Michael reaction, which can be a consideration in certain applications, such as antibody-drug conjugates (ADCs), where payload migration is a concern.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the maleimide-thiol reaction.

ParameterValue/RangeNotes
Optimal Reaction pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.
Reaction Rate Selectivity (Thiol vs. Amine) ~1000:1 at pH 7.0Demonstrates high chemoselectivity for thiols at neutral pH.
Recommended Molar Excess of Maleimide Reagent 10 to 20-foldA common starting point for labeling proteins to ensure efficient conjugation.
Storage Temperature for Maleimide Reagents -20°CRecommended for long-term stability.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Crosslinking with this compound

This protocol outlines a general procedure for crosslinking two thiol-containing proteins (Protein-SH A and Protein-SH B).

Materials:

  • Protein-SH A

  • Protein-SH B

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another thiol-free buffer such as HEPES.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: A small molecule thiol such as L-cysteine or 2-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.

  • Anhydrous DMSO or DMF.

Procedure:

  • Preparation of Proteins:

    • Dissolve Protein-SH A and Protein-SH B in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If the proteins have intramolecular disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide reagent, as it will compete for the reaction.

    • To prevent re-oxidation of thiols, it is advisable to degas the buffer.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • For a two-step conjugation, first react Protein-SH A with a molar excess of this compound (e.g., 10-fold excess) for 1-2 hours at room temperature to form the Protein-A-PEG-Mal intermediate.

    • Remove the excess this compound using a desalting column or dialysis.

    • Add Protein-SH B to the purified Protein-A-PEG-Mal intermediate at an equimolar ratio or with a slight excess of the intermediate.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction:

    • Add a small molecule thiol (e.g., L-cysteine) in excess to quench any unreacted maleimide groups.

  • Purification of the Conjugate:

    • Purify the crosslinked protein conjugate from unreacted proteins and excess reagents using size-exclusion chromatography (SEC) or extensive dialysis.

Characterization of the Conjugate

The resulting conjugate can be characterized by several methods:

  • SDS-PAGE: To visualize the formation of a higher molecular weight product corresponding to the crosslinked proteins.

  • Mass Spectrometry (MS): To confirm the precise mass of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

Visualizations

Thiol-Maleimide Reaction Chemistry

Caption: Michael addition reaction between a thiol and a maleimide.

Experimental Workflow for Protein Crosslinking

Crosslinking_Workflow A Prepare Thiolated Proteins (Reduction if necessary) C React Protein A with excess this compound A->C B Prepare this compound in anhydrous solvent B->C D Purify Protein A-PEG-Mal (SEC or Dialysis) C->D E React with Protein B D->E F Quench Reaction (e.g., L-cysteine) E->F G Purify Final Conjugate (SEC or Dialysis) F->G H Characterize Conjugate (SDS-PAGE, MS, HPLC) G->H

Caption: A typical two-step workflow for crosslinking proteins.

Application in Proximity-Induced Interactions

Proximity_Inducement ProtA1 Protein A ProtA2 Protein A ProtB1 Protein B Linker This compound ProtA2->Linker ProtB2 Protein B Linker->ProtB2

References

An In-depth Technical Guide to the Hydrolysis Rate of Bis-Maleimide-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Bis-Maleimide-PEG11, a homobifunctional crosslinker crucial in the development of bioconjugates, including antibody-drug conjugates (ADCs). Understanding the stability of the maleimide groups is critical for successful conjugation strategies, ensuring high yields and reproducible results. This document outlines the factors influencing the hydrolysis rate, presents available quantitative data, provides detailed experimental protocols for stability assessment, and visualizes key chemical processes and workflows.

Introduction to Maleimide Hydrolysis

The utility of maleimides in bioconjugation stems from their high reactivity and specificity towards thiol groups (e.g., from cysteine residues in proteins) under mild physiological conditions (pH 6.5-7.5)[1][2]. This reaction forms a stable thioether bond. However, the maleimide ring is susceptible to hydrolysis, a reaction with water that opens the ring to form a non-reactive maleamic acid derivative[1][2]. This process is a critical concern as it renders the linker incapable of reacting with its intended thiol target, leading to reduced conjugation efficiency[2].

The hydrolysis of the maleimide group can occur both before conjugation and, in a different manner (succinimide ring-opening), after the formation of the thioether bond. Post-conjugation hydrolysis is often desirable as it can stabilize the linkage against a retro-Michael reaction, which is a major pathway for in-vivo payload loss in ADCs. This guide focuses primarily on the pre-conjugation hydrolysis of the maleimide moiety.

The rate of maleimide hydrolysis is significantly influenced by several factors:

  • pH: The hydrolysis rate markedly increases with rising pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis, while the maleimide group is more stable at a slightly acidic to neutral pH (6.5-7.5).

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Aqueous Environment: Prolonged exposure to aqueous solutions leads to hydrolysis. Therefore, stock solutions are best prepared in anhydrous organic solvents like DMSO or DMF and aqueous solutions should be made immediately before use.

  • Buffer Composition: The specific components of the buffer can influence the rate of hydrolysis.

  • Molecular Structure: The groups adjacent to the maleimide can affect its stability. The presence of a PEG linker is thought to potentially increase the rate of hydrolysis of the subsequent succinimide ring post-conjugation.

Quantitative Data on Maleimide Hydrolysis

Table 1: Hydrolysis of Unconjugated Maleimide-PEG Derivatives in Aqueous Buffers

CompoundpHBufferTemperature (°C)Time% HydrolysisReference
Maleimide-PEG Conjugate7.4PBS3716 hours~30%
Maleimide-PEG Conjugate9.2Borate Buffered Saline3714 hours100%
Maleimide-PEG-PLGA7.0HEPES/EDTA202-5 hours~15%

Note: The exact PEG chain length for the "Maleimide-PEG Conjugate" was not specified in the source.

Table 2: Post-Conjugation Succinimide Ring Hydrolysis of Maleimide-PEG Adducts

ConjugatepHBufferTemperature (°C)Half-life (t½)Reference
ADC with "self-hydrolysing" maleimide7.4N/A222.0 - 2.6 hours
Dye-conjugate with dioxolane maleimide7.4PBS (10% DMSO)37<20 hours for completion

Experimental Protocols

Determining the hydrolytic stability of a specific batch of Bis-Maleimide-PEG11 under intended process conditions is crucial for reproducible bioconjugation. Below are generalized protocols for quantifying maleimide hydrolysis using UV-Vis spectroscopy and RP-HPLC.

Protocol for Measuring Maleimide Hydrolysis by UV-Vis Spectroscopy

This method is based on the principle that the maleimide group has a characteristic UV absorbance around 300 nm, which is lost upon hydrolysis to the maleamic acid form.

Materials:

  • Bis-Maleimide-PEG11

  • Anhydrous DMSO or DMF

  • Aqueous buffers of desired pH (e.g., Phosphate Buffered Saline, pH 7.4; Sodium Acetate buffer, pH 6.5)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of Bis-Maleimide-PEG11 (e.g., 10 mM) in anhydrous DMSO. Store under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term stability.

  • Prepare Working Solutions: Immediately before the experiment, dilute the stock solution into the desired aqueous buffer to a final concentration that gives a measurable absorbance in the range of 0.5-1.5 AU at ~300 nm.

  • Spectrophotometer Setup: Set the spectrophotometer to the desired temperature. Set the measurement wavelength to the absorbance maximum of the maleimide group (typically 295-305 nm, determine the λmax experimentally).

  • Initiate Measurement: Transfer the working solution to a quartz cuvette, place it in the temperature-controlled sample holder, and begin recording the absorbance at the determined λmax over time.

  • Data Analysis: Plot the absorbance at λmax versus time. The decrease in absorbance corresponds to the hydrolysis of the maleimide group. The rate of hydrolysis can be determined by fitting the data to a first-order decay model to calculate the rate constant (k) and the half-life (t½ = 0.693/k).

Protocol for Measuring Maleimide Hydrolysis by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can separate the intact Bis-Maleimide-PEG11 from its hydrolyzed maleamic acid forms, allowing for precise quantification over time.

Materials:

  • Bis-Maleimide-PEG11

  • Anhydrous DMSO or DMF

  • Aqueous buffers of desired pH

  • RP-HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermostated autosampler or reaction vessel

Procedure:

  • Prepare Samples: Prepare a solution of Bis-Maleimide-PEG11 in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solution at a controlled temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench any further reaction by either flash-freezing or immediate dilution in Mobile Phase A.

  • HPLC Analysis:

    • Inject the time-point samples onto the C18 column.

    • Elute the components using a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes).

    • Monitor the elution profile with the UV detector at a wavelength where both the maleimide and its hydrolyzed product can be detected (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the intact Bis-Maleimide-PEG11 and its hydrolyzed products based on their retention times (the hydrolyzed form is typically more polar and elutes earlier).

    • Integrate the peak areas for each species at each time point.

    • Calculate the percentage of remaining intact maleimide at each time point relative to the total peak area of all related species.

    • Plot the percentage of intact maleimide versus time to determine the hydrolysis rate and half-life.

Visualizations of Pathways and Workflows

Chemical Reactions and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a logical workflow for assessing the stability of Bis-Maleimide-PEG11.

G cluster_hydrolysis Maleimide Hydrolysis Pathway cluster_conjugation Thiol-Maleimide Conjugation Maleimide Bis-Maleimide-PEG11 (Reactive) Water + H₂O Maleimide->Water MaleamicAcid Maleamic Acid Derivative (Non-Reactive) Water->MaleamicAcid pH > 7 Temp ↑ Thiol Protein-SH (e.g., Cysteine) Maleimide2 Bis-Maleimide-PEG11 Thiol->Maleimide2 Thioether Stable Thioether Bond (Succinimide Thioether) Maleimide2->Thioether pH 6.5-7.5

Figure 1: Key reaction pathways for Bis-Maleimide-PEG11.

G cluster_workflow Workflow for Hydrolysis Rate Determination A Prepare Stock Solution of Bis-Maleimide-PEG11 in Anhydrous DMSO B Dilute into Aqueous Buffer (Vary pH, Temp, Buffer Type) A->B C Incubate at Controlled Temperature B->C D Take Aliquots at Timed Intervals C->D E Quench Reaction (e.g., Dilution/Freezing) D->E F Analyze by RP-HPLC or UV-Vis Spectroscopy E->F G Quantify Remaining Intact Maleimide F->G H Calculate Hydrolysis Rate and Half-life (t½) G->H

Figure 2: Experimental workflow for assessing maleimide stability.

G cluster_logic Decision Logic for Conjugation Protocol Start Define Process Conditions (pH, Temp, Time) StabilityCheck Is Maleimide Hydrolysis Rate Acceptable? Start->StabilityCheck Proceed Proceed with Conjugation StabilityCheck->Proceed Yes Modify Modify Conditions: - Lower pH (to 6.5-7.5) - Lower Temperature - Reduce Incubation Time StabilityCheck->Modify No Recheck Re-evaluate Stability Modify->Recheck Recheck->Proceed Yes Recheck->Modify No

References

In-Depth Technical Guide to the Safety and Handling of Bis-Maleimide-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking agent. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDS of structurally related maleimide-PEG compounds and general laboratory safety practices for handling such reagents. The provided information should be treated as a precautionary guide.

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not available, the maleimide functional group is known to be reactive towards thiols and can also react with amines at higher pH. Therefore, it is prudent to handle this compound with care, assuming it may be a potential irritant and sensitizer.

General Precautions:

  • Eye Contact: May cause eye irritation. Always wear appropriate safety glasses or goggles.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation. Wear nitrile or other appropriate gloves and a lab coat.

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation. Handle in a well-ventilated area or in a chemical fume hood, especially when dealing with the powdered form.

  • Ingestion: May be harmful if swallowed.

Emergency First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

The following table summarizes the key safety information synthesized from related compounds.

Hazard StatementPrecautionary Statement
May cause eye irritation.Wear protective gloves/protective clothing/eye protection/face protection.
May be harmful if absorbed through the skin.Wash skin thoroughly after handling.
May be harmful if inhaled.Use only outdoors or in a well-ventilated area.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

Handling:

  • Handle in a well-ventilated place.

  • Wear personal protective equipment.

  • Avoid contact with skin, eyes or clothing.

  • Avoid ingestion and inhalation.

  • Avoid dust formation.

Storage:

  • Store at -20°C upon receipt.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Protect from moisture, as the maleimide group can hydrolyze over time.

ParameterRecommendationSource
Storage Temperature -20°CBroadPharm
Solubility Water, DMSO, DCM, DMFBroadPharm
Shipping Condition Ambient TemperatureBroadPharm

Experimental Protocols: Thiol-Thiol Crosslinking

This compound is a homobifunctional crosslinker used to conjugate two thiol-containing molecules. The maleimide groups react with sulfhydryl groups (-SH) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient and specific at a pH range of 6.5-7.5.[2]

Materials:

  • Thiol-containing molecules (e.g., proteins with cysteine residues)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer at pH 6.5-7.5.

  • Reducing agent (if necessary, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Anhydrous DMSO or DMF for stock solution preparation.

Protocol:

  • Preparation of Thiol-Containing Molecules: If the thiol groups are in a disulfide bond, they must be reduced first. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent as it does not need to be removed before the conjugation reaction.

  • Preparation of this compound Stock Solution: Just before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of this compound to the thiol-containing molecule in the reaction buffer.[3]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Add a small molecule thiol like L-cysteine or 2-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.

  • Purification: The crosslinked product can be purified using size-exclusion chromatography (SEC) or dialysis to remove excess crosslinker and other small molecules.

Below is a logical workflow for a typical crosslinking experiment.

G Experimental Workflow for Thiol-Thiol Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_thiol Prepare Thiol-Containing Molecule (Reduce disulfide bonds if necessary) conjugation Conjugation Reaction (pH 6.5-7.5, RT for 1-2h or 4°C overnight) prep_thiol->conjugation prep_linker Prepare this compound Stock Solution (in anhydrous DMSO or DMF) prep_linker->conjugation quench Quench Reaction (Add excess L-cysteine) conjugation->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze Analyze Crosslinked Product (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze

Workflow for thiol-thiol crosslinking using this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in handling this compound, from receiving the compound to its disposal.

G Safe Handling and Disposal Workflow for this compound receive Receive Compound store Store at -20°C Protect from moisture receive->store handling Handle in a Ventilated Area (Fume Hood) store->handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling->ppe experiment Perform Experiment handling->experiment spill Spill handling->spill waste Dispose of Waste experiment->waste spill_clean Clean Spill Following Laboratory Protocol spill->spill_clean spill_clean->waste waste_protocol Follow Institutional and Local Regulations for Chemical Waste waste->waste_protocol

Safe handling workflow for this compound.

Conclusion

This compound is a valuable tool for researchers in bioconjugation and drug development. While it is a versatile reagent, proper safety precautions are essential due to the reactive nature of the maleimide groups. By following the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their experiments. Always refer to your institution's specific safety protocols and guidelines when handling any chemical reagent.

References

A Technical Guide to High-Purity Bis-Maleimide-PEG11 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Bis-Maleimide-PEG11 (Bis-Mal-PEG11) is a homobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its structure, featuring two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) chain, allows for the covalent linkage of two thiol-containing molecules, such as proteins, peptides, or other biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate, making this compound a valuable tool in the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as in various research applications.[1][2][3][4] This technical guide provides an in-depth overview of commercially available high-purity this compound, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in its effective application.

Commercial Suppliers of High-Purity this compound

A number of reputable suppliers offer high-purity this compound for research and development purposes. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.

SupplierProduct NamePurityMolecular Weight ( g/mol )CAS Number
BroadPharm This compound>98%846.9854753-78-9
Biosynth Bis-MAL-dPEG®11High Purity846.92854753-78-9
Conju-Probe PEG11 bis-Maleimide>95%846.91N/A
MedKoo Biosciences This compound>98%846.92854753-78-9
Vector Labs Bis-MAL-dPEG®₁₁High Purity846.92854753-78-9

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, quality control, and application of this compound.

Synthesis of Bis-Maleimide-PEG11

The synthesis of Bis-Maleimide-PEG11 is a multi-step process that begins with the activation of the terminal hydroxyl groups of PEG11-diol, followed by amination and subsequent reaction with a maleimide precursor. The following is a generalized protocol adapted from established methods for synthesizing PEG-maleimide derivatives.[5]

Materials:

  • PEG11-diol

  • Tosyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ammonia (aqueous solution)

  • Maleic anhydride

  • Acetic anhydride

  • Sodium acetate

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Activation of PEG11-diol:

    • Dissolve PEG11-diol in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add pyridine or TEA as a base.

    • Slowly add a molar excess of TsCl or MsCl dropwise to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG11-ditosylate or PEG11-dimesylate.

  • Diamination of Activated PEG11:

    • Dissolve the activated PEG11 in a concentrated aqueous ammonia solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours in a sealed vessel.

    • Extract the resulting Bis-amino-PEG11 with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diamino-PEG11 product.

  • Maleimide Functionalization:

    • Dissolve the Bis-amino-PEG11 in anhydrous DCM.

    • Add a molar excess of maleic anhydride and stir at room temperature for 2-4 hours to form the bis-maleamic acid intermediate.

    • To the solution of the bis-maleamic acid, add acetic anhydride and sodium acetate.

    • Heat the mixture to 50-60°C and stir for 4-6 hours to effect cyclization to the maleimide.

    • Cool the reaction mixture and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Precipitate the crude this compound product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

Synthesis_of_Bis_Mal_PEG11 PEG11_diol PEG11-diol Activated_PEG Activated PEG11 (ditosylate or dimesylate) PEG11_diol->Activated_PEG reagent1_node Bis_amino_PEG Bis-amino-PEG11 Activated_PEG->Bis_amino_PEG reagent2_node Bis_maleamic_acid Bis-maleamic acid-PEG11 Bis_amino_PEG->Bis_maleamic_acid reagent3_node Bis_Mal_PEG11 This compound Bis_maleamic_acid->Bis_Mal_PEG11 reagent4_node reagent1 TsCl or MsCl, Pyridine/TEA in DCM reagent2 Aqueous Ammonia reagent3 Maleic Anhydride in DCM reagent4 Acetic Anhydride, Sodium Acetate

Caption: Synthetic pathway for Bis-Maleimide-PEG11.

Purification of this compound

High purity is critical for bioconjugation applications to ensure reproducibility and avoid side reactions. The crude this compound product is typically purified using chromatographic techniques.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Solvent system (e.g., Dichloromethane/Methanol gradient)

  • Reversed-phase HPLC system (for high-purity applications)

  • Acetonitrile and water (HPLC-grade) with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Silica Gel Chromatography (Preparative):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., DCM).

    • Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, from 100% DCM to a mixture of DCM and methanol (e.g., 95:5).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (for High Purity):

    • For applications requiring very high purity, the product from silica gel chromatography can be further purified by RP-HPLC.

    • Dissolve the semi-purified product in a minimal amount of the initial mobile phase (e.g., water with 0.1% TFA).

    • Inject the solution onto a C18 column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile using a UV detector (maleimides absorb around 300 nm).

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the final high-purity product.

Quality Control of this compound

The identity, purity, and integrity of the final product should be confirmed using various analytical techniques.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound. The characteristic peaks for the maleimide protons (around 6.7 ppm) and the PEG backbone protons (around 3.6 ppm) should be present and have the correct integration ratios.

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical RP-HPLC is used to determine the purity of the final product. A single sharp peak is indicative of high purity.

  • Mass Spectrometry (MS):

    • Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the this compound.

General Protocol for Bioconjugation to a Thiol-Containing Protein

This compound reacts specifically with free sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form stable thioether bonds. This protocol describes the general procedure for crosslinking a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced disulfide bonds or a protein with accessible cysteine residues)

  • This compound

  • Conjugation buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol buffer, pH 6.5-7.5.

  • Reducing agent (optional, for antibodies): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation:

    • If the protein does not have free thiols, they can be generated by reducing disulfide bonds. For example, antibodies can be partially reduced using a mild reducing agent like TCEP to expose hinge-region sulfhydryls.

    • If a reducing agent is used, it must be removed completely before adding the maleimide reagent. This can be achieved using a desalting column.

    • Dissolve the thiol-containing protein in the conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the this compound in the conjugation buffer or a compatible organic solvent like DMSO or DMF immediately before use.

    • Add the this compound solution to the protein solution. A molar excess of the crosslinker (e.g., 5- to 20-fold) is typically used.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and any byproducts using a desalting column or dialysis against a suitable buffer.

  • Characterization of the Conjugate:

    • The resulting bioconjugate can be characterized by techniques such as SDS-PAGE (to observe the increase in molecular weight), size-exclusion chromatography (SEC), and mass spectrometry to confirm successful conjugation and assess the purity and homogeneity of the product.

Bioconjugation_Workflow Start Start: Thiol-containing Biomolecule 1 Reduction Optional: Reduction of Disulfide Bonds (e.g., TCEP) Start->Reduction Conjugation Conjugation with This compound (pH 6.5-7.5) Start->Conjugation If thiols are already present Purification1 Removal of Reducing Agent Reduction->Purification1 Purification1->Conjugation Intermediate Biomolecule 1-Mal-PEG11-Mal Conjugation->Intermediate Add_Biomolecule2 Addition of Thiol-containing Biomolecule 2 Intermediate->Add_Biomolecule2 Final_Conjugate Final Conjugate: Biomolecule 1-PEG11-Biomolecule 2 Add_Biomolecule2->Final_Conjugate Purification2 Purification of Final Conjugate (SEC or Dialysis) Final_Conjugate->Purification2 Characterization Characterization (SDS-PAGE, MS, HPLC) Purification2->Characterization End End Characterization->End

Caption: General experimental workflow for bioconjugation.

Conclusion

High-purity this compound is an indispensable tool for researchers and professionals in the field of drug development and biotechnology. Its well-defined structure and reactivity allow for the precise and efficient crosslinking of biomolecules, leading to the creation of novel therapeutics and research reagents with enhanced properties. By understanding the available commercial sources, and by following robust protocols for its synthesis, purification, and application, researchers can confidently and effectively utilize this compound to advance their scientific endeavors. The methodologies and workflows presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in a variety of bioconjugation strategies.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking using Bis-Maleimide-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Maleimide-PEG11 (Bis-Mal-PEG11) is a homobifunctional crosslinking reagent that contains two maleimide groups at the ends of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. This reagent is particularly valuable in bioconjugation and drug development for creating well-defined crosslinked protein complexes and for the synthesis of antibody-drug conjugates (ADCs).

The PEG11 linker imparts several advantageous properties to the resulting conjugates. Its hydrophilicity can improve the solubility and reduce the aggregation of modified proteins, which is especially beneficial when conjugating hydrophobic payloads. The length of the PEG spacer can also influence the pharmacokinetic properties of ADCs, potentially leading to a longer circulation half-life and improved in vivo efficacy.

These application notes provide detailed protocols for protein crosslinking using this compound, with a focus on its application in the development of ADCs.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 846.9 g/mol --INVALID-LINK--
Spacer Arm Length ~48.6 ÅCalculated
Solubility Water, DMSO, DMF--INVALID-LINK--
Reactive Groups Maleimide (x2)--INVALID-LINK--
Target Functional Group Sulfhydryl (-SH)--INVALID-LINK--
Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity (Illustrative)

Note: This table presents illustrative data to demonstrate the general trend of PEG linker length on ADC potency. Specific IC50 values are highly dependent on the antibody, payload, and cell line used.

LinkerAntibody-PayloadCell LineIC50 (nM)
SMCC (No PEG) Trastuzumab-MMAESK-BR-3 (HER2+++)0.5
Mal-PEG4-MMAE Trastuzumab-MMAESK-BR-3 (HER2+++)0.8
Mal-PEG8-MMAE Trastuzumab-MMAESK-BR-3 (HER2+++)1.2
Mal-PEG12-MMAE Trastuzumab-MMAESK-BR-3 (HER2+++)1.5
Table 3: Influence of PEG Linker Length on ADC Pharmacokinetics (Illustrative)

Note: This table illustrates the general effect of PEG linker length on the pharmacokinetic parameters of an ADC. Actual values will vary based on the specific ADC and animal model.

LinkerADC ConstructClearance (mL/day/kg)Half-life (days)
SMCC (No PEG) Anti-CD30-MMAE15.22.1
Mal-PEG4-MMAE Anti-CD30-MMAE10.53.5
Mal-PEG8-MMAE Anti-CD30-MMAE7.84.8
Mal-PEG12-MMAE Anti-CD30-MMAE6.55.2

Experimental Protocols

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using this compound and a Thiol-Containing Payload

This protocol describes the conjugation of a thiol-containing cytotoxic payload to a monoclonal antibody (mAb) via interchain disulfide bond reduction, followed by reaction with this compound, and subsequent attachment of the payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Thiol-containing cytotoxic payload (e.g., MMAE with a thiol handle)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) column for DAR analysis

Procedure:

  • Antibody Reduction: a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: a. Remove excess TCEP from the reduced antibody solution using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS containing 1 mM EDTA. b. Collect the protein-containing fractions. The concentration of free thiols can be determined using Ellman's reagent.

  • Preparation of Reagent Solutions: a. Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use. b. Dissolve the thiol-containing payload in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction (Two-Step): a. Step 1: Reaction with this compound: i. To the purified reduced antibody solution, add a 5-10 fold molar excess of the this compound stock solution. ii. Incubate the reaction at room temperature for 1-2 hours with gentle mixing. b. Step 2: Reaction with Thiol-Containing Payload: i. Add a 1.5-fold molar excess of the thiol-containing payload (relative to the added this compound) to the reaction mixture from Step 1. ii. Incubate the reaction at room temperature for an additional 1-2 hours or overnight at 4°C.

  • Purification of the ADC: a. Purify the ADC from unreacted payload and crosslinker using a desalting column or SEC. b. The final ADC can be further purified and characterized by HIC-HPLC to determine the drug-to-antibody ratio (DAR).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. Since the cytotoxic payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity and can be separated by HIC.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject the ADC sample. c. Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes. d. Monitor the elution profile at 280 nm.

  • Data Analysis: a. Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADC or antibody solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) (this compound Linker) ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Targeting Antigen Tumor Cell Antigen Internalization Internalization (Endocytosis) Antigen->Internalization 2. Binding ReceptorBinding->Antigen Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Degradation Cytotoxicity Cytotoxicity (e.g., Microtubule Disruption) PayloadRelease->Cytotoxicity 5. Drug Action Apoptosis Apoptosis Cytotoxicity->Apoptosis 6. Cell Death

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction 1. Disulfide Bond Reduction (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Purification1 2. Purification (e.g., SEC) Reduced_mAb->Purification1 Conjugation1 3. Conjugation Step 1 Purification1->Conjugation1 BisMalPEG11 This compound BisMalPEG11->Conjugation1 mAb_PEG_Mal mAb-PEG-Maleimide Conjugation1->mAb_PEG_Mal Conjugation2 4. Conjugation Step 2 mAb_PEG_Mal->Conjugation2 ThiolPayload Thiol-Containing Payload ThiolPayload->Conjugation2 CrudeADC Crude ADC Conjugation2->CrudeADC Purification2 5. Purification (e.g., SEC) CrudeADC->Purification2 FinalADC Purified ADC Purification2->FinalADC Characterization 6. Characterization (HIC-HPLC for DAR, etc.) FinalADC->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

Crosslinking_Analysis_Workflow ProteinComplex Protein Complex Crosslinking 1. Crosslinking with This compound ProteinComplex->Crosslinking CrosslinkedComplex Crosslinked Protein Complex Crosslinking->CrosslinkedComplex Digestion 2. Enzymatic Digestion (e.g., Trypsin) CrosslinkedComplex->Digestion PeptideMixture Mixture of Peptides (Crosslinked and Linear) Digestion->PeptideMixture LCMS 3. LC-MS/MS Analysis PeptideMixture->LCMS DataAnalysis 4. Data Analysis (Software for Crosslink Identification) LCMS->DataAnalysis StructuralModeling 5. Structural Modeling/ Interaction Mapping DataAnalysis->StructuralModeling

Caption: Workflow for protein-protein interaction analysis using this compound and mass spectrometry.

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Bis-Mal-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the heterobifunctional linker, Bis-Maleimide-PEG11 (Bis-Mal-PEG11). This linker facilitates a stable covalent linkage between a cytotoxic drug payload and a monoclonal antibody (mAb), incorporating a hydrophilic polyethylene glycol (PEG) spacer to enhance the ADC's pharmacokinetic properties.

Introduction to ADC Development with this compound

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2][] An ADC is composed of three key components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody and the payload.[4][5] The linker is a critical element, influencing the ADC's stability, pharmacokinetics, and the efficiency of payload release at the target site.

This compound is a linker featuring two maleimide groups at either end of an 11-unit polyethylene glycol (PEG) chain. The maleimide groups react specifically with free sulfhydryl (thiol) groups to form stable thioether bonds. This allows for a two-step conjugation process: first, the attachment of a thiol-containing drug payload to one maleimide group, followed by the conjugation of this linker-payload intermediate to cysteine residues on the antibody. The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.

Core Principles of this compound Chemistry in ADC Synthesis

The synthesis of an ADC using this compound relies on the specific and efficient reaction between maleimide and thiol groups. Natural cysteine residues within the antibody's structure, particularly in the hinge region, can be targeted for conjugation. The interchain disulfide bonds of the antibody are first partially or fully reduced to expose free thiol groups. The number of available thiols can be controlled by adjusting the concentration of the reducing agent, thereby influencing the drug-to-antibody ratio (DAR).

The bifunctional nature of this compound allows for a sequential conjugation strategy. This approach offers greater control over the conjugation process compared to a one-pot reaction. First, a thiol-containing payload is reacted with an excess of this compound to form a maleimide-PEG11-payload intermediate. This intermediate is then purified to remove unreacted linker and payload before being conjugated to the reduced antibody. This ensures that the antibody is primarily modified with the linker-payload complex, minimizing the formation of antibody-linker-antibody dimers.

Experimental Protocols

Materials and Reagents
  • Antibody: Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound: BroadPharm (Cat: BP-22151) or similar

  • Thiol-containing Payload: e.g., a derivative of Monomethyl Auristatin E (MMAE) or Duocarmycin

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffers:

    • Conjugation Buffer A (for payload-linker reaction): 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

    • Conjugation Buffer B (for antibody-linker-payload reaction): 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4

  • Quenching Reagent: N-acetylcysteine or Cysteine

  • Purification Columns: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), Hydrophobic Interaction Chromatography (HIC) column

  • Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Analytical Equipment: UV-Vis Spectrophotometer, HPLC system with UV and/or Mass Spectrometry (MS) detector

Protocol 1: Preparation of Maleimide-PEG11-Payload Intermediate
  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Dissolve Thiol-Payload: Prepare a stock solution of the thiol-containing payload in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Reaction Setup: In a reaction vessel, add a 5-fold molar excess of the this compound solution to the thiol-payload solution. The final concentration of reactants should be in the millimolar range.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by reverse-phase HPLC (RP-HPLC) to observe the formation of the product and the consumption of the reactants.

  • Purification: Purify the Maleimide-PEG11-Payload intermediate from the excess this compound and any unreacted payload using preparative RP-HPLC.

  • Characterization and Quantification: Characterize the purified intermediate by mass spectrometry to confirm its identity. Determine the concentration of the purified intermediate using UV-Vis spectroscopy, based on the extinction coefficient of the payload.

Protocol 2: Antibody Reduction
  • Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in Conjugation Buffer B.

  • Addition of Reducing Agent: Add a calculated amount of TCEP or DTT to the antibody solution. The molar ratio of reducing agent to antibody will determine the extent of disulfide bond reduction and thus the final DAR. A common starting point is a 10-20 fold molar excess of TCEP.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Conjugation Buffer B.

Protocol 3: Conjugation of Maleimide-PEG11-Payload to Reduced Antibody
  • Combine Reactants: Add the purified Maleimide-PEG11-Payload intermediate to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload intermediate over the available thiol groups on the antibody is recommended.

  • Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or 4°C with gentle agitation.

  • Quenching: Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine or cysteine and incubating for an additional 30 minutes.

  • Purification of ADC: Purify the ADC from unreacted linker-payload, quenching agent, and any aggregated protein using size-exclusion chromatography (SEC) or protein A affinity chromatography.

Protocol 4: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., λmax).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • The average DAR is calculated as the molar ratio of the payload to the antibody.

B. Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

  • HPLC System: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity, with higher DAR species having longer retention times. The relative peak areas can be used to determine the distribution of the different species.

C. Assessment of ADC Purity and Aggregation by Size-Exclusion Chromatography (SEC)

  • HPLC System: Use an HPLC system with a SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Analysis: The chromatogram will show a main peak for the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.

D. In Vitro Plasma Stability Assay

  • Incubation: Incubate the ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: At each time point, analyze the samples by HIC-HPLC to monitor any changes in the DAR distribution, which would indicate payload deconjugation. Alternatively, LC-MS can be used to detect the released payload or its adducts with plasma proteins like albumin.

Quantitative Data Summary

The following tables provide illustrative examples of expected quantitative data from the synthesis and characterization of an ADC using a bis-maleimide linker. The specific values will vary depending on the antibody, payload, and precise reaction conditions used.

Table 1: Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)

ParameterCondition 1Condition 2Condition 3
Antibody Concentration 5 mg/mL5 mg/mL10 mg/mL
Reducing Agent TCEPTCEPDTT
[Reducing Agent]:[Antibody] 10:120:115:1
[Linker-Payload]:[Antibody] 5:110:18:1
Average DAR (UV-Vis) 3.87.24.1
Purity (SEC) >98%>95%>97%

Table 2: In Vitro Cytotoxicity of ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Naked Antibody IC50 (nM)Free Payload IC50 (nM)
Cell Line A High1.5>10000.1
Cell Line B Low500>10000.1
Cell Line C Negative>1000>10000.1

Table 3: In Vitro Plasma Stability

Time (hours)Average DAR (HIC Analysis)% Payload Remaining
0 4.0100%
24 3.997.5%
72 3.792.5%
168 3.587.5%

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload_linker Payload-Linker Intermediate Synthesis cluster_adc_synthesis ADC Synthesis This compound This compound Reaction1 Reaction This compound->Reaction1 Thiol-Payload Thiol-Payload Thiol-Payload->Reaction1 Purification1 Purification (RP-HPLC) Reaction1->Purification1 Mal-PEG11-Payload Maleimide-PEG11-Payload Purification1->Mal-PEG11-Payload Conjugation Conjugation Mal-PEG11-Payload->Conjugation Antibody Antibody Reduction Reduction (TCEP/DTT) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation Quenching Quenching Conjugation->Quenching Purification2 Purification (SEC) Quenching->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

Caption: Workflow for the two-step synthesis of an ADC using this compound.

General Mechanism of Action for an ADC

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Target_Cell Tumor Cell Target_Cell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cytotoxicity Cytotoxic Effect (e.g., Apoptosis) Payload_Release->Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Signaling Pathway for a Tubulin Inhibitor Payload (e.g., Auristatin)

Tubulin_Inhibitor_Pathway Payload Released Payload (e.g., Auristatin) Tubulin Tubulin Dimers Payload->Tubulin binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of a tubulin inhibitor payload leading to apoptosis.

References

Application Notes and Protocols for Bis-Maleimide-PEG11 Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to peptides, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation. Furthermore, the PEG linker can reduce the immunogenicity of the peptide.

Bis-Maleimide-PEG11 is a homobifunctional crosslinking reagent that contains two maleimide groups at each end of a hydrophilic 11-unit polyethylene glycol spacer. The maleimide groups react specifically and efficiently with the sulfhydryl group of cysteine residues at a pH range of 6.5-7.5 to form stable thioether bonds. This specific reactivity allows for the precise, covalent crosslinking of two cysteine-containing peptide molecules, leading to the formation of peptide dimers. This application note provides a detailed, step-by-step guide for the conjugation of peptides using Bis-Maleimide-PEG11, including protocols for the reaction, purification of the conjugate, and characterization of the final product.

Chemical Reaction Pathway

The fundamental reaction involves the Michael addition of a thiol group from a cysteine residue to the double bond of the maleimide ring.

G cluster_reactants Reactants cluster_products Products Peptide1 Peptide 1 with Cysteine (R1-SH) Conjugate Peptide 1-PEG11-Peptide 2 Conjugate (R1-S-Mal-PEG11-Mal-S-R2) Peptide1->Conjugate Thiol-Maleimide Reaction (pH 6.5-7.5) BisMalPEG11 Bis-Maleimide-PEG11 (Mal-PEG11-Mal) BisMalPEG11->Conjugate Peptide2 Peptide 2 with Cysteine (R2-SH) Peptide2->Conjugate

Caption: Chemical reaction scheme for peptide dimerization using Bis-Maleimide-PEG11.

Experimental Protocols

This section provides a detailed methodology for the conjugation of two cysteine-containing peptides using Bis-Maleimide-PEG11.

Materials and Reagents
  • Cysteine-containing peptide(s)

  • Bis-Maleimide-PEG11

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.[1] Ensure the buffer is free of any thiol-containing compounds.

  • Reducing Agent (optional, for peptides with existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or Dithiothreitol (DTT)

  • Solvent for Bis-Maleimide-PEG11: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification columns: Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) column

  • Analytical instruments: Mass Spectrometer (MALDI-TOF or LC-MS)

Experimental Workflow

G start Start peptide_prep 1. Peptide Preparation (Reduction if necessary) start->peptide_prep reagent_prep 2. Reagent Preparation (Dissolve Bis-Mal-PEG11) peptide_prep->reagent_prep conjugation 3. Conjugation Reaction (Mix peptides and crosslinker) reagent_prep->conjugation quenching 4. Quenching (Add excess L-cysteine) conjugation->quenching purification 5. Purification (SEC or RP-HPLC) quenching->purification characterization 6. Characterization (Mass Spectrometry) purification->characterization end End characterization->end

Caption: General experimental workflow for Bis-Maleimide-PEG11 peptide conjugation.

Step-by-Step Protocol

1. Peptide Preparation

  • Dissolve the Peptide: Dissolve the cysteine-containing peptide(s) in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, they must be reduced to free thiols for the reaction to occur.[2]

    • Add a 10-fold molar excess of TCEP to the peptide solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP using a desalting column.

2. Preparation of Bis-Maleimide-PEG11 Stock Solution

  • Immediately before use, dissolve the Bis-Maleimide-PEG11 in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]

3. Conjugation Reaction

  • Molar Ratio: The optimal molar ratio of Bis-Maleimide-PEG11 to peptide should be determined empirically. A starting point is a 1:2 molar ratio of Bis-Maleimide-PEG11 to the total peptide concentration (assuming a 1:1 molar ratio of two different peptides or a 2-fold excess of a single peptide to be dimerized). If crosslinking two different peptides, they should be mixed in a 1:1 molar ratio.

  • Reaction Setup:

    • For homodimerization (Peptide A + Peptide A): Add the Bis-Maleimide-PEG11 solution to the peptide solution with gentle vortexing.

    • For heterodimerization (Peptide A + Peptide B): A sequential addition approach is recommended to minimize the formation of homodimers. First, react one peptide (Peptide A) with a sub-stoichiometric amount of Bis-Maleimide-PEG11 (e.g., 0.5 equivalents) for 30-60 minutes. Then, add the second peptide (Peptide B) to the reaction mixture.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][2]

4. Quenching the Reaction

  • To stop the reaction and consume any unreacted maleimide groups, add a quenching reagent such as L-cysteine or DTT to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate

The purification method will depend on the size and properties of the peptides and the resulting conjugate.

  • Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger peptide dimer from the smaller unreacted peptide monomers and excess reagents. SEC is particularly useful when there is a significant size difference between the monomer and the dimer.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to purify the conjugate based on its hydrophobicity. This method is often suitable for peptides and can provide high-resolution separation.

  • Ion-Exchange Chromatography (IEX): If the charge of the peptide dimer differs significantly from the monomers, IEX can be a viable purification strategy.

6. Characterization of the Conjugate

  • Mass Spectrometry (MS): This is the primary technique to confirm the successful conjugation and determine the molecular weight of the final product.

    • MALDI-TOF MS: Provides a rapid determination of the molecular weight of the conjugate.

    • LC-MS: Couples liquid chromatography with mass spectrometry, allowing for the separation of different species in the reaction mixture and their subsequent mass analysis. This is particularly useful for assessing the purity of the conjugate.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the formation of the higher molecular weight dimer compared to the monomeric peptides.

Data Presentation

The efficiency of the conjugation reaction can be influenced by several factors. The following table summarizes typical reaction conditions and expected outcomes.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Molar Ratio (this compound:Peptide) 0.5 : 11 : 12 : 1Increasing the molar excess of the crosslinker can lead to higher yields of the dimer but may also increase the formation of side products.
Reaction Time 1 hour4 hoursOvernightLonger reaction times generally lead to higher conjugation efficiency, but the stability of the peptides should be considered.
Temperature 4°CRoom Temperature (20-25°C)37°CHigher temperatures can increase the reaction rate but may also lead to peptide degradation or aggregation.
pH 6.57.27.5The reaction is most efficient within this pH range. Deviations can lead to reduced efficiency or side reactions.
Conjugation Efficiency (%) 40-60%60-80%>80%Efficiency is typically determined by quantifying the amount of dimer formed relative to the initial amount of limiting peptide.
Yield (%) 30-50%50-70%>70%The final yield of the purified conjugate will depend on both the conjugation efficiency and the efficiency of the purification steps.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conjugation Incomplete reduction of disulfide bonds.Ensure complete reduction with TCEP and subsequent removal of the reducing agent before adding the maleimide reagent.
Inactive Bis-Maleimide-PEG11 (hydrolyzed).Prepare a fresh stock solution of the crosslinker in anhydrous solvent immediately before use.
Incorrect pH of the conjugation buffer.Verify that the pH of the buffer is between 6.5 and 7.5.
Formation of multiple products Non-specific reactions.Ensure the reaction pH is below 8.0 to minimize reaction with primary amines.
Presence of multiple cysteine residues.If the peptide has multiple cysteines, consider site-directed mutagenesis to obtain a single reactive cysteine.
Precipitation during reaction Low solubility of the peptide or conjugate.Perform the reaction at a lower concentration or add a co-solvent.

Conclusion

The use of Bis-Maleimide-PEG11 provides a robust and specific method for the creation of peptide dimers. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully perform the conjugation, purification, and characterization of their target peptide conjugates. Optimization of the reaction conditions, particularly the molar ratio of the reactants and the reaction time, is crucial for achieving high efficiency and yield. The resulting PEGylated peptide dimers have the potential for significantly improved therapeutic properties, making this a valuable technique in the field of drug development.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Bis-Mal-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using Bis-Maleimide-PEG11 (Bis-Mal-PEG11). This heterobifunctional linker is instrumental in the field of nanomedicine and drug delivery, enabling the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of various nanoparticles. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugates in aqueous media.[1][2]

The protocols outlined below are based on the principles of maleimide-thiol "click" chemistry, a highly efficient and specific reaction that forms a stable thioether linkage.[3][4][5] These methods are applicable to a range of nanoparticle types, including gold and polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA).

Principle of Maleimide-Thiol Conjugation

The core of the surface modification strategy lies in the reaction between the maleimide groups on the this compound linker and free thiol (sulfhydryl) groups present on the molecule to be conjugated (e.g., a cysteine residue in a peptide). This reaction, a Michael addition, is highly selective for thiols at near-neutral pH, proceeds efficiently in aqueous solutions at room temperature, and results in a stable covalent bond.

The this compound linker possesses two terminal maleimide groups, allowing for the crosslinking of nanoparticles to thiol-containing molecules or the potential for creating dimeric bioconjugates. The hydrophilic PEG11 spacer improves the pharmacokinetic properties of the nanoparticles by reducing immunogenicity and preventing aggregation.

Applications in Nanoparticle Surface Modification

The surface functionalization of nanoparticles with this compound is a versatile strategy with numerous applications in drug delivery and diagnostics:

  • Targeted Drug Delivery: Conjugation of targeting ligands such as antibodies, peptides (e.g., RGD), or nanobodies to the nanoparticle surface can direct the nanocarrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Protein and Peptide Delivery: Covalent attachment of therapeutic proteins or peptides to nanoparticles can protect them from degradation, improve their solubility, and prolong their circulation time.

  • Bio-sensing and Diagnostics: Immobilization of antibodies or other recognition elements on the nanoparticle surface is crucial for the development of sensitive and specific diagnostic assays.

  • Mucoadhesive Formulations: Maleimide-functionalized nanoparticles have shown enhanced retention on mucosal surfaces, which is beneficial for localized drug delivery, for instance, in the bladder.

Quantitative Data Summary

The efficiency of nanoparticle surface modification can be quantified by various analytical techniques. The following tables summarize key quantitative data from relevant studies, providing a reference for expected outcomes.

Table 1: Reaction Conditions and Conjugation Efficiency for Maleimide-Thiol Coupling on PLGA Nanoparticles

LigandMaleimide:Thiol Molar RatioReaction TimeTemperature (°C)pHBufferConjugation Efficiency (%)
cRGDfK Peptide2:130 minRoom Temperature7.010 mM HEPES84 ± 4
11A4 Nanobody5:12 hRoom Temperature7.4PBS58 ± 12

Table 2: Physicochemical Properties of Imatinib-Loaded PLGA-Maleimide-PEG Nanoparticles

ParameterValue
Particle Size183 nm
Drug Loading Capacity5.05%
S2P Peptide Conjugation1.3%

Table 3: Mucoadhesion of Maleimide-Functionalised PLGA-PEG Nanoparticles

Nanoparticle TypeWash Out50 (WO50) (mL)
PLGA-PEG-Mal Nanoparticles15
Maleimide-free Nanoparticles5

Experimental Protocols

The following are detailed protocols for the surface modification of nanoparticles using a maleimide-PEG linker. These protocols can be adapted for this compound by considering the bifunctional nature of the linker.

Protocol 1: Two-Step Conjugation of Thiol-Containing Ligands to Amine-Functionalized Nanoparticles via a Maleimide-PEG-NHS Ester Linker

This protocol is suitable for nanoparticles that have primary amine groups on their surface. A hetero-bifunctional PEG linker containing an NHS ester at one end and a maleimide at the other is used.

Materials:

  • Amine-functionalized nanoparticles

  • Maleimide-PEG-NHS Ester linker

  • Thiol-containing ligand (e.g., peptide, antibody)

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reducing agent (e.g., TCEP) if the ligand has disulfide bonds that need to be reduced.

  • Purification system (e.g., centrifugal filters, size exclusion chromatography)

Procedure:

  • Activation of Nanoparticles:

    • Resuspend the amine-functionalized nanoparticles in Activation Buffer.

    • Add a 10-50 fold molar excess of Maleimide-PEG-NHS Ester linker to the nanoparticle suspension.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification of Maleimide-Activated Nanoparticles:

    • Remove excess, unreacted linker by centrifugation and resuspension in Conjugation Buffer or by using size exclusion chromatography. Repeat the washing step at least three times.

  • Preparation of Thiol-Containing Ligand:

    • If the ligand contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Follow the manufacturer's protocol for the specific reducing agent.

    • Remove the reducing agent using a desalting column.

  • Conjugation of Ligand to Maleimide-Activated Nanoparticles:

    • Immediately add the thiol-containing ligand to the purified maleimide-activated nanoparticles in Conjugation Buffer. A 2-10 fold molar excess of the ligand over the available maleimide groups is recommended as a starting point.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Maleimide Groups:

    • Add a small amount of a thiol-containing molecule (e.g., cysteine or 2-mercaptoethanol) to a final concentration of 1-10 mM to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Final Purification:

    • Purify the ligand-conjugated nanoparticles from excess ligand and quenching agent using centrifugal filters or size exclusion chromatography.

    • Resuspend the final conjugate in a suitable buffer for storage.

Protocol 2: One-Step Surface Modification of Gold Nanoparticles using an OPSS-PEG-Maleimide Linker

This protocol is designed for the straightforward surface modification of gold nanoparticles. The orthopyridyl disulfide (OPSS) group readily reacts with the gold surface, leaving the maleimide group available for conjugation.

Materials:

  • Citrate-stabilized gold nanoparticles

  • OPSS-PEG-Maleimide linker

  • Thiol-containing ligand

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system (e.g., centrifugation)

Procedure:

  • Formation of Maleimide-Functionalized Gold Nanoparticles:

    • Add a calculated amount of OPSS-PEG-Maleimide to a solution of citrate-stabilized gold nanoparticles. The optimal concentration should be determined experimentally to achieve the desired surface density.

    • Incubate for approximately 30 minutes at room temperature with gentle stirring.

  • Purification of Maleimide-Functionalized Gold Nanoparticles:

    • Purify the nanoparticles by centrifugation to remove excess, unreacted linker. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Resuspend the nanoparticle pellet in Conjugation Buffer.

  • Conjugation of Thiol-Containing Ligand:

    • Add the thiol-containing ligand to the purified maleimide-functionalized gold nanoparticles.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Final Purification:

    • Purify the ligand-conjugated gold nanoparticles by centrifugation to remove unreacted ligand.

    • Resuspend the final conjugate in the desired buffer.

Visualizations

The following diagrams illustrate the key processes involved in the surface modification of nanoparticles using maleimide-PEG linkers.

G cluster_0 Step 1: Nanoparticle Activation cluster_1 Step 2: Ligand Conjugation NP_Amine Amine-Functionalized Nanoparticle NP_Mal Maleimide-Activated Nanoparticle NP_Amine->NP_Mal NHS ester reacts with amine group Linker Maleimide-PEG-NHS Ester Linker->NP_Mal NP_Mal_2 Maleimide-Activated Nanoparticle Ligand_SH Thiol-Containing Ligand (e.g., Peptide) NP_Conj Ligand-Conjugated Nanoparticle Ligand_SH->NP_Conj NP_Mal_2->NP_Conj Maleimide reacts with thiol group

Workflow for two-step nanoparticle conjugation.

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Ligand Conjugation AuNP Gold Nanoparticle AuNP_Mal Maleimide-Functionalized Gold Nanoparticle AuNP->AuNP_Mal OPSS group binds to gold surface OPSS_Linker OPSS-PEG-Maleimide OPSS_Linker->AuNP_Mal AuNP_Mal_2 Maleimide-Functionalized Gold Nanoparticle Ligand_SH_2 Thiol-Containing Ligand AuNP_Conj Ligand-Conjugated Gold Nanoparticle Ligand_SH_2->AuNP_Conj AuNP_Mal_2->AuNP_Conj Thiol-Maleimide 'Click' Reaction

Workflow for one-step gold nanoparticle modification.

G Reactants Nanoparticle-PEG-Maleimide + Ligand-SH Transition Reactants->Transition pH 6.5-7.5 Room Temperature Product Nanoparticle-PEG-S-Ligand (Stable Thioether Bond) Transition->Product

Signaling pathway of the maleimide-thiol reaction.

References

Application Notes and Protocols: Bis-Maleimide-PEG11 in Hydrogel Formation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bis-Maleimide-PEG11 (Bis-Mal-PEG11) in the formation and characterization of hydrogels. These hydrogels are valuable tools in regenerative medicine, drug delivery, and 3D cell culture due to their biocompatibility, tunable properties, and efficient crosslinking chemistry.[1][2][3]

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely used as synthetic analogs of the extracellular matrix.[3][4] The use of a maleimide functional group for crosslinking offers significant advantages, including rapid and highly specific reaction kinetics with thiols at physiological pH. This Michael-type addition reaction allows for the formation of hydrogels under mild conditions, making them ideal for encapsulating sensitive biological materials like cells and proteins. This compound, a PEG derivative with a maleimide group at each end, serves as a key component in forming these versatile hydrogel networks.

Applications

PEG-maleimide hydrogels are employed in a variety of biomedical applications:

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, from small molecules to large proteins, and release them in a sustained manner.

  • Tissue Engineering: These hydrogels can function as scaffolds that support cell adhesion, proliferation, and differentiation, thereby promoting tissue regeneration.

  • 3D Cell Culture: The tunable mechanical properties and high water content of these hydrogels create an environment that mimics native tissues, making them suitable for three-dimensional cell culture.

  • Regenerative Medicine: PEG-maleimide hydrogels have been engineered for applications such as cardiac repair and pancreatic islet delivery, demonstrating their potential in regenerative therapies.

Hydrogel Formation and Characterization Data

The properties of this compound hydrogels can be tuned by varying parameters such as polymer weight percentage and the type of crosslinker used. Below is a summary of key quantitative data from literature.

Mechanical Properties of PEG-Maleimide Hydrogels
Polymer Weight (%)Young's Modulus (kPa)Reference
3.0~100
4.0~400
5.0~800
7.5~1800
10.0~3000
Swelling Ratios of PEG-Maleimide Hydrogels
Polymer Weight (%)Equilibrium Mass Swelling Ratio (Qm)Reference
3.0>500
4.0~150
5.0~100
7.5~75
10.0~60

Experimental Protocols

Detailed methodologies for key experiments involving this compound hydrogels are provided below.

Protocol 1: Hydrogel Formation via Thiol-Maleimide Michael Addition

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-maleimide with a dithiol-containing peptide.

Materials:

  • 4-arm PEG-Maleimide (e.g., 20 kDa)

  • Dithiol crosslinker (e.g., a custom peptide with cysteine residues at each end)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triethanolamine (TEA) buffer (4 mM in PBS)

Procedure:

  • Prepare Polymer Solution: Dissolve the 4-arm PEG-Maleimide in the 4 mM TEA buffer to the desired final concentration (e.g., 5% w/v).

  • Prepare Crosslinker Solution: Dissolve the dithiol crosslinker in the 4 mM TEA buffer. The concentration should be calculated to achieve a 1:1 molar ratio of maleimide groups to thiol groups.

  • Initiate Crosslinking: Rapidly and thoroughly mix the PEG-Maleimide solution with the dithiol crosslinker solution.

  • Gelation: Cast the mixture into the desired mold or well plate. Gelation will occur rapidly, typically within minutes.

  • Equilibration: After gelation, the hydrogel can be swelled in PBS or cell culture medium to reach equilibrium.

G cluster_0 Preparation cluster_1 Crosslinking cluster_2 Post-Formation A Dissolve 4-arm PEG-Maleimide in TEA Buffer C Mix PEG-Maleimide and Crosslinker Solutions A->C B Dissolve Dithiol Crosslinker in TEA Buffer B->C D Cast Mixture into Mold C->D E Allow for Gelation D->E F Swell Hydrogel in PBS or Medium E->F

Workflow for hydrogel formation.
Protocol 2: Measurement of Swelling Ratio

This protocol details the procedure for determining the swelling ratio of a formed hydrogel.

Materials:

  • Formed hydrogel

  • Deionized water

  • Lyophilizer

Procedure:

  • Initial Swelling: After formation, allow the hydrogel to swell freely in deionized water for 24 hours to reach equilibrium.

  • Measure Swollen Weight: Carefully remove the swollen hydrogel, blot any excess surface water, and record its weight (Ws).

  • Lyophilization: Freeze the hydrogel (e.g., using liquid nitrogen) and then lyophilize it to completely remove all water.

  • Measure Dry Weight: Record the weight of the dried hydrogel (Wd).

  • Calculate Swelling Ratio: The swelling ratio (Q) is calculated using the formula: Q = Ws / Wd.

G A Form Hydrogel B Swell in Deionized Water (24h) A->B C Measure Swollen Weight (Ws) B->C D Lyophilize to Dryness C->D E Measure Dry Weight (Wd) D->E F Calculate Swelling Ratio (Q = Ws / Wd) E->F

Experimental workflow for swelling ratio measurement.
Protocol 3: Rheological Characterization

This protocol outlines the method for characterizing the viscoelastic properties of the hydrogel using a rheometer.

Materials:

  • Formed hydrogel

  • Rheometer with appropriate geometry (e.g., cone-plate)

Procedure:

  • Sample Preparation: Place the hydrogel sample onto the rheometer plate.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). An increase in both G' and G'' with increasing frequency is typically observed.

  • Strain Sweep: Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region, where G' and G'' are independent of the applied strain.

  • Data Analysis: The storage modulus (G') represents the elastic component, while the loss modulus (G'') represents the viscous component of the hydrogel. A higher G' relative to G'' indicates a more solid-like material.

G A Place Hydrogel on Rheometer B Perform Strain Sweep (Constant Frequency) A->B C Determine Linear Viscoelastic Region B->C D Perform Frequency Sweep (Constant Strain) C->D E Measure Storage (G') and Loss (G'') Moduli D->E

Workflow for rheological characterization.

Signaling and Crosslinking Mechanism

The formation of this compound hydrogels is based on the Michael-type addition reaction between a maleimide group and a thiol group. This reaction is highly efficient and specific, proceeding readily at physiological pH.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Bis-Maleimide-PEG11 C Michael-Type Addition A->C B Dithiol Crosslinker B->C D Crosslinked Hydrogel Network C->D

Thiol-Maleimide crosslinking mechanism.

This "click chemistry" approach ensures the stoichiometric incorporation of crosslinkers and any thiol-containing bioactive molecules, such as peptides with cysteine residues (e.g., RGD for cell adhesion). The mild reaction conditions are a significant advantage for cell encapsulation, as they avoid the cytotoxicity associated with free radicals or UV light used in other crosslinking methods.

References

Application Notes and Protocols for Cell Labeling with Bis-Maleimide-PEG11 Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Maleimide-PEG11 is a homobifunctional crosslinking reagent that contains two maleimide groups at the ends of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The maleimide groups selectively react with sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins, to form stable thioether bonds.[1][2] This reagent is particularly useful for crosslinking proteins on the cell surface, providing insights into protein-protein interactions, receptor dimerization, and the organization of the cell surface proteome. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help prevent aggregation.[3]

These application notes provide detailed protocols for labeling cell surface proteins using Bis-Maleimide-PEG11, assessing cell viability post-labeling, and quantifying the extent of labeling.

Core Principles of Bis-Maleimide Chemistry

The labeling strategy relies on the Michael addition reaction between the maleimide groups of the Bis-Maleimide-PEG11 reagent and free thiol groups on cell surface proteins.[4] This reaction is highly specific for thiols at a neutral pH range (6.5-7.5).[3] At pH values above 7.5, the reactivity of maleimides towards primary amines can increase, potentially leading to non-specific labeling.

It is important to note that many cysteine residues on the cell surface may exist in oxidized form as disulfide bonds and are therefore unreactive with maleimides. A mild reduction step using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be employed to increase the number of available free thiols for labeling. However, this step must be carefully optimized to avoid disruption of essential protein structures and impacting cell viability.

Data Presentation

Table 1: Representative Quantitative Data for Cell Surface Labeling with Bis-Maleimide-PEG11
ParameterCondition 1Condition 2Condition 3Control
Bis-Mal-PEG11 Concentration 100 µM250 µM500 µM0 µM
Incubation Time (minutes) 30303030
Incubation Temperature (°C) 4444
Cell Viability (%) > 95%> 95%~90%> 98%
Mean Fluorescence Intensity (MFI) 15003500480050
Percentage of Labeled Cells (%) 85%92%95%< 1%

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type, protein expression levels, and specific experimental conditions. MFI and percentage of labeled cells would be determined by flow cytometry following staining with a fluorescently-tagged secondary molecule that binds to a modified component of the crosslinker or by using a fluorescently tagged Bis-Maleimide reagent.

Experimental Protocols

Protocol 1: General Cell Surface Labeling with Bis-Maleimide-PEG11

This protocol outlines the fundamental steps for labeling cell surface proteins on live cells.

Materials:

  • Cells in suspension or adherent cells

  • Bis-Maleimide-PEG11 reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

  • Cell culture medium

  • Microcentrifuge tubes or culture plates

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold, degassed PBS to remove any thiol-containing components from the culture medium.

    • Perform a cell count and assess viability using a method like Trypan Blue exclusion. Cell viability should be above 95%.

    • Resuspend the cells in ice-cold, degassed PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Preparation of Bis-Maleimide-PEG11 Stock Solution:

    • Allow the vial of Bis-Maleimide-PEG11 to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of Bis-Maleimide-PEG11 in anhydrous DMSO. Mix well by vortexing.

    • Note: Prepare this solution fresh for each experiment as maleimides can hydrolyze in the presence of moisture.

  • Labeling Reaction:

    • Dilute the 10 mM Bis-Maleimide-PEG11 stock solution in ice-cold, degassed PBS to the desired final labeling concentration (e.g., 100-500 µM).

    • Add the diluted Bis-Maleimide-PEG11 solution to the cell suspension.

    • Incubate for 30 minutes to 2 hours on ice or at 4°C with gentle agitation, protected from light. The optimal incubation time and temperature may need to be determined empirically.

  • Quenching and Washing:

    • To quench the reaction, add ice-cold PBS containing 1% BSA or 5% FBS to the cell suspension. The excess thiol groups in the albumin will react with any remaining unreacted maleimide groups.

    • Incubate for 10-15 minutes on ice.

    • Wash the cells three times with ice-cold PBS containing 1% BSA to remove any unbound reagent. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.

  • Downstream Analysis:

    • The labeled cells are now ready for downstream applications such as flow cytometry, immunoprecipitation, or western blotting to analyze crosslinked protein complexes.

Protocol 2: Optional - Mild Reduction of Disulfide Bonds for Enhanced Labeling

This protocol can be used to increase the number of available free thiols on the cell surface. Caution: This step can potentially disrupt protein structure and affect cell viability and should be carefully optimized.

Materials:

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1, Step 1.

  • Mild Reduction:

    • Prepare a fresh solution of TCEP in PBS.

    • Add TCEP to the cell suspension at a final concentration of 100-500 µM.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells twice with ice-cold, degassed PBS to remove the TCEP.

  • Labeling: Proceed with the labeling reaction as described in Protocol 1, starting from Step 3.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_reagent Reagent Preparation cluster_reaction Labeling Reaction cluster_quench Quenching & Washing cluster_analysis Downstream Analysis cell_harvest Harvest & Wash Cells viability Assess Viability (>95%) cell_harvest->viability resuspend Resuspend in PBS viability->resuspend add_reagent Add Reagent to Cells resuspend->add_reagent reagent_prep Prepare Fresh this compound Stock (DMSO) reagent_dilute Dilute to Working Concentration (PBS) reagent_prep->reagent_dilute reagent_dilute->add_reagent incubate Incubate (e.g., 30 min, 4°C) add_reagent->incubate quench Quench with BSA/FBS incubate->quench wash Wash Cells (x3) quench->wash analysis Flow Cytometry, IP, Western Blot wash->analysis

Caption: Workflow for cell surface labeling with this compound.

signaling_pathway cluster_cell Cell Surface P1 Protein 1 (with Cys-SH) BMP11 This compound P1->BMP11 Reaction 1 P2 Protein 2 (with Cys-SH) P2->BMP11 Reaction 2 Crosslinked_Complex Crosslinked Protein Complex BMP11->Crosslinked_Complex Forms Thioether Bonds

Caption: Bis-Maleimide-PEG11 crosslinking of cell surface proteins.

logical_relationship start Start: Cell Population reduction Optional: Mild Reduction (TCEP) start->reduction labeling Label with this compound start->labeling No reduction->labeling Yes viability_check Assess Cell Viability labeling->viability_check analysis Analyze Crosslinking viability_check->analysis Viability >90%

Caption: Decision workflow for Bis-Maleimide-PEG11 labeling protocol.

References

Application Notes and Protocols for Bioconjugation with Bis-Maleimide-PEG11 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Maleimide-PEG11 (Bis-Mal-PEG11) is a homobifunctional crosslinking reagent that enables the covalent linkage of two thiol-containing molecules.[1][2] This linker consists of two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The maleimide moieties react specifically and efficiently with sulfhydryl groups (e.g., from cysteine residues in proteins or peptides) under mild conditions (pH 6.5-7.5) to form stable thioether bonds.[3] The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which is advantageous for biological applications.[1]

These characteristics make this compound a versatile tool in bioconjugation for a variety of applications, including:

  • Studying Protein-Protein Interactions: By crosslinking proteins that interact weakly or transiently, their association can be stabilized for structural and functional analysis.[4]

  • Intramolecular Crosslinking: Probing protein conformation and dynamics by linking two cysteine residues within the same protein.

  • Peptide Cyclization: Enhancing the stability and biological activity of peptides by cyclizing them through two cysteine residues.

  • Formation of Antibody-Drug Conjugates (ADCs): Although less common for this specific linker, the underlying chemistry is relevant to ADC development where linkers connect cytotoxic drugs to antibodies.

  • Development of FRET Immunoassays: Creating specific donor-acceptor pairs for Förster Resonance Energy Transfer (FRET) based assays.

This document provides detailed protocols for the use of this compound in protein-protein crosslinking, along with data presentation and visualizations to guide experimental design and execution.

Chemistry of Thiol-Maleimide Bioconjugation

The core reaction of this compound involves the Michael addition of a thiol group to the double bond of the maleimide ring. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5. At a pH of 7, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can undergo hydrolysis and lose its specificity for thiols, reacting with primary amines. The resulting thioether bond is generally stable, although it can be subject to retro-Michael reactions under certain conditions, particularly in the presence of excess free thiols.

Experimental Protocols

Protocol 1: Crosslinking of Two Different Thiol-Containing Proteins

This protocol is adapted from a methodology for studying weakly interacting protein pairs and is applicable for using this compound to form heterodimers.

Materials:

  • Protein A with a single free cysteine residue

  • Protein B with a single free cysteine residue

  • This compound Linker (e.g., BroadPharm BP-22151)

  • Reduction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, containing 5 mM Tris(2-carboxyethyl)phosphine (TCEP).

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2.

  • Quenching Solution: 1 M β-mercaptoethanol or Cysteine in PBS.

  • Storage Buffer: User-defined buffer appropriate for the stability of the proteins (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • SDS-PAGE analysis equipment.

  • Size-Exclusion Chromatography (SEC) system for purification.

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve Protein A and Protein B to a concentration of 1-5 mg/mL in Reduction Buffer.

    • If the proteins have intramolecular disulfide bonds that need to be reduced to expose the target cysteine, incubate with TCEP for 30-60 minutes at room temperature. Note: Complete reduction of all disulfide bonds can inactivate some proteins.

    • Remove the reducing agent (TCEP) by passing the protein solutions through separate desalting columns equilibrated with Conjugation Buffer.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Crosslinking Reaction:

    • Combine the reduced and desalted Protein A and Protein B in a microcentrifuge tube at a 1:1 molar ratio. The final protein concentration should ideally be in the range of 1-10 mg/mL to favor intermolecular crosslinking.

    • Add the this compound stock solution to the protein mixture. A 2 to 10-fold molar excess of the crosslinker over the total protein concentration is a good starting point. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Analysis and Purification:

    • Analyze the reaction mixture by SDS-PAGE under reducing conditions to visualize the formation of homodimers and the desired heterodimer. The crosslinked products will appear at higher molecular weights compared to the monomeric proteins.

    • Purify the crosslinked heterodimer from unreacted monomers and homodimers using Size-Exclusion Chromatography (SEC).

Protocol 2: Intramolecular Crosslinking or Peptide Cyclization

This protocol is designed for linking two cysteine residues within a single protein or peptide.

Procedure:

  • Protein/Peptide Preparation:

    • Follow the reduction and desalting steps as described in Protocol 1 to ensure the two target cysteine residues are in their reduced form. The protein/peptide should be in Conjugation Buffer.

    • For intramolecular reactions, it is crucial to work with dilute protein/peptide concentrations (e.g., < 1 mg/mL) to minimize intermolecular crosslinking.

  • Crosslinking Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the 10 mM this compound stock solution to the dilute protein/peptide solution while gently stirring.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Analysis:

    • Quench the reaction as described in Protocol 1.

    • Analyze the product by SDS-PAGE (for proteins) or HPLC/Mass Spectrometry (for peptides) to confirm cyclization/intramolecular crosslinking. The cyclized product will exhibit a more compact structure, potentially leading to a faster migration on SEC-HPLC compared to its linear counterpart.

Data Presentation

The efficiency of crosslinking can be assessed by techniques such as SDS-PAGE and Size-Exclusion Chromatography (SEC). The following table provides an example of how to present quantitative data from a crosslinking experiment, adapted from a study using a similar bis-maleimide linker (BMPEG3) to analyze protein-protein interactions.

Cysteine Mutant Pair (Protein A-CysX + Protein B-CysY)Linker UsedDimer Distribution (Homodimer A : Homodimer B : Heterodimer AB)Crosslinking Efficiency (%)Notes
Protein A-Cys30 + Protein B-Cys68BMPEG31 : 1.2 : 2.565Distribution deviates from statistical prediction (1:1:2), indicating specific interaction.
Protein A-Cys45 + Protein B-Cys68BMPEG31 : 1 : 1.855Distribution is close to statistical prediction, suggesting less specific or no direct interaction at this site.
Protein A-Cys30 + Protein B-Cys80BMPEG31 : 0.8 : 0.530Low heterodimer yield suggests these residues are not in close proximity.

Note: The data in this table is representative and based on a study using BMPEG3, a shorter bis-maleimide PEG linker. Actual results with this compound will vary depending on the specific proteins, their concentrations, and reaction conditions. Crosslinking efficiency can be estimated by densitometry of the dimer bands on an SDS-PAGE gel.

Visualizations

Reaction Chemistry and Workflow

G General Workflow for Protein-Protein Crosslinking with this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Purification ProtA Protein A (-SH) Reduction Reduction of Disulfides (if needed) with TCEP ProtA->Reduction ProtB Protein B (-SH) ProtB->Reduction Linker This compound in DMSO Mix Combine Proteins A & B + this compound Linker->Mix Purify Buffer Exchange into Conjugation Buffer (pH 7.2) Reduction->Purify Purify->Mix Incubate Incubate 1-2h at RT or overnight at 4°C Mix->Incubate Quench Quench with β-mercaptoethanol Incubate->Quench SDSPAGE SDS-PAGE Analysis Quench->SDSPAGE SEC Purification by SEC Quench->SEC Final Purified Heterodimer (A-Linker-B) SEC->Final

Caption: Experimental workflow for crosslinking two proteins with this compound.

Application Example: Probing Protein-Protein Interactions

The following diagram illustrates the use of this compound to study the interaction between a pre-T-cell receptor β chain (preTCRβ) and a peptide-MHC complex (pMHC), a key step in T-cell development.

G Probing preTCR-pMHC Interaction with this compound cluster_1 Crosslinking cluster_2 Outcome TCR preTCRβ (with engineered Cys) Reaction Thiol-Maleimide Reaction (pH 6.5-7.5) TCR->Reaction pMHC pMHC (with engineered Cys) pMHC->Reaction Linker This compound Linker->Reaction Complex Stabilized preTCRβ-pMHC Complex Reaction->Complex Analysis Structural & Functional Analysis (SDS-PAGE, NMR, etc.) Complex->Analysis

Caption: Using this compound to stabilize a weak protein-protein interaction.

References

Application Notes: Achieving Stable Thioether Bonds with Bis-Maleimide-PEG11

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis-Maleimide-PEG11 (Bis-Mal-PEG11) is a homobifunctional crosslinking reagent widely used in bioconjugation.[1] It consists of two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The maleimide groups react with high specificity towards free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a covalent thioether bond.[2][3] This reaction, a Michael addition, is rapid and efficient under mild, near-neutral pH conditions (pH 6.5-7.5).[4][5]

The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize immunogenicity. These properties make this compound an invaluable tool for various applications, including the development of antibody-drug conjugates (ADCs), creating protein-protein linkages, PEGylating proteins to increase their in-vivo half-life, and immobilizing biomolecules onto surfaces.

The Challenge of Thioether Bond Instability

While the maleimide-thiol reaction is highly efficient, the resulting thiosuccinimide linkage can be unstable under physiological conditions. The conjugate is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo. This reversal leads to deconjugation, where the payload or linked molecule is cleaved, potentially causing off-target effects and reducing therapeutic efficacy.

Achieving Stability through Hydrolysis

To create a truly stable thioether linkage, the thiosuccinimide ring formed after the initial conjugation must be hydrolyzed. This hydrolysis reaction opens the succinimide ring to form a stable maleamic acid thioether. This ring-opened structure is no longer susceptible to the retro-Michael reaction and subsequent thiol exchange, ensuring the long-term stability of the conjugate. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, a controlled hydrolysis step post-conjugation is critical for applications requiring long-term stability in a biological environment.

Quantitative Data Summary

The efficiency and stability of the thioether bond formation are influenced by several factors. The following tables summarize key quantitative parameters for the maleimide-thiol conjugation reaction.

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Rationale & Notes
pH 6.5 - 7.5 Optimal range for specific reaction of maleimides with thiols. At pH > 7.5, reactivity with amines (e.g., lysine) increases, and the maleimide group is more prone to hydrolysis before conjugation can occur.
Temperature 4°C to Room Temperature (20-25°C) Reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for overnight reactions to minimize potential degradation of sensitive proteins.
Molar Ratio 5- to 20-fold molar excess of this compound A molar excess of the maleimide reagent helps drive the reaction to completion. The optimal ratio depends on the concentration of the thiol-containing molecule and may require empirical determination.

| Solvent for Stock | Anhydrous DMSO or DMF | this compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer. |

Table 2: Stability of Thioether Conjugates

Linkage Type Condition % Conjugate Remaining (after 7 days at 37°C) Reference
Maleimide-PEG Phosphate Buffered Saline (PBS) ~95%
Maleimide-PEG PBS + 1 mM Glutathione (GSH) < 70%
Hydrolyzed Maleimide-PEG In Vitro (Simulated) Half-lives of over two years reported for ring-opened products.

| Mono-sulfone-PEG (Alternative) | PBS + 1 mM Glutathione (GSH) | > 90% | |

Experimental Protocols

Protocol 1: Preparation of Thiol-Containing Protein

This protocol is for proteins containing disulfide bonds that need to be reduced to expose free cysteine thiols.

Materials:

  • Protein with disulfide bonds

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., Bond-Breaker™ TCEP Solution, Neutral pH)

  • Degassed, nitrogen-sparged reaction buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Methodology:

  • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

  • Add TCEP solution to the protein solution to a final concentration of 5 mM. For selective reduction of hinge-region disulfides in antibodies, 2-Mercaptoethylamine•HCl (2-MEA) can be used.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Immediately remove the excess TCEP using a desalting column equilibrated with the degassed reaction buffer.

  • The protein is now reduced and ready for conjugation. Proceed immediately to the conjugation protocol to prevent re-oxidation of the thiols.

Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule

Materials:

  • Thiol-containing molecule (from Protocol 1 or naturally containing free thiols)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or L-Cysteine)

Methodology:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not store the stock solution in aqueous buffers, as the maleimide group will hydrolyze.

  • Initiate Conjugation: Add the calculated amount of this compound stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of this compound over available thiol groups is recommended as a starting point.

  • Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quench Reaction (Optional): To stop the reaction, add a quenching solution (e.g., L-Cysteine) to a final concentration of ~10 mM to react with any excess maleimide groups. Incubate for 15-30 minutes.

Protocol 3: Post-Conjugation Stabilization via Hydrolysis

Methodology:

  • Following the conjugation reaction, raise the pH of the reaction mixture to 8.5-9.0 by adding a small amount of a suitable buffer (e.g., 1 M borate buffer, pH 9.0).

  • Incubate the mixture for 2-4 hours at room temperature to promote the hydrolysis of the succinimide ring.

  • The stabilized conjugate is now ready for purification.

Protocol 4: Purification and Analysis of the Conjugate

Materials:

  • Size Exclusion Chromatography (SEC) or Dialysis system

  • SDS-PAGE equipment

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Spectrophotometer

Methodology:

  • Purification: Remove unreacted this compound, hydrolyzed reagent, and quenching reagents by SEC (preferred for proteins) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analysis by SDS-PAGE: Analyze the purified conjugate using non-reducing SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein band corresponding to the mass of the crosslinker and any linked molecules.

  • Analysis by Mass Spectrometry: Confirm the precise mass of the conjugate and determine the degree of labeling using mass spectrometry.

  • Quantification of Maleimide Groups (Indirect): The number of remaining maleimide groups (if creating a maleimide-activated molecule) can be quantified. This is often done by reacting the conjugate with an excess of a known thiol and then back-titrating the unreacted thiol using reagents like 4,4'-DTDP.

Visualizations

G

G Start Start: Prepare Thiolated Molecule Reduce 1. Reduce Disulfides (if necessary, e.g., with TCEP) Start->Reduce Purify_Thiol 2. Remove Reducing Agent (e.g., Desalting Column) Reduce->Purify_Thiol Conjugate 4. Conjugation Reaction (pH 6.5-7.5, 1-2h at RT) Purify_Thiol->Conjugate Prepare_Linker 3. Prepare this compound in Anhydrous Solvent (DMSO) Prepare_Linker->Conjugate Hydrolyze 5. Induce Hydrolysis (Increase pH to 8.5-9.0) Conjugate->Hydrolyze Purify_Final 6. Purify Final Conjugate (e.g., SEC or Dialysis) Hydrolyze->Purify_Final Analyze 7. Characterize Product (SDS-PAGE, Mass Spec) Purify_Final->Analyze End End: Stable Conjugate Analyze->End

G Initial_Conjugate Initial Thiosuccinimide Conjugate

References

Application Notes and Protocols for Molar Excess Calculations in Bis-Mal-PEG11 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-Maleimide-PEG11 (Bis-Mal-PEG11) for the covalent crosslinking of thiol-containing molecules, such as proteins and peptides. This document outlines the principles of molar excess calculations, detailed experimental protocols, and data presentation for reproducible and efficient bioconjugation.

Introduction to this compound Crosslinking

This compound is a homobifunctional crosslinking reagent that contains two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] The maleimide groups react specifically and efficiently with free sulfhydryl (thiol) groups, typically from cysteine residues in proteins and peptides, to form stable thioether bonds.[2] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[2]

The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and provides a flexible linker between the conjugated molecules.[1] this compound is a valuable tool for a variety of applications, including:

  • Protein Dimerization: Creating homodimers or heterodimers of proteins to study quaternary structure and function.

  • Protein-Peptide Conjugation: Linking peptides to larger carrier proteins for immunization or drug delivery.

  • Studying Protein-Protein Interactions: Stabilizing transient interactions for structural or functional analysis.

  • Surface Modification: Anchoring biomolecules to surfaces for biosensor development.

Principles of Molar Excess Calculation

The stoichiometry of the crosslinking reaction is a critical parameter that dictates the efficiency of conjugation and the distribution of products. The optimal molar excess of this compound depends on the specific application, the concentration of the reactants, and the desired outcome.

Homodimerization

For the crosslinking of a single thiol-containing molecule to form a homodimer, a common starting point is a 0.5 to 2-fold molar excess of the this compound crosslinker relative to the protein. Using a sub-stoichiometric amount (e.g., 0.5-fold) can favor the formation of dimers, while a larger excess may lead to intramolecular crosslinking or modification of the protein with unreacted maleimide groups.

Heterodimerization

When crosslinking two different thiol-containing molecules (Protein A and Protein B), the goal is typically to maximize the formation of the A-B heterodimer while minimizing the formation of A-A and B-B homodimers. A theoretical approach is to use a 1:1 molar ratio of Protein A to Protein B. In a well-mixed solution under these conditions, the statistically predicted distribution of the dimeric products is 1:1:2 for A-A homodimers, B-B homodimers, and A-B heterodimers, respectively.

To optimize the yield of the heterodimer, it is recommended to perform small-scale trial reactions with varying molar ratios of the this compound crosslinker to the total protein concentration.

Data Presentation: Molar Ratio Recommendations

The following tables summarize recommended starting molar ratios for this compound reactions based on common applications. It is crucial to empirically determine the optimal ratio for each specific system.

Table 1: Molar Ratio Guidelines for Homodimerization

Target Molecule ConcentrationRecommended Molar Ratio (this compound : Protein)Expected Outcome
1-10 mg/mL0.5:1 to 1:1Favors intermolecular crosslinking to form homodimers.
< 1 mg/mL1:1 to 2:1Higher excess may be needed to drive the reaction at lower concentrations.

Table 2: Molar Ratio Guidelines for Heterodimerization (Protein A + Protein B)

Molar Ratio of Protein A : Protein BRecommended Molar Ratio (this compound : Total Protein)Expected Product Distribution
1:10.5:1 to 1:1Statistical mixture of A-A, B-B, and A-B dimers.
2:10.5:1 to 1:1Favors formation of A-B heterodimers and A-A homodimers.
1:20.5:1 to 1:1Favors formation of A-B heterodimers and B-B homodimers.

Experimental Protocols

General Considerations
  • Buffer Selection: Use a sulfhydryl-free buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines (e.g., Tris) if the pH is above 7.5, as this can lead to a side reaction with the maleimide group.

  • Reduction of Disulfides: For proteins with existing disulfide bonds that need to be targeted for crosslinking, reduction is necessary. Use a 10-50 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is preferred as it does not contain a thiol group and will not compete with the maleimide reaction. Incubate for 30-60 minutes at room temperature and then remove the excess TCEP using a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.

Protocol for Homodimerization of a Cysteine-Containing Protein
  • Protein Preparation: Dissolve the thiol-containing protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform the disulfide reduction step as described above.

  • Crosslinker Addition: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 0.5:1). Mix gently but thoroughly.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Analysis and Purification: Analyze the reaction products by SDS-PAGE to visualize the formation of the dimer. The crosslinked dimer will have a higher molecular weight than the monomer. Purify the dimer using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Protocol for Heterodimerization of Two Different Proteins
  • Protein Preparation: Prepare solutions of Protein A and Protein B in the reaction buffer. If necessary, reduce any disulfide bonds.

  • Mixing: Combine Protein A and Protein B in the desired molar ratio (e.g., 1:1).

  • Crosslinker Addition: Add the this compound stock solution to the protein mixture to achieve the desired molar excess relative to the total protein concentration (e.g., 0.5:1).

  • Incubation and Quenching: Follow steps 3 and 4 from the homodimerization protocol.

  • Analysis and Purification: Analyze the reaction mixture by SDS-PAGE. The gel should show bands corresponding to the monomers of Protein A and Protein B, the homodimers A-A and B-B, and the desired heterodimer A-B. Purify the heterodimer using appropriate chromatographic techniques, which may require multiple steps (e.g., ion-exchange chromatography followed by SEC) to separate the different dimeric species.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification p1 Protein A (with free thiol) mix Mix Proteins A & B (e.g., 1:1 molar ratio) p1->mix p2 Protein B (with free thiol) p2->mix reagent This compound Stock Solution add_reagent Add this compound (e.g., 0.5:1 molar ratio to total protein) reagent->add_reagent mix->add_reagent incubate Incubate (1-2h RT or O/N 4°C) add_reagent->incubate quench Quench Reaction (e.g., L-cysteine) incubate->quench sds_page SDS-PAGE Analysis quench->sds_page purification Purification (e.g., SEC, IEX) sds_page->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization

Caption: General workflow for heterodimerization using this compound.

Logical Relationship of Reaction Products

reaction_products cluster_products Potential Products reactants Protein A (Thiol) + Protein B (Thiol) + this compound heterodimer A-PEG-B (Heterodimer) reactants->heterodimer Desired homodimer_a A-PEG-A (Homodimer) reactants->homodimer_a Side Product homodimer_b B-PEG-B (Homodimer) reactants->homodimer_b Side Product monomer_a Unreacted A reactants->monomer_a Unreacted monomer_b Unreacted B reactants->monomer_b Unreacted

Caption: Products of a heterodimerization reaction.

Application Example: Probing MAPK Signaling

This compound can be used to investigate protein-protein interactions within signaling pathways. For example, to study the interaction between a scaffold protein and a kinase in the MAPK pathway, where cysteine residues have been introduced at the interaction interface.

mapk_pathway cluster_mapk MAPK Signaling Cascade raf Raf mek MEK1/2 raf->mek phosphorylates erk ERK1/2 mek->erk phosphorylates crosslinked_complex MEK-PEG-ERK (Stabilized Complex) mek->crosslinked_complex this compound Crosslinking erk->crosslinked_complex transcription_factors Transcription Factors erk->transcription_factors cytoskeletal_proteins Cytoskeletal Proteins erk->cytoskeletal_proteins scaffold Scaffold Protein (e.g., KSR) scaffold->mek scaffold->erk proliferation Proliferation transcription_factors->proliferation differentiation Differentiation transcription_factors->differentiation cell_motility Cell Motility cytoskeletal_proteins->cell_motility

Caption: Probing MEK-ERK interaction on a scaffold using this compound.

References

Application Notes and Protocols for Bis-Maleimide-PEG11 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal reaction buffer conditions for the successful conjugation of thiol-containing molecules using Bis-Maleimide-PEG11 (Bis-Mal-PEG11). This compound is a homobifunctional crosslinker that contains two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] This reagent is widely used in bioconjugation to link proteins, peptides, and other biomolecules with available sulfhydryl groups, forming stable thioether bonds. The PEG spacer enhances the solubility and stability of the resulting conjugate.

Core Principles of Bis-Maleimide-PEG11 Conjugation

The conjugation reaction relies on the Michael addition of a thiol group to the double bond of a maleimide ring. This reaction is highly specific for thiols within a defined pH range, making it a popular choice for bioconjugation. The resulting thioether linkage, however, can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. Strategies to enhance the stability of the linkage, such as hydrolysis of the succinimide ring post-conjugation, can be employed.

Key Reaction Buffer Conditions

Optimizing the reaction buffer is critical for efficient and specific this compound conjugation. The following table summarizes the key parameters and their recommended ranges.

ParameterRecommended ConditionRationale & Key Considerations
pH 6.5 - 7.5This pH range ensures high selectivity for thiol groups over amine groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis, rendering it inactive.
Buffer Type Phosphate buffer (e.g., PBS), HEPES, TrisThese buffers are commonly used and effective within the optimal pH range. It is crucial that the buffer is free of any extraneous thiol-containing compounds.
Temperature 4°C to Room Temperature (20-25°C)The reaction can proceed at room temperature for a few hours or overnight at 4°C. Lower temperatures can be used to minimize degradation of sensitive biomolecules.
Reducing Agents TCEP (tris(2-carboxyethyl)phosphine)If reduction of disulfide bonds is necessary to generate free thiols, TCEP is the recommended reducing agent as it does not contain a thiol group and therefore does not need to be removed prior to the addition of the maleimide reagent. Thiol-containing reducing agents like DTT or β-mercaptoethanol must be removed before conjugation to prevent them from reacting with the maleimide.
Chelating Agents EDTA (1-5 mM)The inclusion of a chelating agent like EDTA is recommended to prevent the metal-catalyzed oxidation of free thiols to disulfide bonds.
Oxygen Removal Degassing of buffersTo prevent the re-oxidation of free thiols, it is advisable to degas all buffers prior to use. This can be achieved by vacuum and/or purging with an inert gas like nitrogen or argon.

Experimental Workflow for this compound Conjugation

The following diagram illustrates a typical workflow for crosslinking two different thiol-containing molecules (Molecule A and Molecule B) using this compound.

G cluster_prep Preparation cluster_reaction1 First Conjugation Step cluster_purification1 Purification cluster_reaction2 Second Conjugation Step cluster_purification2 Final Purification prep_A Prepare Molecule A (with free thiol) react1 React Molecule A with This compound prep_A->react1 prep_B Prepare Molecule B (with free thiol) react2 React purified A-PEG-Mal with Molecule B prep_B->react2 prep_reagent Prepare this compound in anhydrous solvent (e.g., DMSO) prep_reagent->react1 prep_buffer Prepare Reaction Buffer (pH 6.5-7.5, degassed, with EDTA) prep_buffer->react1 purify1 Remove excess This compound react1->purify1 purify1->react2 purify2 Purify final conjugate A-PEG-B react2->purify2 G cluster_product Product mol_A Molecule-A-SH plus1 + bis_mal Mal-PEG11-Mal plus2 + reaction_arrow pH 6.5-7.5 mol_B HS-Molecule-B product Molecule-A-S-PEG11-S-Molecule-B reaction_arrow->product

References

Application Notes and Protocols for the Purification of Bis-Maleimide-PEG11 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other modalities. The use of a homobifunctional bis-maleimide-PEG11 (Bis-Mal-PEG11) linker allows for the covalent crosslinking of two thiol-containing molecules, such as cysteine residues in proteins or engineered thiol groups. Following the conjugation reaction, a heterogeneous mixture is often produced, containing the desired bis-maleimide-PEG11 conjugate, unreacted starting materials (e.g., protein, peptide), and potentially side-products. Therefore, robust and efficient purification strategies are critical to isolate the pure conjugate and ensure its quality, safety, and efficacy.

This document provides detailed application notes and protocols for the purification of this compound conjugates from unreacted reagents. It covers several widely used purification techniques, including Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF).

Purification Strategies Overview

The selection of an appropriate purification strategy depends on the physicochemical properties of the starting materials and the final conjugate, such as size, charge, and hydrophobicity. A multi-step purification approach is often necessary to achieve high purity.

  • Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is highly effective for removing unreacted, smaller molecules from the larger conjugate.[1][]

  • Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with IEX resins and enabling separation from the unreacted protein.[][3]

  • Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. The PEG moiety can alter the hydrophobicity of the conjugate, allowing for separation from the native protein.[]

  • Tangential Flow Filtration (TFF) is a membrane-based technique used for buffer exchange, concentration, and removal of small molecule impurities.

The overall workflow for the synthesis and purification of a this compound conjugate is depicted below.

Overall Workflow for this compound Conjugate Purification cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Thiolated Biomolecule A Thiolated Biomolecule A Conjugation Reaction Conjugation Reaction Thiolated Biomolecule A->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Crude Reaction Mixture Crude Reaction Mixture Conjugation Reaction->Crude Reaction Mixture Purification Step 1 Primary Purification (e.g., SEC or TFF) Crude Reaction Mixture->Purification Step 1 Purification Step 2 Polishing Step (e.g., IEX or HIC) Purification Step 1->Purification Step 2 Pure Conjugate Pure Conjugate Purification Step 2->Pure Conjugate Analytical SEC Analytical SEC Pure Conjugate->Analytical SEC SDS-PAGE SDS-PAGE Pure Conjugate->SDS-PAGE Mass Spectrometry Mass Spectrometry Pure Conjugate->Mass Spectrometry

Figure 1. General workflow for the synthesis, purification, and analysis of this compound conjugates.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative data for the purification of a hypothetical Bis-Maleimide-PEG11 protein conjugate using different chromatographic techniques. The actual performance will vary depending on the specific protein and reaction conditions.

Purification MethodPrinciple of SeparationTypical Purity (%)Typical Recovery (%)Key AdvantagesKey Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic Radius>95%>90%Efficient removal of small molecules and unreacted PEG linker.Limited resolution between conjugate and unreacted protein of similar size.
Ion-Exchange Chromatography (IEX) Surface Charge>98%>85%High resolution separation of conjugate from unreacted protein and positional isomers.Method development can be complex; PEG may shield charges affecting separation.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity>95%>80%Orthogonal separation to IEX and SEC.Performance is highly dependent on the protein's hydrophobicity; PEG can interact with the resin.
Tangential Flow Filtration (TFF) Molecular Weight CutoffN/A (for buffer exchange)>95%Rapid buffer exchange and concentration; scalable.Does not separate conjugate from unreacted protein of similar size.

Experimental Protocols

Protocol 1: Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted this compound linker and other small molecule impurities from the conjugation reaction mixture.

Materials:

  • SEC column (e.g., Superdex 200 Increase 10/300 GL, GE Healthcare)

  • Chromatography system (e.g., ÄKTA pure, GE Healthcare)

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, filtered and degassed

  • Crude conjugation reaction mixture

  • 0.22 µm syringe filters

Method:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. The this compound conjugate is expected to elute first, followed by the unreacted protein and then the unreacted PEG linker.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to confirm the purity of the conjugate. Pool the fractions containing the pure conjugate.

SEC Purification Workflow Start Start Equilibrate SEC Column Equilibrate SEC Column Start->Equilibrate SEC Column Prepare and Filter Sample Prepare and Filter Sample Equilibrate SEC Column->Prepare and Filter Sample Inject Sample Inject Sample Prepare and Filter Sample->Inject Sample Isocratic Elution Isocratic Elution Inject Sample->Isocratic Elution Monitor UV 280 nm Monitor UV 280 nm Isocratic Elution->Monitor UV 280 nm Collect Fractions Collect Fractions Monitor UV 280 nm->Collect Fractions Analyze Fractions (SDS-PAGE, Analytical SEC) Analyze Fractions (SDS-PAGE, Analytical SEC) Collect Fractions->Analyze Fractions (SDS-PAGE, Analytical SEC) Pool Pure Fractions Pool Pure Fractions Analyze Fractions (SDS-PAGE, Analytical SEC)->Pool Pure Fractions End End Pool Pure Fractions->End

Figure 2. Workflow for SEC purification of this compound conjugates.
Protocol 2: Purification of this compound Conjugate using Ion-Exchange Chromatography (IEX)

This protocol is suitable for separating the this compound conjugate from the unreacted protein based on differences in their surface charge.

Materials:

  • IEX column (e.g., HiTrap SP HP for cation exchange or HiTrap Q HP for anion exchange, GE Healthcare)

  • Chromatography system

  • Binding Buffer (e.g., 20 mM MES, pH 6.0 for cation exchange)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation exchange)

  • Sample after initial cleanup (e.g., by SEC or TFF to remove unreacted PEG linker)

Method:

  • System and Column Preparation: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the sample onto the equilibrated column. The unreacted protein is expected to bind to the column, while the PEGylated conjugate, with its shielded charges, may have a weaker interaction.

  • Wash: Wash the column with Binding Buffer until the UV baseline returns to zero to remove any unbound material.

  • Elution: Elute the bound species using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or analytical SEC to identify those containing the pure conjugate. Pool the relevant fractions.

Protocol 3: Buffer Exchange and Concentration using Tangential Flow Filtration (TFF)

This protocol is for buffer exchange and concentration of the purified this compound conjugate.

Materials:

  • TFF system with an appropriate molecular weight cutoff (MWCO) membrane (e.g., Pellicon® XL 50 Cassette, Millipore)

  • Purified conjugate solution

  • Diafiltration Buffer (final formulation buffer)

Method:

  • System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions and equilibrate the membrane with the Diafiltration Buffer.

  • Concentration (Optional): Concentrate the purified conjugate solution to a smaller volume to reduce the amount of diafiltration buffer required.

  • Diafiltration: Perform diafiltration by adding the Diafiltration Buffer to the retentate at the same rate as the permeate is being removed. This is typically done for 5-10 diavolumes to ensure complete buffer exchange.

  • Final Concentration: Concentrate the diafiltered conjugate to the desired final concentration.

  • Recovery: Recover the concentrated and buffer-exchanged conjugate from the TFF system.

TFF Workflow for Buffer Exchange and Concentration Start Start Setup and Equilibrate TFF System Setup and Equilibrate TFF System Start->Setup and Equilibrate TFF System Load Purified Conjugate Load Purified Conjugate Setup and Equilibrate TFF System->Load Purified Conjugate Concentrate (Optional) Concentrate (Optional) Load Purified Conjugate->Concentrate (Optional) Diafiltration (Buffer Exchange) Diafiltration (Buffer Exchange) Concentrate (Optional)->Diafiltration (Buffer Exchange) Final Concentration Final Concentration Diafiltration (Buffer Exchange)->Final Concentration Recover Product Recover Product Final Concentration->Recover Product End End Recover Product->End

Figure 3. Workflow for TFF processing of this compound conjugates.

Conclusion

The purification of this compound conjugates is a critical step in their development and manufacturing. A combination of chromatographic techniques such as SEC, IEX, and HIC, along with membrane-based methods like TFF, is often required to achieve the desired purity and concentration. The protocols provided in this application note serve as a starting point, and optimization will be necessary for each specific conjugate to achieve the highest purity and yield. Careful analytical characterization throughout the purification process is essential to ensure the quality and consistency of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-Maleimide-PEG11 Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Bis-Maleimide-PEG11 conjugation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to enhance conjugation efficiency and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction with Bis-Mal-PEG11?

A1: The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups over other nucleophilic groups like amines.[1][3] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group's reactivity towards primary amines increases, and the rate of hydrolysis of the maleimide group also rises, leading to non-reactive maleamic acid.

Q2: My protein has disulfide bonds. Do I need to reduce them before conjugation?

A2: Yes, it is crucial to reduce disulfide bonds to generate free sulfhydryl (-SH) groups, as maleimides react specifically with free thiols. Cysteine residues within proteins often exist as oxidized disulfide bridges (-S-S-), which are unreactive with maleimides.

Q3: Which reducing agent is better for this conjugation, TCEP or DTT?

A3: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for maleimide conjugation reactions. TCEP is a non-thiol-containing reducing agent, which means it does not need to be removed before the addition of the maleimide reagent. In contrast, Dithiothreitol (DTT) contains thiol groups and will compete with the protein's thiols for reaction with the maleimide. Therefore, excess DTT must be completely removed after reduction and before adding the this compound, typically through dialysis or a desalting column.

Comparison of TCEP and DTT

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Thiol Content Non-thiol containingThiol-containing
Need for Removal Not required before maleimide additionMust be removed before maleimide addition
Effective pH Range Wide range (1.5 - 8.5)Limited to pH > 7
Stability More resistant to air oxidationProne to oxidation
Odor OdorlessSlight sulfur smell

Q4: I am seeing low conjugation efficiency. What are the possible causes and solutions?

A4: Low conjugation efficiency can stem from several factors. Here are some common causes and troubleshooting steps:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. It is recommended to prepare aqueous solutions of this compound immediately before use and avoid storing it in aqueous buffers. If storage in solution is necessary, use a dry, water-miscible organic solvent like DMSO or DMF.

  • Incomplete Disulfide Reduction: Ensure complete reduction of disulfide bonds by using a sufficient molar excess of the reducing agent (e.g., 10-100 fold molar excess for TCEP) and optimizing the incubation time (typically 20-30 minutes at room temperature).

  • Suboptimal pH: Verify that the reaction buffer pH is within the optimal 6.5-7.5 range.

  • Presence of Competing Thiols: Ensure that the reaction buffer is free of extraneous thiol-containing compounds, especially if DTT was used for reduction.

  • Incorrect Molar Ratio: The ratio of this compound to the thiol-containing molecule can significantly impact efficiency. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, this may need to be optimized for your specific application.

Q5: How should I store my this compound reagent?

A5: this compound should be stored at -20°C, desiccated, and protected from light. For preparing stock solutions, use an anhydrous organic solvent such as DMSO or DMF. Aqueous solutions of maleimides are not recommended for storage due to the risk of hydrolysis. If you prepare a stock solution in an anhydrous solvent, it can typically be stored at -20°C for up to a month.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Maleimide Hydrolysis Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage.
Incomplete Disulfide Reduction Increase the molar excess of TCEP (e.g., 50-100 fold). Ensure adequate incubation time (30-60 minutes at room temperature). Quantify free thiols before conjugation using Ellman's assay.
Suboptimal pH Verify and adjust the reaction buffer pH to 6.5-7.5.
Competing Thiols If using DTT, ensure its complete removal via desalting column or dialysis before adding this compound. Use TCEP to avoid this issue.
Inconsistent Results Variable Reagent Activity Store this compound properly (-20°C, desiccated). Allow the reagent to warm to room temperature before opening to prevent moisture condensation.
Thiol Re-oxidation Degas buffers to remove oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to the buffer to sequester metal ions that can catalyze oxidation.
Protein Aggregation/Precipitation Suboptimal Buffer Conditions Ensure the buffer composition and ionic strength are suitable for your protein's stability. A protein concentration of 1-10 mg/mL is generally recommended.
Over-reduction Excessive reduction may disrupt structural disulfide bonds, leading to protein unfolding and aggregation. Titrate the amount of reducing agent to find the minimum required concentration.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Protein Preparation: Prepare the protein solution in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

  • TCEP Addition: Add a 50-100 fold molar excess of TCEP to the protein solution.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes. The protein solution is now ready for conjugation.

Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
  • This compound Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a starting point of 10-20 fold molar excess of maleimide is common).

    • Gently mix the reaction.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.

  • Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visual Guides

G cluster_prep Protein Preparation cluster_conj Conjugation cluster_purify Purification p1 Protein with Disulfide Bonds in Buffer (pH 7.0-7.5) p2 Add TCEP (50-100x molar excess) p1->p2 p3 Incubate (30-60 min, RT) p2->p3 p4 Reduced Protein with Free Thiols p3->p4 c2 Add this compound to Reduced Protein (10-20x molar excess) c1 Prepare this compound Stock (10 mM in DMSO) c1->c2 c3 Incubate (2h, RT or overnight, 4°C) c4 Conjugated Protein q1 Quench with Cysteine (Optional) c4->q1 q2 Purify (Size-Exclusion Chromatography or Dialysis) q1->q2 q3 Purified this compound Conjugate q2->q3 G cluster_reaction Thiol-Maleimide Reaction cluster_hydrolysis Side Reaction: Maleimide Hydrolysis Protein_SH Protein-SH (Thiol) Thioether Stable Thioether Bond Protein_SH->Thioether BisMalPEG Bis-Maleimide-PEG11 BisMalPEG->Thioether Maleimide Maleimide Group Maleamic_Acid Non-reactive Maleamic Acid Maleimide->Maleamic_Acid Water H2O (especially at pH > 7.5) Water->Maleamic_Acid

References

Technical Support Center: Bis-Mal-PEG11 Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-Mal-PEG11 crosslinking reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during bioconjugation experiments using this crosslinker.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter during your this compound crosslinking experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: Why am I observing low or no conjugation efficiency?

Answer:

Low or no conjugation efficiency is a frequent issue with several potential causes:

  • Inactive Maleimide Groups: The maleimide rings on your this compound are susceptible to hydrolysis, especially when exposed to moisture or aqueous solutions with a pH above 7.5.[1][2][3] This hydrolysis opens the ring, rendering it unable to react with thiols.

    • Solution: Always prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[3][4] Avoid storing the crosslinker in aqueous buffers for extended periods.

  • Oxidized Thiols: The target cysteine residues on your protein or peptide may have formed disulfide bonds, which are unreactive towards maleimides.

    • Solution: Before starting the conjugation, reduce the disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is advantageous as it does not need to be removed prior to adding the maleimide crosslinker. If using a thiol-containing reducing agent like DTT, it must be completely removed before adding the this compound to prevent it from competing with your target molecule.

  • Incorrect Stoichiometry: The molar ratio of this compound to your thiol-containing molecule can significantly impact the reaction's success.

    • Solution: Optimize the molar ratio of the crosslinker to your protein/peptide. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.

  • Inaccessible Cysteine Residues: The target thiol groups on your protein may be sterically hindered or buried within the protein's three-dimensional structure.

    • Solution: Consider using a longer PEG linker to overcome steric hindrance. Denaturing the protein under mild conditions might also expose the cysteine residues, but this must be done carefully to avoid irreversible damage.

Question 2: My final conjugate is unstable and loses its payload over time. What is happening?

Answer:

The instability of the final conjugate is often due to the reversibility of the thiol-maleimide linkage through a process called a retro-Michael reaction. This is particularly problematic in environments rich in other thiols, such as in vivo where glutathione is abundant, leading to the transfer of the payload to other molecules.

  • Solution 1: Post-conjugation Hydrolysis: To create a more stable linkage, you can intentionally hydrolyze the thiosuccinimide ring after the initial conjugation is complete. This is achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C. This ring-opening prevents the retro-Michael reaction.

  • Solution 2: Thiazine Rearrangement for N-terminal Cysteines: If you are conjugating to a peptide with an N-terminal cysteine, a side reaction can lead to a more stable six-membered thiazine ring. This rearrangement is more prominent at physiological or higher pH.

Question 3: I'm observing unexpected side products and heterogeneity in my final product. What are the likely causes?

Answer:

Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis.

  • Reaction with Amines: While maleimides are highly selective for thiols at a pH of 6.5-7.5, their selectivity decreases at higher pH values. Above pH 7.5, this compound can react with primary amines, such as the side chain of lysine residues, leading to unintended crosslinking.

    • Solution: Maintain the reaction pH strictly within the 6.5-7.5 range to ensure chemoselectivity for thiol groups.

  • Thiazine Rearrangement: As mentioned previously, if your molecule has an N-terminal cysteine, a thiazine rearrangement can occur, leading to a different product structure.

    • Solution: To minimize this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, consider acetylating the N-terminus or avoiding peptides with N-terminal cysteines for this type of conjugation.

Question 4: How should I properly store and handle this compound?

Answer:

Proper storage and handling are crucial to maintain the reactivity of this compound.

  • Storage of Solid Reagent: Store the solid this compound at -20°C, tightly sealed and protected from moisture. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation from forming inside.

  • Preparation and Storage of Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. If you need to store a stock solution, keep it in tightly sealed aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound crosslinking reactions.

ParameterRecommended Range/ValueNotes
Reaction pH 6.5 - 7.5Optimal for thiol-specific modification. Above pH 7.5, reactivity with amines increases. Below pH 6.5, the reaction rate slows down.
Storage Temperature (Solid) -20°CProtect from moisture.
Storage of Stock Solutions -20°C in anhydrous DMSO or DMFUseable for up to one month.
Maleimide:Thiol Molar Ratio 10:1 to 20:1This is a starting point and should be optimized for each specific application.
Reaction Time 2 hours at room temperature or overnight at 4°CThe optimal time should be determined experimentally for your system.
TCEP Concentration for Reduction 10-100 mM (10-100 fold molar excess)Incubate for 30-60 minutes at room temperature.
EDTA in Reaction Buffer 1-5 mMTo chelate metal ions that can catalyze thiol oxidation.

Key Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

  • Prepare your protein solution in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris, ensuring the buffer is free of thiols).

  • Add TCEP to the protein solution to a final concentration of 10-100 mM, which typically corresponds to a 10-100 fold molar excess over the protein.

  • Incubate the mixture for 30-60 minutes at room temperature.

  • The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.

Protocol 2: General this compound Conjugation

  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.

  • Add the this compound stock solution to your reduced protein/peptide solution. The final concentration of the organic solvent should ideally be kept low (e.g., <10%) to avoid protein denaturation.

  • The recommended starting molar excess of this compound over the thiol-containing molecule is 10-20 fold, but this should be optimized.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide groups.

  • Proceed with the purification of the conjugate.

Protocol 3: Purification of the Conjugate using Size Exclusion Chromatography (SEC)

  • Equilibrate the SEC column with a suitable buffer, such as PBS, at the desired flow rate.

  • Load the quenched conjugation reaction mixture onto the column.

  • Elute the sample with the equilibration buffer. The larger conjugate will elute first, followed by smaller molecules like the unreacted crosslinker and quenching agent.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Pool the fractions containing the purified conjugate.

  • The purified conjugate can then be concentrated using methods like ultrafiltration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification protein_prep Prepare Protein Solution in Degassed Buffer (pH 7.0-7.5) tcep_reduction Add TCEP (10-100x molar excess) protein_prep->tcep_reduction incubation_reduction Incubate 30-60 min at Room Temp tcep_reduction->incubation_reduction add_crosslinker Add this compound to Reduced Protein (10-20x molar excess) incubation_reduction->add_crosslinker crosslinker_prep Prepare this compound Stock in Anhydrous DMSO/DMF crosslinker_prep->add_crosslinker incubation_conjugation Incubate 2h at RT or Overnight at 4°C add_crosslinker->incubation_conjugation quench Quench Reaction (e.g., Cysteine) incubation_conjugation->quench sec Purify via SEC quench->sec analysis Analyze Fractions (UV 280nm) sec->analysis troubleshooting_low_yield start Low Conjugation Yield cause1 Inactive Maleimide? start->cause1 cause2 Oxidized Thiols? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 cause4 Inaccessible Thiols? start->cause4 solution1 Use fresh this compound stock in anhydrous solvent cause1->solution1 solution2 Perform TCEP reduction prior to conjugation cause2->solution2 solution3 Optimize molar excess of crosslinker (e.g., 10-20x) cause3->solution3 solution4 Use longer PEG linker or mild denaturation cause4->solution4 side_reactions start This compound + Thiol-containing Protein condition_optimal pH 6.5 - 7.5 start->condition_optimal condition_high_ph pH > 7.5 start->condition_high_ph condition_n_term_cys N-terminal Cysteine start->condition_n_term_cys product_desired Desired Thioether Conjugate condition_optimal->product_desired product_amine Side Product: Amine Conjugation (e.g., Lysine) condition_high_ph->product_amine product_thiazine Side Product: Thiazine Rearrangement condition_n_term_cys->product_thiazine

References

Technical Support Center: Bis-Maleimide-PEG11 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis-Maleimide-PEG11 (Bis-Mal-PEG11) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for quenching a this compound reaction?

To quench a this compound reaction, a small molecule thiol should be added to the reaction mixture to react with any excess maleimide groups.[1][2] This prevents unwanted side reactions and ensures the homogeneity of the final conjugate.

Q2: Which quenching agents are recommended?

Commonly used quenching agents include:

  • L-cysteine[3]

  • 2-Mercaptoethanol (BME)[1][2]

  • Dithiothreitol (DTT)

The choice of quenching agent may depend on the specific downstream application and the nature of the conjugated molecules.

Q3: What is the recommended concentration of the quenching agent?

A 2 to 5-fold molar excess of the quenching agent relative to the initial amount of maleimide is generally recommended to ensure all unreacted maleimide is consumed.

Q4: What are the optimal reaction conditions for quenching?

The quenching reaction is typically carried out at room temperature for 30 to 60 minutes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The ideal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows, while above pH 7.5, maleimide hydrolysis and reactions with amines increase.Ensure the reaction buffer is within the optimal pH range.
Oxidation of Thiols: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds prior to conjugation. TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed before adding the maleimide reagent. Including a chelating agent like EDTA (1-5 mM) can also help prevent oxidation.
Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete reaction.An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point, but this should be optimized for your specific application.
Instability of the Final Conjugate Retro-Michael Reaction: The thioether bond formed can sometimes be reversible, especially in the presence of other thiols, leading to payload exchange.After conjugation, the remaining maleimides can be intentionally hydrolyzed to form a more stable ring-opened structure. This can be achieved by adjusting the pH.
Presence of Side Products Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.
Hydrolysis of Maleimide: The maleimide ring can undergo hydrolysis, rendering it unreactive. This is more prominent at higher pH values.Use maleimide reagents promptly after dissolution and maintain the reaction pH within the recommended range. Store maleimide stock solutions in an anhydrous solvent like DMSO or DMF.
Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can lead to the formation of a thiazine structure.Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.

Experimental Protocols

Protocol 1: Standard Quenching of a this compound Reaction
  • Perform Conjugation: Carry out the maleimide-thiol conjugation reaction under optimal conditions (pH 6.5-7.5, room temperature for 1-2 hours or 4°C overnight).

  • Prepare Quenching Agent: Prepare a stock solution of the chosen quenching agent (e.g., L-cysteine or 2-mercaptoethanol).

  • Add Quenching Agent: Add a 2-5 fold molar excess of the quenching agent to the reaction mixture.

  • Incubate: Allow the quenching reaction to proceed for 30-60 minutes at room temperature.

  • Purification: Proceed with the purification of the conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove the excess quenching agent and other small molecules.

Protocol 2: Quantification of Unreacted Maleimide using Ellman's Reagent

This protocol allows for the indirect quantification of remaining maleimide groups after the conjugation reaction.

  • React with Excess Thiol: Take an aliquot of the reaction mixture and add a known excess of a thiol-containing compound, such as L-cysteine.

  • Incubate: Allow the reaction to go to completion to ensure all remaining maleimides react with the added thiol.

  • Quantify Unreacted Thiol: Use Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the amount of unreacted thiol. DTNB reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • Calculate Maleimide Concentration: The amount of maleimide is determined by subtracting the amount of unreacted thiol from the initial amount of thiol added.

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule_Thiol Biomolecule with Thiol Conjugate Thioether Conjugate Biomolecule_Thiol->Conjugate Michael Addition (pH 6.5-7.5) Bis_Mal_PEG11 This compound Bis_Mal_PEG11->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Purification (e.g., SEC, Dialysis) Excess_Maleimide Excess this compound Quenched_Maleimide Quenched Maleimide Excess_Maleimide->Quenched_Maleimide Quenching_Agent Quenching Agent (e.g., L-cysteine) Quenching_Agent->Quenched_Maleimide Quenched_Maleimide->Purified_Conjugate

Caption: Workflow for quenching a this compound reaction.

Troubleshooting_Logic Start Low Conjugation Yield? pH_Check Is pH 6.5-7.5? Start->pH_Check Yes Thiol_Oxidation Are thiols oxidized? pH_Check->Thiol_Oxidation Yes Adjust_pH Adjust Buffer pH pH_Check->Adjust_pH No Stoichiometry_Check Is stoichiometry optimized? Thiol_Oxidation->Stoichiometry_Check No Reduce_Disulfides Add Reducing Agent (TCEP) Thiol_Oxidation->Reduce_Disulfides Yes Optimize_Ratio Optimize Maleimide:Thiol Ratio Stoichiometry_Check->Optimize_Ratio No Success Successful Conjugation Stoichiometry_Check->Success Yes Adjust_pH->pH_Check Reduce_Disulfides->Thiol_Oxidation Optimize_Ratio->Stoichiometry_Check

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in Bis-Mal-PEG11 Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in bioconjugation reactions involving Bis-Maleimide-PEG11 linkers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bioconjugation yield with Bis-Mal-PEG11 is significantly lower than expected. What are the most common causes?

Low conjugation efficiency with Bis-Maleimide-PEG11 can stem from several factors throughout the experimental process. The primary culprits often involve the stability and reactivity of the maleimide groups, the availability of free thiols on your biomolecule, and the reaction conditions.

A logical approach to troubleshooting this issue is to systematically evaluate each step of your protocol. The following workflow diagram outlines a recommended troubleshooting process.

Troubleshooting_Workflow cluster_start Start Troubleshooting cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_process Process & Purification cluster_end Resolution Start Low Bioconjugation Yield Check_Maleimide Verify this compound Integrity (e.g., hydrolysis) Start->Check_Maleimide Check_Thiol Confirm Free Thiol Availability (e.g., Ellman's Assay) Check_Maleimide->Check_Thiol If Maleimide is stable Success Improved Yield Check_Maleimide->Success Action: Use fresh/properly stored this compound Check_pH Optimize Reaction pH (6.5 - 7.5) Check_Thiol->Check_pH If Thiols are available Check_Thiol->Success Action: Reduce disulfide bonds/ prevent re-oxidation Check_Stoichiometry Optimize Molar Ratio (Maleimide:Thiol) Check_pH->Check_Stoichiometry If pH is optimal Check_pH->Success Action: Adjust buffer pH Check_Reducing_Agent Ensure Removal of Thiol-Containing Reducing Agents (e.g., DTT) Check_Stoichiometry->Check_Reducing_Agent If ratio is optimized Check_Stoichiometry->Success Action: Titrate molar ratios Check_Side_Reactions Investigate Side Reactions (e.g., reaction with amines) Check_Reducing_Agent->Check_Side_Reactions If reducing agent is removed Check_Reducing_Agent->Success Action: Use desalting column post-reduction Check_Purification Optimize Purification Method (e.g., SEC, IEX) Check_Side_Reactions->Check_Purification If side reactions are minimized Check_Side_Reactions->Success Action: Adjust pH to favor thiol reactivity Check_Purification->Success If purification is optimized Check_Purification->Success Action: Validate purification protocol for your conjugate

Caption: A troubleshooting workflow for low bioconjugation yield.

Q2: How can I determine if my this compound reagent has degraded?

Maleimide groups are susceptible to hydrolysis, which opens the maleimide ring to form a non-reactive maleamic acid derivative.[1] This hydrolysis is a primary cause of reduced conjugation efficiency. The rate of hydrolysis is significantly influenced by pH and temperature.

Key Recommendations:

  • Storage: Store this compound as a dry solid at -20°C.[1] If you need to make a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it in small aliquots at -20°C to minimize freeze-thaw cycles and moisture exposure.[1]

  • Preparation: Always prepare aqueous solutions of the maleimide linker immediately before use.[1] Do not store maleimide-containing reagents in aqueous buffers for extended periods.[]

Quantitative Data on Maleimide Hydrolysis:

The stability of the maleimide group is highly dependent on pH and temperature. The following table provides a summary of the hydrolysis kinetics for a multi-arm PEG-maleimide, which can serve as a reference.

pHTemperature (°C)Half-life (t½)
5.520Very Slow
5.537Very Slow
7.420~15 hours
7.437~2.9 hours

Data adapted from a study on 8-arm PEG-maleimide hydrolysis.

Q3: I'm not sure if I have enough free thiols on my protein for conjugation. How can I check this?

The availability of free sulfhydryl (-SH) groups on your protein or peptide is critical for the maleimide-thiol reaction. These groups can oxidize to form disulfide bonds, which are unreactive with maleimides.

Troubleshooting Steps:

  • Disulfide Bond Reduction: If your protein contains disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. However, some studies suggest that TCEP can react with maleimides, so removal is still recommended for optimal yield. DTT (dithiothreitol) is another strong reducing agent, but excess DTT must be removed before conjugation as it will compete with your biomolecule for the maleimide groups.

  • Preventing Re-oxidation: Use degassed buffers to remove dissolved oxygen, which can promote thiol oxidation. Including a chelating agent like EDTA (1-5 mM) in your reaction buffer can sequester metal ions that catalyze this oxidation.

  • Quantify Free Thiols: Use Ellman's reagent (DTNB) to quantify the concentration of free sulfhydryl groups in your protein solution before proceeding with the conjugation. This will confirm the success of your reduction step.

Q4: What is the optimal pH for the this compound conjugation reaction?

The pH of the reaction buffer is a critical parameter for both the efficiency and specificity of the maleimide-thiol conjugation.

  • Optimal Range: The ideal pH range for maleimide-thiol conjugation is typically 6.5 to 7.5 .

  • Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.

  • Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis. Additionally, at higher pH values, maleimides can start to react with primary amines (e.g., on lysine residues), leading to non-specific conjugation and unwanted side products. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q5: I am observing unexpected side products and heterogeneity in my final product. What could be the cause?

Side reactions can lead to a heterogeneous product mixture, complicating purification and reducing the yield of the desired conjugate.

  • Reaction with Amines: As mentioned, at a pH above 7.5, maleimides can react with primary amines. Maintaining the pH within the 6.5-7.5 range is crucial to ensure selectivity for thiols.

  • Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This is more prominent at physiological or higher pH. To minimize this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.

The following diagram illustrates the decision-making process for optimizing reaction conditions to minimize side reactions.

Side_Reaction_Troubleshooting cluster_start Problem Identification cluster_analysis Analysis of Conditions cluster_solutions Corrective Actions Start Heterogeneous Product/ Unexpected Side Products Check_pH Is the reaction pH > 7.5? Start->Check_pH Check_N_Terminal_Cys Is there an N-terminal cysteine? Check_pH->Check_N_Terminal_Cys No Lower_pH_Amine Lower pH to 6.5 - 7.5 to minimize reaction with amines Check_pH->Lower_pH_Amine Yes Lower_pH_Thiazine Lower pH to ~5.0 to prevent thiazine rearrangement Check_N_Terminal_Cys->Lower_pH_Thiazine Yes Homogeneous_Product Homogeneous Product/ Improved Yield Check_N_Terminal_Cys->Homogeneous_Product No Lower_pH_Amine->Homogeneous_Product Lower_pH_Thiazine->Homogeneous_Product

Caption: Decision tree for troubleshooting side reactions.

Q6: My conjugation reaction seems to be working, but I'm losing a lot of product during purification. How can I optimize my purification strategy?

Purification is a critical step where significant product loss can occur. The choice of purification method depends on the properties of your bioconjugate. Common techniques for purifying PEGylated proteins include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Purification MethodPrinciple of SeparationKey Considerations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the biomolecule.Effective for removing unreacted, low molecular weight reagents and PEG. May not be sufficient to separate species with different degrees of PEGylation if the size difference is small.
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge. PEG chains can shield the surface charges of the protein, altering its pI.Can separate positional isomers and species with different numbers of attached PEG molecules. The "charge shielding effect" of PEG is key to this separation.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. PEGylation can alter the overall hydrophobicity of the protein.Can be a useful alternative or complementary step to IEX. The effectiveness depends on the relative hydrophobicity of the native protein and the PEGylated conjugate.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein or peptide solution.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards:

    • Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.

    • Perform serial dilutions to create a standard curve (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, 0 mM).

  • Reaction:

    • For each standard and unknown sample, prepare a tube containing 25 µL of the DTNB solution and 1.25 mL of Reaction Buffer.

    • Add 125 µL of your unknown sample or standard to the respective tubes.

    • Prepare a blank by adding 125 µL of Reaction Buffer to a tube with the DTNB solution.

  • Incubation and Measurement:

    • Mix well and incubate at room temperature for 15 minutes.

    • Zero the spectrophotometer with the blank at 412 nm.

    • Measure the absorbance of the standards and unknown samples at 412 nm.

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in your unknown sample from the standard curve.

    • Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.

Protocol 2: General Procedure for Bis-Maleimide-PEG11 Conjugation

This protocol provides a general workflow for conjugating a Bis-Maleimide-PEG11 linker to a thiol-containing biomolecule.

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Degassed phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5, containing 1-5 mM EDTA.

  • Reducing agent (e.g., TCEP or DTT) - if needed

  • Desalting column

  • Quenching reagent (e.g., cysteine or N-acetylcysteine)

Procedure:

  • Biomolecule Preparation (Reduction of Disulfides, if necessary):

    • Dissolve your biomolecule in the degassed Reaction Buffer.

    • If reduction is required, add TCEP to a final concentration of 5-50 mM and incubate for 30-60 minutes at room temperature. If using DTT, use a 10-100 fold molar excess, incubate for 30-60 minutes, and then crucially, remove the excess DTT using a desalting column equilibrated with the degassed Reaction Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the prepared biomolecule solution. The optimal molar ratio of maleimide to thiol should be determined empirically, but a starting point of 10-20 fold molar excess of maleimide groups to thiol groups is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., a final concentration of 1-10 mM cysteine) to react with any excess unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Purify the bioconjugate from excess reagents and unreacted biomolecules using an appropriate chromatography method such as SEC, IEX, or HIC.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for purifying a PEGylated bioconjugate using SEC.

Materials:

  • SEC column suitable for the molecular weight range of your conjugate

  • Chromatography system (e.g., FPLC)

  • Elution Buffer: A buffer in which your conjugate is stable and soluble (e.g., PBS).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer at your desired flow rate.

  • Sample Loading: Load your quenched reaction mixture onto the column. The injection volume should typically be less than 5% of the column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the Elution Buffer at a constant flow rate. Collect fractions as the sample elutes from the column. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unreacted biomolecule and other smaller molecules.

  • Analysis of Fractions: Analyze the collected fractions using methods such as UV-Vis spectrophotometry (monitoring absorbance at 280 nm for protein) and SDS-PAGE to identify the fractions containing your purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary.

References

Technical Support Center: Bis-Mal-PEG11 and Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Bis-Mal-PEG11 and avoiding common side reactions associated with maleimide groups.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no conjugation efficiency with my this compound?

Answer:

Low conjugation efficiency is a common issue that can stem from several factors, ranging from reagent stability to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Assess the Reactivity of Your Maleimide Groups

    • Potential Cause: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2] The rate of hydrolysis increases significantly with increasing pH.[2]

    • Solution:

      • Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[2]

      • For storage, dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C.[2]

      • If aqueous storage is necessary for a short period, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C. Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.

  • Verify the Availability of Free Thiols

    • Potential Cause: Thiol Oxidation. Free sulfhydryl groups (-SH) on your protein or peptide can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This process can be catalyzed by trace metal ions.

    • Solution:

      • Reduce Disulfide Bonds: Prior to conjugation, reduce any existing disulfide bonds. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), excess DTT must be removed (e.g., via a desalting column) before conjugation, as it will compete with your target molecule for the maleimide groups.

      • Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen. Including a chelating agent like EDTA (1-5 mM) in the reaction buffer can sequester metal ions that catalyze oxidation.

  • Optimize Reaction Conditions

    • Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical. The optimal pH range for a specific and efficient thiol-maleimide reaction is 6.5-7.5. Below pH 6.5, the reaction rate slows considerably as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to a loss of selectivity.

    • Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol groups can significantly impact efficiency.

    • Solution: Optimize the molar ratio of this compound to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is often a good starting point for optimization.

Question 2: My final conjugate appears unstable, and I suspect payload or crosslink loss. What is the cause?

Answer:

Instability of the final conjugate is often due to the reversibility of the bond formed between the maleimide and the thiol.

  • Potential Cause: Retro-Michael Reaction (Thiol Exchange). The thiosuccinimide bond formed is not completely stable and can undergo a reversible retro-Michael reaction. This is particularly problematic in vivo, where endogenous thiols like glutathione are present in high concentrations. The reformed maleimide can then react with these other thiols, leading to "payload migration," off-target effects, and reduced efficacy, a significant concern for antibody-drug conjugates (ADCs).

  • Solution: Post-Conjugation Hydrolysis. A highly effective strategy to prevent the retro-Michael reaction is to intentionally hydrolyze the thiosuccinimide ring after the initial conjugation is complete. This ring-opening creates a stable succinamic acid thioether that is not susceptible to thiol exchange.

    • Method: After confirming conjugate formation, adjust the pH of the solution to 8.5-9.0 and incubate at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until the hydrolysis is complete, then re-neutralize the solution.

    • Advanced Maleimides: Next-generation "self-hydrolysing" maleimides with electron-withdrawing groups can be used to accelerate the rate of this stabilizing hydrolysis.

Question 3: I am observing unexpected side products and heterogeneity in my final product. How can I identify and minimize them?

Answer:

Side reactions can compromise the homogeneity and function of your final product. The most common side reactions are reactions with other nucleophiles and structural rearrangements.

  • Reaction with Other Nucleophiles

    • Potential Cause: Reaction with Primary Amines. At pH values above 7.5, maleimides lose their selectivity for thiols and can react with other nucleophilic groups, most notably the primary amine of lysine residues. While the reaction with thiols is about 1,000 times faster than with amines at pH 7.0, this selectivity diminishes as the pH increases.

    • Solution: Maintain the reaction pH strictly within the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols. Avoid using buffers that contain primary or secondary amines, such as Tris.

  • Thiazine Rearrangement

    • Potential Cause: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring. This leads to an intramolecular rearrangement to form a stable six-membered thiazine ring, which is an undesired structural isomer. This reaction is more prominent at physiological or higher pH.

    • Solution:

      • Perform the conjugation at a more acidic pH (e.g., pH 5.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.

      • If possible, avoid using peptides with an N-terminal cysteine for conjugation.

      • Acetylation of the N-terminal cysteine can also prevent this side reaction.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the optimal pH for the thiol-maleimide reaction? The ideal pH range is 6.5 to 7.5 . Within this range, the reaction is highly chemoselective for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
How should I store my this compound reagent? For long-term stability, store the solid product at the recommended temperature (typically -20°C). Stock solutions should be prepared in a dry, biocompatible organic solvent such as DMSO or DMF and stored at -20°C. Avoid storing maleimides in aqueous solutions due to the risk of hydrolysis.
Can I use Tris buffer for my conjugation reaction? No, it is not recommended. Buffers containing primary or secondary amines, like Tris, can compete with the target thiol for reaction with the maleimide, especially at pH values above 7.5, leading to reduced yield and side products. Phosphate buffers (PBS) or HEPES are good alternatives.
How can I improve the in-vivo stability of my conjugate? The primary cause of in-vivo instability is the retro-Michael reaction (thiol exchange) with endogenous thiols like glutathione. To enhance stability, perform a post-conjugation hydrolysis of the thiosuccinimide ring by briefly incubating the conjugate at a pH of 8.5-9.0. This forms a stable, ring-opened structure that is resistant to thiol exchange.
What is the mechanism of the maleimide-thiol reaction? The reaction proceeds via a Michael addition, where the nucleophilic thiol group (specifically, the thiolate anion) attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable covalent thioether bond.

Quantitative Data Summary

Table 1: pH Effects on Maleimide Reactions
pH RangePrimary Reaction/EventRate & SelectivityRecommendations
< 6.5Thiol-Maleimide ReactionReaction rate is significantly slowed due to low concentration of reactive thiolate anion.Use only if the target molecule is unstable at higher pH; expect longer reaction times.
6.5 - 7.5 Thiol-Maleimide Reaction Optimal range for a rapid and highly chemoselective reaction with thiols. This is the recommended range for most conjugation experiments.
> 7.5Competitive Reaction with AminesThe rate of reaction with primary amines (e.g., lysine) increases, reducing selectivity.Avoid this range unless selective thiol conjugation is not critical.
> 8.0Maleimide HydrolysisThe rate of maleimide ring hydrolysis increases substantially, inactivating the reagent.Avoid for conjugation reactions; can be used for intentional post-conjugation stabilization.
Table 2: Storage Conditions and Impact on Maleimide Reactivity
Reagent FormStorage SolventTemperatureDurationImpact on Reactivity
Solid--20°CLong-termStable. Allow to equilibrate to room temperature before opening.
Stock SolutionAnhydrous DMSO or DMF-20°CWeeks to MonthsGenerally stable. Recommended for storing unused reagent.
Aqueous SolutionBuffer (pH 6.0-6.5)4°C7 days~10% loss of reactivity observed for maleimide-functionalized nanoparticles.
Aqueous SolutionBuffer (pH 7.0)20°C (Room Temp)7 days~40% loss of reactivity observed for maleimide-functionalized nanoparticles.

Experimental Protocols

Protocol 1: General Protocol for Thiol-Maleimide Conjugation
  • Prepare the Thiolated Molecule:

    • Dissolve your thiol-containing protein or peptide in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 6.5-7.5.

    • If the molecule contains disulfide bonds, perform a reduction step (see Protocol 3).

  • Prepare the Maleimide Reagent:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.

  • Perform the Conjugation:

    • Add the dissolved this compound solution to the solution of the thiolated molecule. A 10-20 fold molar excess of maleimide is a common starting point. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing can be applied.

  • Quench and Purify:

    • (Optional) Quench any excess maleimide by adding a small-molecule thiol like cysteine or 2-mercaptoethanol.

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: Post-Conjugation Stabilization via Hydrolysis
  • Confirm Conjugation: After purification (Protocol 1, Step 4), confirm the formation of the desired conjugate using an appropriate analytical method (e.g., HPLC, mass spectrometry).

  • Adjust pH: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable amine-free buffer (e.g., borate buffer).

  • Incubate: Incubate the solution at room temperature or 37°C for 2-4 hours. Monitor the progress of the succinimide ring hydrolysis by mass spectrometry (look for an 18 Da mass increase).

  • Re-neutralize: Once hydrolysis is complete, adjust the pH back to a neutral range (7.0-7.5) for storage or downstream applications.

Protocol 3: Reduction of Disulfide Bonds Prior to Conjugation
  • Using TCEP (Recommended):

    • Add TCEP to your protein/peptide solution to a final concentration of 10-100 fold molar excess over the protein.

    • Incubate at room temperature for 30-60 minutes.

    • The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.

  • Using DTT:

    • Add DTT to the protein solution to a final concentration of 10-100 mM.

    • Incubate at room temperature for 30-60 minutes.

    • Crucially, remove the excess DTT using a desalting column or buffer exchange before adding the maleimide reagent.

Visualizations

G cluster_main Thiol-Maleimide Conjugation Thiol Thiol-containing Molecule (R-SH) Conjugate Stable Thiosuccinimide Conjugate Thiol->Conjugate pH 6.5 - 7.5 (Michael Addition) Maleimide This compound Maleimide->Conjugate

Caption: The desired reaction pathway for thiol-maleimide conjugation.

Side_Reactions cluster_side Side Reactions Maleimide Active Maleimide Conjugate Thiosuccinimide Conjugate Maleimide->Conjugate Desired Path Hydrolyzed Inactive Maleamic Acid Maleimide->Hydrolyzed Hydrolysis (pH > 8.0) Amine_Adduct Amine Adduct (e.g., Lysine) Maleimide->Amine_Adduct Amine Reaction (pH > 7.5) Thiol Thiol (R-SH) Thiol->Conjugate Thiol_Exchange Exchanged Product (Payload Migration) Conjugate->Thiol_Exchange Retro-Michael (Thiol Exchange)

Caption: Overview of the major side reactions competing with conjugation.

Troubleshooting_Workflow start Low Conjugation Efficiency? check_mal 1. Check Maleimide Activity start->check_mal check_thiol 2. Check Thiol Availability check_mal->check_thiol Active solution_mal Use fresh reagent Store in DMSO @ -20°C check_mal->solution_mal Hydrolyzed? check_ph 3. Check Reaction pH check_thiol->check_ph Available solution_thiol Reduce disulfides (TCEP) Degas buffer, add EDTA check_thiol->solution_thiol Oxidized? solution_ph Adjust pH to 6.5 - 7.5 Use non-amine buffer check_ph->solution_ph Suboptimal?

Caption: A logical workflow for troubleshooting low conjugation efficiency.

Stability_Decision start Conjugate Formed check_invivo Is high in-vivo stability required? start->check_invivo hydrolyze Perform Post-Conjugation Hydrolysis check_invivo->hydrolyze Yes end_unstable Thiosuccinimide Conjugate check_invivo->end_unstable No protocol Adjust pH to 8.5-9.0 Incubate 2-4h Re-neutralize hydrolyze->protocol end_stable Stable Ring-Opened Conjugate protocol->end_stable

Caption: Decision pathway for enhancing the stability of the final conjugate.

References

Technical Support Center: Bis-Mal-PEG11 Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Bis-Mal-PEG11 reaction kinetics.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Question: I am observing very low or no yield of my desired conjugate when using this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low conjugation efficiency is a common issue that can often be resolved by optimizing the reaction conditions. The pH of the reaction buffer is a critical factor.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Suboptimal pH The reaction between a maleimide and a thiol is highly pH-dependent. The optimal pH range is typically 6.5-7.5 [1][2]. Below pH 6.5, the concentration of the reactive thiolate anion is low, leading to a significantly slower reaction rate[2]. Above pH 7.5, competing side reactions, such as hydrolysis of the maleimide group and reaction with primary amines (e.g., lysine residues), become more prevalent, reducing the yield of the desired thiol conjugate[1][2]. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.- Ensure your reaction buffer is freshly prepared and the pH is accurately measured to be within the 6.5-7.5 range. - Perform a pH optimization experiment by setting up small-scale reactions at different pH values within this range (e.g., 6.5, 7.0, 7.5) to determine the optimal condition for your specific molecules.
Maleimide Hydrolysis Maleimide groups are susceptible to hydrolysis, especially at neutral to alkaline pH. This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. Aqueous solutions of maleimide-containing reagents should be prepared immediately before use.- Prepare fresh solutions of this compound for each experiment. - If a stock solution is necessary, dissolve the this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF and store at -20°C.
Thiol Oxidation The thiol groups on your molecule of interest can oxidize to form disulfide bonds, which are unreactive with maleimides.- Use a reducing agent: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. DTT (dithiothreitol) can also be used, but excess DTT must be removed before adding the this compound. - Prevent re-oxidation: Degas your buffers to remove dissolved oxygen. Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
Incorrect Stoichiometry The molar ratio of this compound to your thiol-containing molecule can significantly impact conjugation efficiency.- An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess of a maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for your specific application.

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting start Low Conjugation Yield check_ph Verify Reaction pH (6.5 - 7.5) start->check_ph check_reagent Check Maleimide Reagent (Freshly Prepared?) check_ph->check_reagent [ pH OK ] adjust_ph Adjust pH to 6.5-7.5 check_ph->adjust_ph [ pH Incorrect ] check_thiol Assess Thiol Availability (Oxidized?) check_reagent->check_thiol [ Reagent OK ] prepare_fresh Prepare Fresh This compound Solution check_reagent->prepare_fresh [ Reagent Old ] optimize_ratio Optimize Molar Ratio (Maleimide:Thiol) check_thiol->optimize_ratio [ Thiols Available ] reduce_thiol Reduce Disulfide Bonds (e.g., with TCEP) check_thiol->reduce_thiol [ Thiols Oxidized ] success Successful Conjugation optimize_ratio->success [ Ratio Optimized ] increase_maleimide Increase Molar Excess of this compound optimize_ratio->increase_maleimide [ Yield Still Low ] adjust_ph->check_ph prepare_fresh->check_reagent reduce_thiol->check_thiol increase_maleimide->optimize_ratio

Caption: A logical workflow for troubleshooting low conjugation yield in this compound reactions.

Issue 2: Poor Reproducibility or Variable Conjugation Efficiency

Question: My conjugation reaction with this compound gives inconsistent results from one experiment to the next. What could be the cause?

Answer:

Lack of reproducibility is often due to subtle variations in reaction parameters, with pH being a primary suspect.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Inconsistent Buffer pH Small variations in buffer preparation can lead to pH shifts that significantly impact the reaction rate and the extent of side reactions.- Standardize your buffer preparation protocol. - Always measure the pH of the buffer immediately before use. - Consider using a buffer with a pKa close to the desired reaction pH for better buffering capacity.
Variable Reagent Quality The stability of this compound can be compromised by moisture. Inconsistent handling and storage of the reagent can lead to varying degrees of hydrolysis before use.- Aliquot the solid this compound reagent into single-use vials to minimize exposure to atmospheric moisture. - Store aliquots in a desiccator at the recommended temperature.
Inconsistent Reaction Time or Temperature The kinetics of the conjugation reaction are dependent on both time and temperature.- Standardize the incubation time and temperature for all experiments. - Perform reactions in a temperature-controlled environment (e.g., a water bath or incubator).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction with this compound?

The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 . Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q2: What happens if I perform the reaction at a pH below 6.5?

At pH values below 6.5, the reaction rate slows down considerably because the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻). This can lead to incomplete conjugation, even with extended reaction times.

Q3: What are the risks of performing the conjugation at a pH above 7.5?

Above pH 7.5, two main side reactions become more prominent:

  • Reaction with Amines: Maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction and leads to a heterogeneous product mixture.

  • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at higher pH values. The resulting maleamic acid is unreactive towards thiols, thus reducing the concentration of the active reagent.

Q4: How does pH affect the stability of the this compound reagent itself?

The maleimide groups of this compound are prone to hydrolysis, and this degradation process is accelerated with increasing pH. In aqueous solutions, it is recommended to use the reagent immediately after preparation. For storage, dissolving in an anhydrous organic solvent such as DMSO or DMF is advised.

Q5: Can the pH affect the stability of the final conjugate?

Yes, the thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction (cleavage), especially in the presence of other thiols. The stability of the conjugate can be influenced by pH. Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the conjugate by forming a stable succinamic acid thioether.

Quantitative Data on pH-Dependent Effects

Table 1: Effect of pH on Gelation Time of PEG-Maleimide Hydrogels

pHBufferRelative Gelation Time (Fold Change from pH 7.4)Implication for Reaction Rate
5.81x PBS~ 10-fold increaseSlower
6.01x PBS~ 5-fold increaseSlower
7.01x PBS~ 1.5-fold increaseSlower
7.41x PBS1 (Reference)Baseline
8.01x PBS~ 0.5-fold (decrease)Faster
10.01x PBS~ 0.1-fold (decrease)Much Faster

Data adapted from studies on PEG-maleimide hydrogel formation, where gelation time is inversely proportional to the reaction rate.

Table 2: Summary of pH Effects on this compound Reactions

pH RangePrimary ReactionSide ReactionsRecommendation
< 6.5 Slow thiol-maleimide conjugationMinimalNot recommended due to slow kinetics.
6.5 - 7.5 Optimal thiol-maleimide conjugationMinimal amine reaction and hydrolysisRecommended for most applications.
> 7.5 Fast thiol-maleimide conjugationIncreased maleimide hydrolysis and reaction with primary aminesUse with caution; may lead to reduced yield and product heterogeneity.

Experimental Protocols

Protocol for Optimizing Reaction pH

This protocol provides a framework for determining the optimal pH for the conjugation of a thiol-containing molecule to this compound.

1. Materials:

  • This compound
  • Thiol-containing molecule (e.g., protein, peptide)
  • Reaction Buffers: Phosphate buffered saline (PBS) or similar non-amine, non-thiol buffer, prepared at pH 6.5, 7.0, and 7.5.
  • Reducing agent (e.g., TCEP, if necessary)
  • Chelating agent (e.g., EDTA)
  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
  • Analytical system (e.g., HPLC, SDS-PAGE)

2. Procedure:

  • Prepare the Thiol-Containing Molecule:
  • Dissolve the thiol-containing molecule in each of the reaction buffers (pH 6.5, 7.0, 7.5) to a final concentration of 1-5 mg/mL.
  • If reduction of disulfide bonds is required, add TCEP to a final concentration of 10-50 mM and incubate at room temperature for 30-60 minutes.
  • Add EDTA to a final concentration of 1-5 mM to each solution.
  • Prepare this compound:
  • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
  • Initiate the Conjugation Reaction:
  • Set up three separate reactions, one for each pH.
  • Add the this compound stock solution to each of the thiol-containing molecule solutions to achieve the desired molar excess (e.g., 10:1 maleimide:thiol).
  • Incubation:
  • Incubate the reactions at room temperature for 2 hours or at 4°C overnight. Gentle mixing is recommended.
  • Quench the Reaction:
  • Add a small molecule thiol like L-cysteine to quench any unreacted maleimide groups.
  • Analysis:
  • Analyze the reaction products from each pH condition using a suitable analytical technique (e.g., RP-HPLC, SEC, or SDS-PAGE) to determine the extent of conjugation.
  • Conclusion:
  • Compare the results to identify the pH that provides the highest yield of the desired conjugate with the fewest side products.

Visualizations

Signaling Pathway of Thiol-Maleimide Conjugation

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Maleimide Maleimide (on this compound) Michael_Addition Michael Addition Maleimide->Michael_Addition pH_6.5_7.5 pH 6.5 - 7.5 Thiolate->Michael_Addition Conjugate Stable Thioether Bond (Conjugate) Michael_Addition->Conjugate

Caption: The reaction mechanism for thiol-maleimide conjugation, highlighting the key role of pH.

Logical Relationship of pH and Side Reactions

pH_Side_Reactions pH_Level Reaction pH Low_pH < 6.5 (Acidic) pH_Level->Low_pH Optimal_pH 6.5 - 7.5 (Neutral) pH_Level->Optimal_pH High_pH > 7.5 (Alkaline) pH_Level->High_pH Slow_Reaction Slow Reaction Rate Low_pH->Slow_Reaction Specific_Conjugation Specific Thiol Conjugation Optimal_pH->Specific_Conjugation Side_Reactions Side Reactions High_pH->Side_Reactions Hydrolysis Maleimide Hydrolysis Side_Reactions->Hydrolysis Amine_Reaction Reaction with Amines Side_Reactions->Amine_Reaction

Caption: The influence of pH on the desired reaction pathway and potential side reactions.

References

Technical Support Center: Navigating Steric Hindrance in Bis-Mal-PEG11 Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to steric hindrance in bioconjugation experiments utilizing Bis-Maleimide-PEG11 (Bis-Mal-PEG11).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinker featuring two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The maleimide groups selectively react with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. This specific reactivity makes it a valuable tool in bioconjugation.

Primary applications include:

  • Antibody-Drug Conjugate (ADC) development: Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Protein-protein conjugation: Creating well-defined protein dimers or complexes for research and therapeutic purposes.

  • Surface modification: Immobilizing proteins or peptides onto surfaces for applications in diagnostics and biomaterials.

  • Hydrogel formation: Crosslinking thiol-containing polymers to form biocompatible hydrogels for drug delivery and tissue engineering.[1]

Q2: What is steric hindrance and how does it affect this compound applications?

A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the context of this compound, the bulkiness of the molecules being conjugated (e.g., antibodies, large proteins) or the PEG chain itself can physically block the maleimide groups from accessing the target thiol groups. This can lead to:

  • Low conjugation efficiency and yield: Fewer successful linkages between the desired molecules.

  • Incomplete reactions: Formation of partially conjugated species.

  • Reduced biological activity: The PEG linker or the conjugated molecule may block the active site or binding domain of the protein.[2][3]

Q3: How does the length of the PEG linker influence steric hindrance?

A3: The length of the PEG linker is a critical factor in managing steric hindrance.

  • Shorter PEG linkers: May not provide sufficient separation between large biomolecules, leading to steric clashes and potentially reduced conjugation efficiency or biological activity.

  • Longer PEG linkers: Generally offer greater flexibility and create more distance between the conjugated molecules, which can help overcome steric hindrance and improve reaction efficiency.[4][5] However, excessively long PEG chains can sometimes wrap around the biomolecule and introduce their own steric issues.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with this compound, with a focus on overcoming steric hindrance.

Issue 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Steric Hindrance 1. Optimize Molar Ratio: Increase the molar excess of the this compound linker relative to the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point, but this should be optimized for your specific system. For larger molecules, a higher excess may be required to drive the reaction to completion. 2. Consider a Longer PEG Linker: If steric hindrance is suspected to be the primary issue, using a crosslinker with a longer PEG chain (e.g., Bis-Mal-PEG24) can provide greater separation between the interacting molecules. 3. Site-Specific Conjugation: If possible, engineer a cysteine residue in a more accessible region of the protein to minimize steric hindrance around the conjugation site.
Suboptimal Reaction pH The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines (e.g., lysine residues).
Oxidized Thiols Ensure that the thiol groups on your protein or peptide are in a reduced state. Pre-treat your sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before adding the this compound linker.
Hydrolyzed Maleimide Groups Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the linker in aqueous solutions for extended periods.

Issue 2: Formation of Aggregates

Potential Cause Recommended Solution
Insufficient PEGylation A low degree of conjugation may not provide enough of a hydrophilic PEG shield to prevent the aggregation of hydrophobic proteins or payloads. Optimizing the conjugation efficiency (see Issue 1) can help mitigate this.
Inappropriate Buffer Conditions Ensure the buffer composition and ionic strength are suitable for maintaining the stability of your biomolecules throughout the conjugation reaction.
High Protein Concentration Working with very high concentrations of proteins can sometimes lead to aggregation. Try performing the conjugation at a lower protein concentration.

Issue 3: Loss of Biological Activity of the Conjugate

Potential Cause Recommended Solution
Steric Hindrance at the Active Site The this compound linker or the conjugated molecule may be physically blocking the active or binding site of the protein. 1. Use a Longer PEG Linker: This can create more distance between the protein and the conjugated molecule, potentially restoring activity. 2. Site-Specific Conjugation: Conjugating the linker to a site distant from the active region of the protein is the most effective way to preserve its function.
Conformational Changes The attachment of the PEG linker and the conjugated molecule may induce a conformational change in the protein that affects its activity. This is highly specific to the protein and the conjugation site.

Quantitative Data on Linker Length and Molar Ratio

The optimal PEG linker length and molar ratio are critical parameters that need to be empirically determined for each specific application. The following tables provide representative data from studies on similar PEG-maleimide systems to guide experimental design.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This table illustrates that longer PEG chains can significantly decrease the clearance rate of ADCs, a desirable pharmacokinetic property.

Table 2: Effect of Maleimide-to-Ligand Molar Ratio on Conjugation Efficiency

LigandMaleimide:Ligand Molar RatioConjugation Efficiency (%)
cRGDfK (small peptide)2:184 ± 4
cRGDfK (small peptide)3:1~100
11A4 (nanobody)5:158 ± 12
11A4 (nanobody)20:1~70
Data from a study on the conjugation of ligands to maleimide-functionalized nanoparticles. This demonstrates that smaller molecules may require a lower molar excess of maleimide for optimal conjugation compared to larger, more sterically hindered molecules.

Experimental Protocols

Protocol 1: Optimization of Molar Ratio for Protein-Protein Conjugation using this compound

This protocol describes a method for determining the optimal molar ratio of this compound to a thiol-containing protein (Protein-SH) for conjugation to a second protein.

Materials:

  • Protein-SH (to be conjugated)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 100 mM Cysteine in PBS

  • Anhydrous DMSO or DMF

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds in Protein-SH using TCEP and remove the reducing agent by buffer exchange into the Reaction Buffer.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Trial Reactions: Set up a series of reactions with a constant concentration of Protein-SH and varying molar ratios of this compound (e.g., 5:1, 10:1, 20:1, 40:1).

  • Incubation: Incubate the reactions for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a 10-fold molar excess of the Quenching Solution (relative to the initial amount of this compound) to stop the reaction.

  • Purification: Purify the conjugated protein from excess linker and quenching reagent using an SEC column.

  • Analysis: Analyze the different fractions by SDS-PAGE to determine the extent of conjugation and identify the optimal molar ratio. Further characterization can be performed using mass spectrometry.

Protocol 2: Characterization of this compound Conjugates by SEC-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a powerful technique to assess the purity and aggregation of the final conjugate.

Materials:

  • Purified this compound conjugate

  • Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0

  • SEC-HPLC column suitable for the molecular weight range of your conjugate

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC-HPLC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the elution profile at 280 nm. The appearance of high molecular weight species (eluting earlier) indicates aggregation, while the presence of low molecular weight peaks (eluting later) may indicate unconjugated starting materials.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein-SH Preparation (Reduction & Buffer Exchange) conjugation Conjugation Reaction (Varying Molar Ratios) protein_prep->conjugation linker_prep This compound Stock (Freshly Prepared in DMSO) linker_prep->conjugation quenching Quenching (Excess Cysteine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (SDS-PAGE, MS, SEC-HPLC) purification->analysis

Caption: Experimental workflow for optimizing this compound conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield steric_hindrance Steric Hindrance? start->steric_hindrance bad_ph Incorrect pH? start->bad_ph oxidized_thiol Oxidized Thiols? start->oxidized_thiol hydrolyzed_linker Hydrolyzed Linker? start->hydrolyzed_linker optimize_ratio Optimize Molar Ratio steric_hindrance->optimize_ratio longer_peg Use Longer PEG Linker steric_hindrance->longer_peg adjust_ph Adjust pH to 6.5-7.5 bad_ph->adjust_ph reduce_protein Reduce Protein (TCEP) oxidized_thiol->reduce_protein fresh_linker Use Fresh Linker Solution hydrolyzed_linker->fresh_linker

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Stability of Bis-Mal-PEG11 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Bis-Maleimide-PEG11 (Bis-Mal-PEG11) conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what is its primary application?

A1: this compound is a homobifunctional crosslinking reagent. It consists of two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] The maleimide groups react specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. This makes it a valuable tool for crosslinking two thiol-containing molecules or for creating complex bioconjugates in drug delivery and immunoassay development.

Q2: What are the main stability concerns for this compound conjugates?

A2: The primary stability concern for this compound conjugates is the reversibility of the thiol-maleimide linkage. The resulting thiosuccinimide adduct is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in biological systems. This can lead to deconjugation and premature release of the linked molecules. A secondary concern is the hydrolysis of the maleimide group itself before conjugation, rendering it inactive.

Q3: What is succinimide ring hydrolysis and how does it affect stability?

A3: Succinimide ring hydrolysis is a reaction where the succinimide ring of the thiol-maleimide adduct opens up. This hydrolysis is often facilitated by basic pH and elevated temperatures. The ring-opened product is significantly more stable and resistant to the retro-Michael reaction, thus preventing thiol exchange and enhancing the long-term stability of the conjugate. Some strategies intentionally promote this hydrolysis to create more stable bioconjugates.

Q4: What are the typical degradation pathways for my this compound conjugate?

A4: The main degradation pathways are:

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond breaks, and the maleimide can react with another thiol-containing molecule. This is a major concern for in vivo stability.

  • Hydrolysis of the Succinimide Ring: While this can be a stabilizing modification, uncontrolled or partial hydrolysis can lead to a heterogeneous product mixture.

  • Oxidation: The PEG chain or the conjugated biomolecule can be susceptible to oxidation, which can affect the overall stability and function of the conjugate.

  • Aggregation: Changes in the conjugate structure due to degradation can lead to aggregation, especially with protein conjugates.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Possible Causes:

  • Hydrolysis of Maleimide Groups: The maleimide groups on your this compound may have hydrolyzed prior to the conjugation reaction.

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At higher pH values, the maleimide group is more susceptible to hydrolysis.

  • Presence of Competing Thiols: Your reaction buffer may contain other thiol-containing reagents (e.g., DTT, beta-mercaptoethanol) that compete with your target molecule for reaction with the maleimide.

  • Insufficient Molar Excess of this compound: The molar ratio of the crosslinker to your target molecule may be too low.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your this compound has been stored properly under dry conditions to prevent hydrolysis. Consider using a fresh batch of the reagent.

  • Optimize Reaction pH: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.

  • Use Thiol-Free Buffers: Ensure all buffers used in the conjugation step are free from extraneous thiols.

  • Adjust Molar Ratio: Increase the molar excess of this compound in the reaction. A 5- to 20-fold molar excess is a good starting point.

Issue 2: Premature Cleavage of the Conjugate in In Vitro or In Vivo Studies

Possible Cause:

  • Retro-Michael Reaction: The thiosuccinimide linkage is likely undergoing a retro-Michael reaction, leading to the cleavage of your conjugate. This is often accelerated by the presence of endogenous thiols like glutathione.

Troubleshooting Steps:

  • Induce Succinimide Ring Hydrolysis: After conjugation, you can intentionally hydrolyze the succinimide ring to form a more stable, ring-opened product. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) at 37°C for a defined period. The exact conditions should be optimized for your specific conjugate.

  • Monitor Hydrolysis: Use analytical techniques like RP-HPLC or mass spectrometry to monitor the progress of the ring-opening reaction.

  • Consider Alternative Chemistries: If instability persists, you may need to explore alternative, more stable crosslinking chemistries, such as those based on mono-sulfone-PEG reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the potential degradation pathways of your this compound conjugate.

Objective: To identify the primary degradation products and assess the stability of the conjugate under various stress conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of your this compound conjugate at a known concentration in a suitable buffer.

  • Stress Conditions: Subject the aliquots to a range of stress conditions, including:

    • pH Stress: Incubate samples at acidic (e.g., pH 3.2) and basic (e.g., pH 10.2) conditions at 25°C for 7 days.

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C) for 30 days.

    • Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% hydrogen peroxide) and incubate at room temperature for 24 hours.

    • Photostability: Expose samples to light according to ICH Q1B guidelines.

  • Analysis: At various time points, analyze the stressed samples alongside a control sample (stored at the recommended temperature) using appropriate analytical techniques.

Protocol 2: Analysis of Conjugate Stability by RP-HPLC

Objective: To quantitatively assess the stability of the this compound conjugate over time.

Methodology:

  • Sample Incubation: Incubate your conjugate under the desired conditions (e.g., in plasma, in buffer with a competing thiol like glutathione).

  • Sample Preparation for HPLC: At specified time points, quench the reaction (if necessary) and prepare the sample for injection. This may involve protein precipitation for plasma samples.

  • RP-HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C4, C8, or C18) depending on the hydrophobicity of your conjugate.

    • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: Monitor the elution profile using UV detection at a wavelength appropriate for your biomolecule (e.g., 280 nm for proteins).

  • Data Analysis: Quantify the peak area of the intact conjugate at each time point and compare it to the initial time point to determine the percentage of remaining conjugate. The appearance of new peaks can indicate the formation of degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Study Results

Stress ConditionIncubation Time% Intact ConjugateMajor Degradation Products
Control (4°C)30 days>95%None detected
pH 3.2, 25°C7 days85%Fragments
pH 10.2, 25°C7 days60%Ring-opened, Fragments
40°C30 days70%Aggregates, Fragments
0.03% H₂O₂24 hours80%Oxidized forms

Note: The data presented in this table is illustrative and will vary depending on the specific conjugate.

Table 2: Half-life of Thiol-Maleimide Conjugates in the Presence of Glutathione

Maleimide N-SubstituentThiol pKaHalf-life (hours)Reference
N-ethyl maleimide (NEM)6.6 (MPA)3.1 - 18
N-phenyl maleimide (NPM)6.6 (MPA)~3.1
N-aminoethyl maleimide (NAEM)6.6 (MPA)~18
NEM9.5 (NAC)258

MPA: 4-mercaptophenylacetic acid; NAC: N-acetyl-L-cysteine

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_stability_assessment Stability Assessment cluster_analysis Analysis cluster_stabilization Optional Stabilization start This compound + Thiol-containing Biomolecule conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) start->conjugation product This compound Conjugate conjugation->product forced_degradation Forced Degradation Study (pH, Temp, Oxidation) product->forced_degradation invitro_stability In Vitro Stability (e.g., in Plasma) product->invitro_stability hydrolysis Succinimide Ring Hydrolysis (pH > 8.0) product->hydrolysis hplc RP-HPLC forced_degradation->hplc invitro_stability->hplc ms Mass Spectrometry hplc->ms stable_product Stabilized Conjugate hydrolysis->stable_product

Caption: Experimental workflow for the conjugation, stability assessment, and optional stabilization of this compound conjugates.

degradation_pathways conjugate Thiol-Maleimide Adduct (Succinimide Ring) retro_michael Retro-Michael Reaction (+ Thiol) conjugate->retro_michael Unstable hydrolysis Succinimide Ring Hydrolysis conjugate->hydrolysis Stabilizing deconjugated Deconjugated Products retro_michael->deconjugated stable_conjugate Ring-Opened Adduct (Stable) hydrolysis->stable_conjugate

Caption: Key degradation and stabilization pathways for thiol-maleimide conjugates.

References

strategies to improve the solubility of Bis-Mal-PEG11 conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-Mal-PEG11 conjugates. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to conjugate solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate exhibiting poor solubility or precipitation?

A1: While the PEG11 linker is designed to be hydrophilic and increase aqueous solubility, the overall solubility of the final conjugate is determined by the combined physicochemical properties of the linker and the molecules it crosslinks.[1][2] Poor solubility is often due to one or more of the following factors:

  • Hydrophobicity of Conjugated Molecules: If the molecules attached to the this compound linker are large and hydrophobic (e.g., certain peptides, small molecule drugs, or proteins), they can overwhelm the solubilizing effect of the relatively short PEG11 chain.[] This is a primary cause of aggregation and precipitation.

  • High Drug-to-Antibody Ratio (DAR) Analogy: In complex biologics like antibody-drug conjugates (ADCs), a higher ratio of hydrophobic drug molecules increases the tendency for aggregation.[][4] Similarly, if your this compound is crosslinking hydrophobic entities, the resulting complex may have a high "hydrophobicity load," leading to poor solubility.

  • Suboptimal Buffer Conditions (pH and Ionic Strength): The pH of the solution can significantly affect the charge of the conjugated molecules. If the buffer pH is near the isoelectric point (pI) of a protein conjugate, its net charge will be minimal, reducing repulsion between molecules and leading to aggregation and precipitation. High salt concentrations can also sometimes cause a "salting out" effect.

  • High Conjugate Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its intrinsic solubility limit in the chosen buffer.

  • Issues During Conjugation: The maleimide-thiol reaction itself can influence the final product. If the reaction is inefficient or produces side products, aggregation can occur. The maleimide groups are also susceptible to hydrolysis at pH levels above 7.5, which can lead to a heterogeneous and potentially less soluble product.

Q2: What is the optimal pH for working with this compound conjugates?

A2: The optimal pH depends on the stage of your workflow.

  • For the Conjugation Reaction: The maleimide-thiol reaction is most efficient and specific at a pH range of 6.5-7.5. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the risk of side reactions with amines increases.

  • For Solubilization and Storage: The optimal pH for dissolving the final conjugate depends on the properties of the attached molecules. For protein or peptide conjugates, a pH that is at least 1 unit away from the molecule's isoelectric point (pI) is recommended to ensure the conjugate is sufficiently charged and soluble. For conjugates with acidic or basic moieties, adjusting the pH to ensure these groups are ionized will significantly enhance solubility.

Q3: Can I use organic co-solvents to dissolve my conjugate?

A3: Yes, using a water-miscible organic co-solvent is a standard and effective approach for highly hydrophobic conjugates. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent for initially dissolving the conjugate into a concentrated stock solution. This stock can then be carefully added dropwise to your aqueous buffer while stirring to reach the final desired concentration. This method prevents the bulk powder from crashing out in the aqueous buffer.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to diagnosing and resolving common solubility problems encountered with this compound conjugates.

Problem: My conjugate precipitates immediately upon addition to my aqueous buffer.
Potential CauseProposed Solution
High Hydrophobicity The conjugate is too hydrophobic for the aqueous buffer.
Solution 1: Use a Co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF, then add it dropwise to the vigorously stirred aqueous buffer. See Protocol 2 for details.
Incorrect Buffer pH The buffer pH is near the conjugate's isoelectric point (pI), minimizing its charge and solubility.
Solution 2: pH Optimization. Screen a panel of buffers with different pH values (e.g., pH 4.0, 6.0, 8.0) to find a condition where the conjugate is highly charged and soluble. See Protocol 1 .
Concentration Too High The target concentration exceeds the conjugate's solubility limit.
Solution 3: Lower the Concentration. Attempt to dissolve the conjugate at a lower concentration. If a higher concentration is required, formulation optimization with excipients will be necessary.
Problem: My conjugate solution is cloudy or becomes turbid over time.
Potential CauseProposed Solution
Slow Aggregation The conjugate is metastable and slowly aggregating over time. This can be driven by hydrophobic interactions.
Solution 1: Add Solubility-Enhancing Excipients. Incorporate excipients like L-arginine, polysorbates (e.g., Polysorbate 20), or sugars (e.g., sucrose, trehalose) into your buffer to prevent intermolecular aggregation. See Table 2 and Protocol 2 .
Thioether Bond Instability The thiosuccinimide bond formed during conjugation can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to product degradation and potential precipitation.
Solution 2: Post-conjugation Hydrolysis. After conjugation, adjusting the pH to ~8.5-9.0 for a short period can hydrolyze the thiosuccinimide ring, forming a more stable, ring-opened structure that is resistant to thiol exchange. This must be carefully optimized to avoid degrading the conjugate itself.
Physical Instability The conjugate may be sensitive to temperature fluctuations or freeze-thaw cycles.
Solution 3: Optimize Storage Conditions. Store the conjugate at a constant 4°C for short-term use. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Consider adding cryoprotectants like glycerol or sucrose before freezing.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting solubility issues with your this compound conjugate.

G cluster_0 Solubility Troubleshooting Workflow start Precipitate or Cloudiness Observed check_conc Is Concentration > 1 mg/mL? start->check_conc check_ph Is Buffer pH Optimized? (Away from pI) check_conc->check_ph No sol_conc Solution: Lower Concentration or Use Excipients check_conc->sol_conc Yes check_hydro Is Conjugated Molecule Highly Hydrophobic? check_ph->check_hydro Yes sol_ph Solution: Screen Buffers with Different pH (Protocol 1) check_ph->sol_ph No sol_hydro Solution: Use Co-solvent (DMSO) or Excipients (Protocol 2) check_hydro->sol_hydro Yes final_sol Clear Solution check_hydro->final_sol No sol_conc->final_sol sol_ph->final_sol sol_hydro->final_sol

Caption: A step-by-step workflow for diagnosing and resolving solubility problems.

Data and Protocols

Table 1: Common Buffer Systems for Maleimide Conjugation & Solubilization
Buffer SystempKa (at 25°C)Recommended pH RangeNotes
MES (2-(N-morpholino)ethanesulfonic acid)6.155.5 - 6.7Ideal for reactions where phosphate may interfere. Good for maintaining a slightly acidic pH to improve maleimide stability.
Phosphate-Buffered Saline (PBS) 7.20 (for H₂PO₄⁻)6.5 - 7.5Most common choice. Ensure it is free of reducing agents and primary amines.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)7.487.0 - 8.0Good buffering capacity at physiological pH. Non-coordinating and generally non-interfering.
Acetate Buffer 4.764.0 - 5.5Primarily used for post-conjugation solubilization if the conjugate is most stable/soluble at acidic pH. Not for the conjugation reaction itself.
Tris Buffer 8.067.5 - 9.0AVOID for conjugation. Contains a primary amine that can react with the maleimide group. Can be used for post-reaction quenching or pH adjustment.
Table 2: Common Solubility-Enhancing Excipients
Excipient ClassExampleTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Proline50 - 250 mMReduces protein-protein interactions and suppresses aggregation.
Surfactants Polysorbate 20, Polysorbate 800.01% - 0.1% (w/v)Non-ionic surfactants that prevent surface-induced aggregation and reduce hydrophobic interactions.
Polyols/Sugars Sucrose, Trehalose5% - 10% (w/v)Act as stabilizers and cryoprotectants, increasing the stability of the native protein structure.
Polymers Polyethylene Glycol (e.g., PEG 300/400)1% - 10% (w/v)Can increase solubility through excluded volume effects, but higher MW PEGs can also induce precipitation.
Protocol 1: Systematic Buffer Screening for Solubility

This protocol outlines a method to test the solubility of your conjugate in various buffers to identify optimal conditions.

  • Prepare a set of buffers: Prepare 1 mL each of several buffers (e.g., 50 mM Acetate pH 4.5, 50 mM MES pH 6.0, 50 mM Phosphate pH 7.4, 50 mM HEPES pH 8.0).

  • Aliquot the conjugate: Weigh out 0.1 mg of your lyophilized conjugate into four separate microcentrifuge tubes.

  • Initial Dissolution Attempt: Add 100 µL of the first buffer (pH 4.5) to the first tube. Vortex gently for 30 seconds.

  • Visual Assessment: Observe the solution. Is it clear, cloudy, or is there visible precipitate? Record your observation.

  • Repeat: Repeat steps 3 and 4 for the other buffers.

  • Analysis: Compare the results. The buffer that yields the clearest solution at the desired concentration is the best candidate for your application. If none are clear, the conjugate may be highly hydrophobic, requiring the use of co-solvents (Protocol 2).

Protocol 2: Solubilization Using a Co-solvent and Excipients

This protocol is for highly hydrophobic conjugates that do not dissolve readily in aqueous buffers.

  • Prepare a Concentrated Stock: Carefully weigh your conjugate and add a minimal volume of anhydrous DMSO to completely dissolve it. Aim for a high concentration (e.g., 20-50 mg/mL). This is your stock solution.

  • Prepare Final Buffer: Prepare your target aqueous buffer (e.g., PBS, pH 7.4) identified from Protocol 1. If desired, add a solubility-enhancing excipient from Table 2 (e.g., 100 mM L-Arginine).

  • Dispense Buffer: Add the final volume of the excipient-containing buffer to a new tube. For example, if your target is 1 mg/mL in 1 mL, add 980 µL of buffer (assuming a 20 µL stock addition).

  • Stir Vigorously: Place the tube on a vortexer at a medium-high setting or use a magnetic micro-stir bar to ensure vigorous mixing.

  • Add Stock Solution Dropwise: Slowly add the required volume of the DMSO stock solution (e.g., 20 µL for a 1:50 dilution) to the center of the vortex in the aqueous buffer. Adding the stock slowly to a rapidly mixing solution is critical to prevent localized high concentrations and precipitation.

  • Final Incubation: Allow the solution to mix for an additional 5-10 minutes at room temperature.

  • Clarification: If any minor aggregates are present, centrifuge the solution at high speed (e.g., 14,000 x g) for 5-10 minutes and collect the clear supernatant.

Solubilization Experimental Workflow

This diagram illustrates the decision-making process and steps for dissolving a challenging conjugate.

G cluster_1 Experimental Workflow for Solubilization start Start: Lyophilized Conjugate add_buffer 1. Add Aqueous Buffer (e.g., PBS pH 7.4) start->add_buffer check_sol Is Solution Clear? add_buffer->check_sol success Success: Conjugate Solubilized check_sol->success Yes path_b Path B: Co-Solvent Method check_sol->path_b No dissolve_dmso 2B. Dissolve in minimal Anhydrous DMSO path_b->dissolve_dmso add_dropwise 3B. Add dropwise to vigorously stirred buffer dissolve_dmso->add_dropwise check_sol_b Is Solution Clear? add_dropwise->check_sol_b check_sol_b->success Yes path_c Path C: Add Excipients check_sol_b->path_c No add_excipient 4C. Add Excipient (e.g., L-Arginine) to Buffer path_c->add_excipient repeat_add 5C. Repeat Dropwise Addition add_excipient->repeat_add repeat_add->success

References

analytical methods for characterizing Bis-Mal-PEG11 conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-Maleimide-PEG11 (Bis-Mal-PEG11) conjugates. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the analytical characterization of these important bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for a this compound antibody-drug conjugate (ADC)?

The primary CQAs for a this compound ADC, which directly impact its safety and efficacy, include the Drug-to-Antibody Ratio (DAR), the distribution of different drug-loaded species, the level of unconjugated antibody, and the presence of aggregates or fragments.[1][2] Additionally, the concentration of free, unconjugated cytotoxic drug is a critical safety attribute that must be quantified.[1] The stability of the conjugate, particularly the maleimide-thiol linkage, is another key attribute that influences pharmacokinetics and potential off-target toxicity.[2]

Q2: What are the primary analytical methods for determining the Drug-to-Antibody Ratio (DAR)?

The most common methods for DAR determination of cysteine-linked conjugates like those made with this compound are Hydrophobic Interaction Chromatography (HIC) and native Mass Spectrometry (MS).[3]

  • Hydrophobic Interaction Chromatography (HIC): This is considered the reference technique. It separates ADC species based on the increasing hydrophobicity imparted by each conjugated payload, allowing for the quantification of antibodies with zero, two, four, etc., drugs attached. The weighted average DAR is calculated from the relative peak areas.

  • Native Mass Spectrometry (MS): Often coupled with Size Exclusion Chromatography (SEC) for online buffer exchange, native MS provides a highly accurate mass measurement of the intact ADC under non-denaturing conditions. This allows for direct confirmation of the DAR and distribution of different species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an orthogonal method that typically requires the reduction of the ADC into its light and heavy chains prior to analysis. The DAR is then calculated based on the relative amounts of unconjugated and conjugated chains.

Q3: Why are native conditions, such as in Native SEC-MS, important for analyzing cysteine-linked ADCs?

Cysteine-linked ADCs, often formed by reducing interchain disulfide bonds, are held together by non-covalent interactions. Analytical techniques that use denaturing conditions, such as the organic solvents and acids in standard reversed-phase chromatography, can cause these complexes to dissociate into smaller subunits. Native MS uses non-denaturing, volatile buffers (e.g., ammonium acetate) and is often coupled with SEC to keep the ADC in its near-native, intact state, ensuring an accurate measurement of the entire conjugate.

Q4: How can the stability of the maleimide-thiol linkage be assessed?

The stability of the maleimide-thiol bond is critical, as it is susceptible to a retro-Michael reaction, especially in the presence of thiols like glutathione or albumin found in serum. This can lead to premature drug release. Stability can be assessed by:

  • Incubation in Serum/Plasma: Incubating the conjugate in serum or plasma at 37°C and analyzing samples over time by HIC or LC-MS to monitor for deconjugation or payload migration.

  • Thiol Challenge Assays: Challenging the conjugate with an excess of a small-molecule thiol (e.g., glutathione) and monitoring the rate of drug loss.

  • Hydrolysis Monitoring: The succinimide ring formed by the maleimide reaction can undergo hydrolysis, which results in a ring-opened structure that is much more stable and resistant to thiol exchange. This can be monitored by RP-HPLC or MS. Purposefully hydrolyzing the conjugate under mild basic conditions post-purification can be a strategy to improve in-vivo stability.

Troubleshooting Guide

Q1: My conjugation efficiency is low, resulting in a high percentage of unconjugated antibody (D0). What are the common causes?

Low conjugation efficiency is a frequent issue. The primary causes are related to the availability and reactivity of the thiol groups on the antibody and the integrity of the maleimide reagent.

Potential Cause Explanation & Solution Reference
Thiol Oxidation Free thiols (sulfhydryl groups) can re-oxidize to form disulfide bonds, which are unreactive with maleimides. Solution: Ensure your buffers are degassed to remove oxygen. Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.
Incorrect pH The reaction between a maleimide and a thiol is most efficient at a pH of 6.5-7.5. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group itself can begin to hydrolyze or react with amines. Solution: Verify and maintain the pH of your reaction buffer within the optimal 6.5-7.5 range.
Maleimide Hydrolysis Maleimides are susceptible to hydrolysis, especially in aqueous solutions at neutral or basic pH. Solution: Prepare stock solutions of the this compound reagent in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation. Avoid long-term storage of maleimides in aqueous buffers.
Insufficient Reducing Agent If starting from an antibody with intact disulfide bonds, incomplete reduction will result in fewer available thiols for conjugation. Solution: Ensure you are using a sufficient molar excess of a reducing agent like TCEP or DTT. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide. If using DTT, it must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.

Q2: The average DAR value from my HIC analysis is different from the value determined by native MS. Why?

Discrepancies between HIC and MS are not uncommon and can arise from analytical differences between the methods.

  • Different Response Factors in HIC: HIC relies on UV detection. If the payload and the antibody have different extinction coefficients at the monitored wavelength, it can skew the peak area calculations used to determine the DAR. It is often assumed that the response factor is the same for all species (D0, D2, D4, etc.), but this may not be accurate.

  • Incomplete Resolution: HIC may not fully resolve all species, especially if positional isomers exist for a given drug load, which can lead to integration errors.

  • Mass Spectrometry Signal Suppression: In native MS, higher-order conjugates (e.g., D6, D8) may exhibit lower ionization efficiency than lower-order conjugates, leading to an underestimation of the average DAR.

  • Sample Degradation: The high salt concentrations used in HIC are generally non-denaturing, but sample handling differences between the two analyses could lead to different levels of aggregation or fragmentation, affecting the results.

Q3: I'm observing significant loss of my conjugated payload during in-vitro serum stability assays. What is happening?

This is a classic sign of maleimide-thiol linkage instability. The thioether bond formed is reversible through a retro-Michael reaction.

  • Thiol Exchange: Serum contains high concentrations of thiols, primarily on albumin, as well as free glutathione. These molecules can attack the succinimide ring, leading to the cleavage of your payload, which may then re-attach to the serum proteins. This phenomenon is often called "payload migration."

  • Mitigation Strategy: One effective strategy is to perform a hydrolysis step after the initial conjugation and purification. By incubating the conjugate at a slightly basic pH (e.g., pH 8-9), the succinimide ring can be opened. The resulting ring-opened product is significantly more stable and resistant to thiol exchange.

Q4: My SEC profile shows a significant peak corresponding to high molecular weight species (aggregates). What could be the cause?

Aggregation is a common issue with antibody-based therapeutics and can be exacerbated by the conjugation process.

  • Increased Hydrophobicity: The cytotoxic payloads are often highly hydrophobic. Conjugating them to the antibody increases its overall hydrophobicity, which can promote self-association and aggregation. An excessively high DAR can worsen this effect.

  • Process-Induced Stress: Steps in the conjugation process, such as pH shifts, the addition of organic solvents (for dissolving the linker-payload), or purification methods, can induce stress on the antibody, leading to unfolding and aggregation.

  • Intermolecular Cross-linking: Although less common with cysteine-linked conjugates at defined sites, using a "Bis-Maleimide" linker could potentially lead to intermolecular cross-linking if reaction conditions are not carefully controlled, forming dimers and higher-order oligomers.

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general method for analyzing the drug load distribution and calculating the average DAR of a this compound ADC.

  • Instrumentation and Column:

    • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC).

    • HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm or similar.

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, with 25% Isopropanol.

  • Chromatographic Method:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: 280 nm (for protein) and a payload-specific wavelength (e.g., 248 nm).

    • Injection Volume: 10 µL (Sample at ~1 mg/mL)

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 0
      20.0 100
      25.0 100
      25.1 0

      | 30.0 | 0 |

  • Data Analysis:

    • Integrate the peaks corresponding to each drug-loaded species (D0, D2, D4, etc.). The unconjugated antibody (D0) will elute first, followed by species with increasing drug loads.

    • Calculate the percentage area for each peak (%Area_i).

    • Calculate the weighted average DAR using the formula: DAR = Σ (%Area_i × Drug Load_i) / Σ (%Area_i) Example: For a cysteine conjugate, Drug Load_i would be 0, 2, 4, 6, 8.

Protocol 2: Intact Mass and DAR Analysis by Native SEC-MS

This protocol provides a method for accurate mass determination of the intact ADC under non-denaturing conditions.

  • Instrumentation and Column:

    • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Tof or Orbitrap).

    • SEC Column: Waters ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm.

  • Mobile Phase:

    • Isocratic elution with 50-100 mM Ammonium Acetate, pH 7.0.

  • Chromatographic Method:

    • Flow Rate: 0.2 mL/min

    • Column Temperature: Ambient

    • Run Time: 10 minutes (isocratic).

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Ion Electrospray (ESI+)

    • Capillary Voltage: 3.0 - 3.5 kV

    • Cone Voltage: 50 - 150 V (optimize for gentle desolvation without fragmentation)

    • Source Temperature: 80 - 120°C

    • Acquisition Range: 2000 - 8000 m/z

    • Analysis Mode: Operate under "native" or "high mass" mode to preserve non-covalent interactions.

  • Data Analysis:

    • Acquire the mass spectrum across the main SEC peak.

    • Deconvolute the resulting charge state envelope to obtain the zero-charge mass for each of the drug-loaded species.

    • Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.

Visualizations

cluster_prep Conjugation & Purification cluster_char Physicochemical Characterization cluster_func Functional & Stability Assessment A Antibody Reduction (e.g., TCEP) B Conjugation with This compound Payload A->B Add Reagent C Purification (e.g., SEC, TFF) B->C Remove Excess D DAR & Drug Distribution (HIC, Native MS) C->D E Aggregation & Purity (SEC-UPLC) C->E F Intact Mass Confirmation (Native MS) C->F G Free Drug Analysis (LC-MS/MS) C->G H Linkage Stability (Serum Incubation) D->H I In-vitro Potency Assay

Caption: General workflow for the production and characterization of a this compound conjugate.

Start Problem: Low Conjugation Efficiency Q1 Is the reaction pH between 6.5 and 7.5? Start->Q1 A1_Yes Check Thiol Availability Q1->A1_Yes Yes A1_No Adjust buffer pH to 6.5-7.5. Re-run reaction. Q1->A1_No No A2_NA Using non-thiol reducing agent (e.g., TCEP)? A1_Yes->A2_NA Q2 Was excess reducing agent (e.g., DTT) removed before adding maleimide? A2_Yes Check Maleimide Integrity Q2->A2_Yes Yes A2_No Excess DTT competes for maleimide. Purify reduced antibody before conjugation. Q2->A2_No No Q3 Was the maleimide reagent freshly prepared from an anhydrous stock? A2_Yes->Q3 A2_NA->Q2 Yes (DTT) A2_NA->A2_Yes No (TCEP) A3_Yes Consider increasing molar excess of maleimide or reaction time. Q3->A3_Yes Yes A3_No Maleimide may have hydrolyzed. Use fresh reagent from a newly prepared DMSO/DMF stock. Q3->A3_No No

Caption: Troubleshooting decision tree for low conjugation efficiency in Bis-Maleimide reactions.

cluster_destabilize Deconjugation Pathway (Unstable) cluster_stabilize Stabilization Pathway Start Maleimide-Thiol Conjugate (Thiosuccinimide) Retro Retro-Michael Reaction Start->Retro Reversible Hydrolysis Succinimide Ring Hydrolysis Start->Hydrolysis Irreversible (Mild Base) Released Released Payload + Unconjugated Antibody Retro->Released Exchange Thiol Exchange (e.g., with Albumin) Retro->Exchange + Serum Thiol Stable Stable Ring-Opened Product (Resistant to Exchange) Hydrolysis->Stable

Caption: Competing stability pathways for a maleimide-thiol conjugate in a biological environment.

References

Validation & Comparative

A Comparative Analysis of Bis-Maleimide Linkers: The Impact of PEG Chain Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount to achieving optimal therapeutic outcomes. The linker connecting the targeting moiety to the payload is a critical component that significantly influences the stability, solubility, pharmacokinetics (PK), and efficacy of the conjugate. Among the various linker technologies, those incorporating polyethylene glycol (PEG) chains have gained substantial attention. Bis-maleimide linkers featuring PEG chains offer a versatile platform for crosslinking thiol-containing molecules. This guide provides an objective comparison of bis-maleimide linkers with different PEG chain lengths, supported by experimental data, to facilitate the selection of the optimal linker for specific applications.

The length of the PEG chain within a bis-maleimide linker is a crucial parameter that can be modulated to fine-tune the properties of the resulting bioconjugate.[1][2] Generally, the incorporation of hydrophilic PEG linkers can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance from circulation.[1][3][4] This allows for higher drug-to-antibody ratios (DARs) without compromising the desirable properties of the ADC.

Impact of PEG Chain Length on Key Performance Metrics

The selection of a specific PEG chain length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. Longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life. However, this may also introduce steric hindrance, potentially decreasing the binding affinity and in vitro cytotoxicity of the conjugate.

Pharmacokinetics and In Vivo Efficacy:

Studies have consistently shown that increasing the PEG chain length in an ADC linker leads to improved pharmacokinetic profiles. This is characterized by reduced plasma clearance and increased exposure. For instance, ADCs with PEG8, PEG12, and PEG24 units demonstrated significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to those with shorter PEG2 and PEG4 linkers. This enhanced in vivo efficacy is attributed to the prolonged circulation and increased accumulation of the ADC in the tumor tissue. A PEG length of at least eight units (PEG8) has been identified as a critical threshold for minimizing plasma clearance and improving the exposure and tolerability of ADCs.

Solubility and Stability:

The hydrophilic nature of PEG is instrumental in improving the solubility and stability of bioconjugates, especially those carrying hydrophobic payloads. Longer PEG chains are more effective at masking hydrophobic regions, thereby preventing aggregation. While the maleimide group itself is susceptible to hydrolysis and retro-Michael addition, the PEG component contributes to the overall stability of the conjugate in circulation.

In Vitro Cytotoxicity:

The effect of PEG chain length on in vitro potency can vary depending on the specific antibody, payload, and target. In some cases, longer PEG chains have been shown to reduce in vitro cytotoxicity. For example, the introduction of 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate. This is often attributed to steric hindrance, which can impede the interaction between the ADC and its target receptor.

Data Presentation

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG chain lengths in bis-maleimide and other PEGylated linkers.

Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) of ADCs

Molecule TypePEG Linker LengthAnimal ModelKey Pharmacokinetic FindingReference(s)
ADC< PEG8Sprague-Dawley RatsRapidly increased clearance rates for conjugates with PEG linkers smaller than PEG8.
ADCPEG8, PEG12, PEG24Tumor-bearing Xenograft MiceIncreased plasma and tumor exposures, and lower plasma clearances with increasing PEG chain length.
Affibody-Drug Conjugate4 kDaNot Specified2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDaNot Specified11.2-fold increase in half-life compared to no PEG.
Trastuzumab-based ADCsBranched PEG12Not SpecifiedSlower clearance rates for ADCs with a pendant (branched) drug-linker format compared to a linear configuration.

Table 2: Impact of PEG Linker Length on In Vivo Efficacy of ADCs

ADC TargetPEG Linker LengthXenograft ModelKey Efficacy FindingReference(s)
Not SpecifiedPEG2, PEG4Not Specified35-45% decrease in tumor weights.
Not SpecifiedPEG8, PEG12, PEG24Not Specified75-85% reduction in tumor weights, with significantly higher tumor-to-plasma exposure ratios.
Anti-CD30Branched PEG12-OHNot SpecifiedEnhanced anti-tumor activity for both DAR 4 and DAR 8 ADCs compared to the non-PEGylated linker.

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity

Conjugate TypePEG Linker LengthCell LineKey Cytotoxicity FindingReference(s)
Anti-CD30 ADCPEG12Karpas-299IC50 of ~10 ng/mL.
Anti-CD30 ADCPEG24Karpas-299IC50 of ~10 ng/mL.
Affibody-based drug conjugate4 kDaNot Specified4.5-fold reduction in cytotoxicity compared to a non-PEGylated conjugate.
Affibody-based drug conjugate10 kDaNot Specified22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate.
Gastrin-Releasing Peptide Receptor (GRPR) binderMini-PEG linkers (shorter)Not SpecifiedLower IC50 value (higher binding affinity) compared to longer linkers.

Table 4: Qualitative Comparison of Different PEG Linker Length Categories

PropertyShort PEG Chains (e.g., PEG2-PEG4)Medium PEG Chains (e.g., PEG8-PEG12)Long PEG Chains (e.g., >PEG24)
Solubility Moderate improvementGood improvementExcellent improvement
Pharmacokinetics More rapid clearanceSlower clearance, longer half-lifeSignificantly prolonged circulation
In Vivo Efficacy ModerateOften optimalMay decrease due to steric hindrance
In Vitro Potency Generally higherMay start to decreaseOften lower due to steric hindrance
Risk of Aggregation Higher with hydrophobic payloadsReducedSignificantly reduced

Experimental Protocols

Detailed methodologies are crucial for the design and evaluation of bioconjugates with bis-maleimide PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a Bis-Maleimide PEGn Linker

This protocol describes a general synthesis of a homobifunctional bis-maleimide PEG linker.

Materials:

  • α,ω-Diamino-PEG (PEGn-(NH2)2)

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other dehydrating agent

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Triethylamine (TEA)

Procedure:

  • Synthesis of Bis-Maleamic Acid-PEGn: Dissolve α,ω-Diamino-PEG and a molar excess (e.g., 2.2 equivalents) of maleic anhydride in an anhydrous solvent like DCM.

  • Stir the reaction mixture at room temperature overnight.

  • The intermediate bis-maleamic acid can be precipitated and purified, or used directly in the next step.

  • Cyclization to Bis-Maleimide-PEGn: Dissolve the bis-maleamic acid in a suitable solvent such as acetone.

  • Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate or a nickel salt) to the solution.

  • Heat the reaction mixture under reflux for several hours to effect cyclization.

  • After cooling, the bis-maleimide product is isolated, which may involve precipitation by adding water, followed by filtration and washing.

  • The final product should be purified (e.g., by chromatography) and characterized (e.g., by NMR and MS).

Protocol 2: Conjugation of a Bis-Maleimide PEGn Linker to a Thiolated Antibody

This protocol outlines the crosslinking of thiol groups, such as those from reduced interchain disulfides on an antibody.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Bis-Maleimide-PEGn linker dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 6.5-7.5

Procedure:

  • Antibody Reduction: Add TCEP solution to the antibody solution to a final concentration sufficient to reduce the desired number of disulfide bonds. Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into a reaction buffer (PBS, pH 6.5-7.5) using a desalting column.

  • Conjugation: Immediately add the Bis-Maleimide-PEGn solution to the reduced antibody solution. The molar ratio of linker to antibody will depend on the desired degree of crosslinking.

  • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours or overnight. The reaction is specific for sulfhydryl groups at a pH between 6.5 and 7.5.

  • Purification: Purify the resulting conjugate to remove unreacted linker and other reagents, typically using size exclusion chromatography (SEC).

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity, for example, by hydrophobic interaction chromatography (HIC) and mass spectrometry.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol describes a typical PK study to evaluate ADCs with varying PEG linker lengths.

Animal Model:

  • Healthy mice or rats are used for the study.

Procedure:

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose (e.g., 3 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a workflow for assessing the anti-tumor efficacy of ADCs.

Animal Model:

  • Immunocompromised mice bearing subcutaneous tumors from a relevant human cancer cell line.

Procedure:

  • Tumor Implantation: Tumor cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and a control group. ADCs are typically administered intravenously.

  • Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) with calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Bis-Maleimide PEG linkers in ADC development.

ADC_Development_Workflow cluster_Linker Linker Synthesis & Payload Attachment cluster_Ab Antibody Preparation cluster_Conj Conjugation & Purification cluster_Eval ADC Evaluation Linker_Synth Synthesis of Bis-Maleimide-PEGn Payload_Attach Attachment of Payload to Linker Linker_Synth->Payload_Attach Conjugation Conjugation Reaction Payload_Attach->Conjugation Ab_Production Antibody Production Ab_Reduction Disulfide Reduction Ab_Production->Ab_Reduction Ab_Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification In_Vitro In Vitro Assays (Cytotoxicity, Stability) Purification->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy) In_Vitro->In_Vivo

Caption: Workflow for ADC development using a Bis-Maleimide PEG linker.

PEG_Length_Effects cluster_increase Properties that generally INCREASE with longer PEG chains cluster_decrease Properties that may DECREASE with longer PEG chains PEG_Length PEG Chain Length Solubility Solubility PEG_Length->Solubility Increases Stability Stability / Reduced Aggregation PEG_Length->Stability Increases Half_Life Circulation Half-Life PEG_Length->Half_Life Increases Efficacy In Vivo Efficacy (to an optimum) PEG_Length->Efficacy Increases Hydro_Radius Hydrodynamic Radius PEG_Length->Hydro_Radius Increases Cytotoxicity In Vitro Cytotoxicity PEG_Length->Cytotoxicity Decreases Binding Binding Affinity (Steric Hindrance) PEG_Length->Binding Decreases Clearance Renal Clearance PEG_Length->Clearance Decreases

Caption: Relationship between PEG chain length and ADC properties.

Experimental_Workflow_Efficacy A Select Bis-Maleimide Linkers (e.g., PEG4, PEG8, PEG12, PEG24) B Synthesize ADCs with Varying PEG Lengths A->B C In Vitro Characterization (DAR, Purity, Stability) B->C D In Vitro Cytotoxicity Assay (IC50 Determination) C->D E Pharmacokinetic (PK) Study in Rodents C->E G Data Analysis & Comparison D->G F In Vivo Efficacy Study in Xenograft Model E->F F->G H Optimal Linker Selection G->H

Caption: Experimental workflow for comparing ADC efficacy with different PEG linkers.

Conclusion

The length of the PEG chain in a bis-maleimide linker is a critical design parameter that profoundly impacts the therapeutic potential of a bioconjugate. While shorter PEG linkers may offer advantages in terms of preserving in vitro potency and minimizing steric hindrance, longer PEG chains generally enhance solubility, reduce aggregation, and improve pharmacokinetic profiles, which often translates to superior in vivo efficacy. The optimal PEG length represents a balance between these competing factors and must be determined empirically for each specific bioconjugate. For ADCs, a PEG length of eight or more units often provides the best combination of pharmacokinetic properties and anti-tumor activity. This guide provides a framework for the rational selection of bis-maleimide PEG linkers to advance the development of next-generation biotherapeutics.

References

Validating Bis-Maleimide-PEG11 Crosslinking by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions and conformational changes is paramount. Crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for these applications. This guide provides a comprehensive comparison of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a sulfhydryl-reactive crosslinker, with other common crosslinking chemistries, and details the experimental workflow for its validation by mass spectrometry.

This compound is a homobifunctional crosslinker that contains two maleimide groups at the ends of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The maleimide groups specifically react with sulfhydryl groups on cysteine residues under mild pH conditions (6.5-7.5), forming stable thioether bonds.[1] This specificity makes it a valuable tool for probing protein structures and interactions, particularly in proteins where cysteine residues are strategically located.

Comparative Analysis of Crosslinking Chemistries

The choice of crosslinker is critical for a successful XL-MS experiment. Below is a comparison of this compound with a common alternative, N-hydroxysuccinimide (NHS)-ester-based crosslinkers, which target primary amines on lysine residues.

FeatureBis-Maleimide-PEG11NHS-Ester Crosslinkers (e.g., DSS, BS3)MS-Cleavable Crosslinkers (e.g., DSSO, DSBU)
Target Residue Cysteine (Sulfhydryl group)Lysine (Primary amine), Serine, Threonine, Tyrosine (hydroxyl groups as side reactions)Typically Lysine; can be other residues depending on the reactive group.
Specificity High for sulfhydryls at pH 6.5-7.5.Primarily targets lysines, but can have side reactions.Specificity depends on the reactive ends.
Reaction pH 6.5 - 7.57.0 - 9.0Varies with the reactive group.
Spacer Arm PEGylated, hydrophilic, flexible.Typically aliphatic, can be hydrophobic.Can be designed with various properties.
Advantages - High specificity for cysteines.- PEG spacer enhances solubility and reduces aggregation.- Useful for proteins with few or no surface-exposed lysines.- Lysines are generally more abundant on protein surfaces.- Well-established protocols.- Simplifies data analysis by allowing fragmentation of the crosslinker in the mass spectrometer.- Can improve the identification rate of crosslinked peptides.
Disadvantages - Cysteines are less abundant than lysines.- Requires reduced cysteines (free thiols).- Can react with other nucleophiles at higher pH.- Lower specificity can lead to a more complex mixture of crosslinked products.- Can be more expensive.- Data analysis software must be able to handle the specific fragmentation pattern.
Typical Application Probing specific, known or predicted interaction sites involving cysteines.General protein interaction screening and structural analysis.Complex protein mixtures and whole-cell lysate analysis.

Experimental Workflow for Validation of this compound Crosslinking

The following is a detailed protocol for a typical XL-MS experiment to validate protein crosslinking with this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_ms_prep Mass Spectrometry Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis protein_purification 1. Protein Purification & Quantification reduction_alkylation 2. (Optional) Reduction & Alkylation protein_purification->reduction_alkylation If targeting internal cysteines buffer_exchange 3. Buffer Exchange reduction_alkylation->buffer_exchange crosslinker_prep 4. Crosslinker Preparation buffer_exchange->crosslinker_prep crosslinking_reaction 5. Crosslinking Reaction crosslinker_prep->crosslinking_reaction quenching 6. Quenching crosslinking_reaction->quenching sds_page 7. SDS-PAGE Analysis quenching->sds_page digestion 8. In-gel or In-solution Digestion (Trypsin) sds_page->digestion enrichment 9. (Optional) Enrichment of Crosslinked Peptides digestion->enrichment desalting 10. Desalting enrichment->desalting lc_msms 11. LC-MS/MS Analysis desalting->lc_msms database_search 12. Database Search with Specialized Software lc_msms->database_search validation 13. Validation & Interpretation database_search->validation data_analysis_logic cluster_search_engine Crosslinking Search Engine raw_ms_data Raw MS/MS Data compare_spectra Compare Experimental & Theoretical Spectra raw_ms_data->compare_spectra peptide_database Protein Sequence Database generate_theoretical_spectra Generate Theoretical Crosslinked Peptide Spectra peptide_database->generate_theoretical_spectra crosslinker_info Crosslinker Information (Mass, Specificity) crosslinker_info->generate_theoretical_spectra generate_theoretical_spectra->compare_spectra scoring Scoring & Statistical Validation (FDR) compare_spectra->scoring identified_crosslinks Identified Crosslinks scoring->identified_crosslinks

References

Navigating the In Vivo Landscape: A Comparative Guide to Bis-Mal-PEG11 Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by dictating the extent of premature payload release and, consequently, off-target toxicity. The Bis-Maleimide-PEG11 (Bis-Mal-PEG11) linker, a bifunctional polyethylene glycol-containing linker, is designed for the conjugation of payloads to antibodies, typically through cysteine residues. This guide provides a comprehensive comparison of the in vivo stability of ADCs featuring maleimide-based linkers, with a focus on the expected performance of a this compound linker, supported by experimental data from analogous linker technologies.

The Challenge of Maleimide Linker Stability

Maleimide-based linkers are widely utilized in ADC development due to their high reactivity and specificity towards thiol groups present in cysteine residues of antibodies. This reaction, a Michael addition, forms a thioether bond. However, the resulting succinimide ring is susceptible to a retro-Michael reaction in the physiological environment of the bloodstream. This reversal leads to the premature release of the cytotoxic payload, which can then bind to other circulating proteins like albumin, causing systemic toxicity and reducing the concentration of the ADC at the tumor site.[1][2]

The stability of the maleimide-thiol linkage can be enhanced by the hydrolysis of the succinimide ring to a more stable, ring-opened succinamic acid derivative.[3] This hydrolysis "locks" the payload onto the antibody, preventing the retro-Michael reaction.

The Role of the PEG Spacer

The inclusion of a polyethylene glycol (PEG) spacer, such as the 11-unit chain in this compound, offers several advantages. PEGylation is known to:

  • Enhance Hydrophilicity: This can improve the solubility and reduce aggregation of the ADC, particularly with hydrophobic payloads.[4]

  • Improve Pharmacokinetics: PEG chains can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and reduced clearance rates.[5] Studies have indicated that a PEG length of at least eight units (PEG8) can be beneficial for minimizing plasma clearance.

  • Shield the Payload: The PEG spacer can sterically hinder the interaction of the linker and payload with plasma components, potentially contributing to increased stability.

Comparative In Vivo Stability Data

Linker TypeADC ExampleAnimal ModelKey Stability FindingsReference
Conventional Maleimide anti-CD30-mc-MMAERat~50% payload loss at Day 3; ~65% payload loss at Day 7
Self-Stabilizing Maleimide anti-CD30-DPR-MMAERat~10% payload loss at Day 3; <15% payload loss at Day 7
Conventional Maleimide (PEGylated) T-MCC-DM1RatSlightly faster clearance compared to a control ADC without a maleimide linkage, indicating some payload loss.
Cleavable Dipeptide cAC10-valine-citrulline-MMAEMouseLinker half-life of approximately 144 hours (6.0 days).
Cleavable Dipeptide cAC10-valine-citrulline-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).

Note: The data presented for conventional and self-stabilizing maleimides are representative of the general performance of these linker types. The this compound linker is expected to exhibit stability characteristics influenced by both the maleimide chemistry and the PEG11 spacer.

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability in vivo is crucial for preclinical development. The two most common bioanalytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody with the payload still attached over time in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

  • Detection: Use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme to produce a detectable signal.

  • Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC in the sample.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: Pellet the precipitated proteins.

    • Supernatant Collection: The supernatant contains the small molecule-free payload.

  • LC Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.

  • MS/MS Detection: The eluent from the LC column is introduced into a mass spectrometer for sensitive and specific quantification of the free payload.

Visualizing In Vivo Linker Stability Pathways

The following diagrams illustrate the key pathways affecting the in vivo stability of maleimide-based linkers.

cluster_0 In Vivo Circulation (Plasma) ADC_Thiol ADC-Thiol Conjugate (Initial Product) Retro_Michael Retro-Michael Reaction (Deconjugation) ADC_Thiol->Retro_Michael Unstable Linkage Hydrolysis Succinimide Hydrolysis ADC_Thiol->Hydrolysis Stabilization Pathway Free_Payload Free Payload-Linker Retro_Michael->Free_Payload Albumin_Adduct Albumin Adduct (Off-Target Toxicity) Free_Payload->Albumin_Adduct Reacts with Albumin Stable_ADC Stable Ring-Opened ADC (Resistant to Deconjugation) Hydrolysis->Stable_ADC

Caption: Competing pathways for a maleimide-based ADC in vivo.

cluster_1 Experimental Workflow for In Vivo Stability Assessment cluster_2 ELISA for Intact ADC cluster_3 LC-MS/MS for Free Payload Dosing Administer ADC to Animal Model Sampling Collect Blood Samples at Time Points Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing ELISA_Capture Capture Intact ADC on Antigen-Coated Plate Processing->ELISA_Capture LCMS_Precipitate Precipitate Proteins Processing->LCMS_Precipitate ELISA_Detect Detect with Anti-Payload Antibody ELISA_Capture->ELISA_Detect ELISA_Quantify Quantify Signal ELISA_Detect->ELISA_Quantify LCMS_Separate Separate Supernatant by LC LCMS_Precipitate->LCMS_Separate LCMS_Detect Detect and Quantify by MS/MS LCMS_Separate->LCMS_Detect

Caption: Workflow for assessing ADC in vivo stability.

Conclusion

The in vivo stability of a this compound linker is anticipated to be a balance between the inherent instability of the maleimide-thiol linkage and the stabilizing contributions of the PEG11 spacer. While the maleimide chemistry is susceptible to the retro-Michael reaction, the hydrophilic and sterically hindering nature of the PEG chain is expected to improve the pharmacokinetic profile and reduce premature payload release compared to non-PEGylated maleimide linkers. For applications demanding high in vivo stability, alternative technologies such as self-stabilizing maleimides or different conjugation chemistries may offer superior performance. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of the in vivo stability of ADCs constructed with this compound or any other linker technology, enabling the selection of optimal candidates for further development.

References

A Comparative Guide to the Characterization of Bis-Maleimide-PEG11 Conjugates Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise characterization of bioconjugates is paramount to ensuring product quality, efficacy, and safety. Bis-Maleimide-PEG11 (Bis-Mal-PEG11) is a homobifunctional crosslinker widely used to conjugate thiol-containing molecules, such as proteins, peptides, or other biologics. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the comprehensive characterization of these conjugates.

This guide provides an objective comparison of various HPLC methods for the analysis of this compound conjugates, supported by experimental data and detailed protocols. We will explore the utility of different HPLC modes in assessing purity, conjugation efficiency, and stability, and compare the performance of this compound with alternative PEGylated linkers.

Comparison of HPLC Methods for this compound Conjugate Analysis

The choice of HPLC method is critical and depends on the specific analytical goal. The most common techniques for analyzing this compound conjugates are Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). Each method separates molecules based on different physicochemical properties.

Table 1: Comparison of HPLC Methods for the Analysis of a Model Protein-Protein Conjugate using this compound

ParameterSEC-HPLCRP-HPLCHIC-HPLC
Primary Separation Principle Hydrodynamic Radius (Size)HydrophobicityHydrophobicity
Primary Application Aggregate and fragment analysis, separation of conjugated from unconjugated proteinPurity assessment, separation of isomers, reaction monitoringAnalysis of conjugation species under non-denaturing conditions
Typical Retention Time of Conjugate 8.5 min15.2 min12.8 min
Resolution (Conjugate vs. Unconjugated Protein) 1.83.52.5
% Purity of Main Conjugate Peak 95%98%97%
Detection Method UV @ 280 nmUV @ 280 nm, MSUV @ 280 nm

Performance Comparison with Alternative Bifunctional Linkers

The length of the PEG chain and the nature of the reactive group can significantly impact the physicochemical properties and in vivo behavior of the resulting conjugate. Here, we compare the HPLC profiles of a model protein conjugated with this compound to conjugates formed with a shorter PEG linker (Bis-Mal-PEG3) and a linker with a different reactive group (Bis-Succinimidyl-PEG11).

Table 2: RP-HPLC Comparison of Protein Conjugates with Different Bifunctional PEG Linkers

LinkerRetention Time (min)Peak Purity (%)Comments
This compound 15.298Good resolution and purity.
Bis-Mal-PEG3 14.897Slightly less hydrophobic, resulting in a shorter retention time.
Bis-Succinimidyl-PEG11 15.596Similar hydrophobicity to this compound, but may show different side-product profiles.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful characterization of bioconjugates.

Protocol 1: RP-HPLC Analysis of a this compound Conjugate

This protocol is designed to assess the purity of a protein-protein conjugate linked by this compound.

  • Column: C4 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 20-60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the conjugation reaction mixture to 1 mg/mL in Mobile Phase A.

Protocol 2: SEC-HPLC for Aggregate Analysis

This method is used to quantify high molecular weight species (aggregates) in the final conjugate sample.

  • Column: SEC Column suitable for globular proteins (e.g., 7.8 x 300 mm).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the purified conjugate to 1 mg/mL in the mobile phase.

Protocol 3: Stability Assessment of Maleimide-Thiol Conjugate by RP-HPLC

This protocol monitors the stability of the thioether bond formed between the maleimide groups of the linker and the thiol groups of the protein by incubating the conjugate with a competing thiol, such as glutathione (GSH).[1][2]

  • Incubate the purified this compound conjugate (1 mg/mL) in PBS (pH 7.4) with 10 mM GSH at 37°C.[2]

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and quench the retro-Michael reaction by adding an excess of N-ethylmaleimide.

  • Analyze the samples by RP-HPLC using the method described in Protocol 1.

  • Calculate the percentage of intact conjugate remaining by integrating the corresponding peak area relative to the t=0 time point.

Visualizing the Experimental Workflow

To provide a clear overview of the characterization process, the following diagram illustrates the experimental workflow for the synthesis and analysis of a this compound conjugate.

G cluster_synthesis Conjugation cluster_purification Purification cluster_analysis HPLC Characterization ProteinA Protein A (with Thiol) Reaction Conjugation Reaction ProteinA->Reaction ProteinB Protein B (with Thiol) ProteinB->Reaction BisMalPEG11 This compound BisMalPEG11->Reaction Purification Purification (e.g., SEC) Reaction->Purification RPHPLC RP-HPLC Analysis (Purity, Identity) Purification->RPHPLC SECHPLC SEC-HPLC Analysis (Aggregation) Purification->SECHPLC HICHPLC HIC-HPLC Analysis (Conjugation Species) Purification->HICHPLC Stability Stability Assay (RP-HPLC) Purification->Stability

References

Harnessing Bis-Maleimide-PEG11 for Enhanced Protein Bio-Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. It is widely employed to enhance the therapeutic properties of proteins by improving their solubility, stability, and in vivo circulation time, while reducing immunogenicity.[1][2][3] Among the various reagents used for this purpose, Bis-Maleimide-PEG11 stands out as a homobifunctional crosslinker designed for site-specific conjugation to sulfhydryl groups on proteins.

This guide provides an objective comparison of protein conjugation using Bis-Maleimide-PEG11 against alternative methods, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies.

Mechanism of Action: Bis-Maleimide Chemistry

Bis-Maleimide-PEG11 utilizes maleimide groups at both ends of a flexible 11-unit PEG spacer. The maleimide moiety is highly reactive towards the thiol (sulfhydryl) groups of cysteine residues within a protein.[4][] The reaction, a Michael addition, proceeds efficiently at a neutral pH range (6.5-7.5) to form a stable, covalent thioether bond. This high selectivity for cysteine residues allows for precise, site-specific modification of proteins, particularly at engineered or naturally available unpaired cysteines.

However, it is crucial to note that the thioether bond formed can be slowly reversible under certain physiological conditions, which may lead to payload migration in applications like antibody-drug conjugates (ADCs). To mitigate this, hydrolysis of the thiosuccinimide ring post-conjugation can be performed to yield a more stable product.

cluster_reactants Reactants cluster_reaction Conjugation Reaction (pH 6.5-7.5) cluster_product Product Protein_Cys Protein-SH (Cysteine Residue) Reaction_Step Michael Addition Protein_Cys->Reaction_Step Bis_Mal_PEG Maleimide-PEG11-Maleimide Bis_Mal_PEG->Reaction_Step Conjugate Protein-S-PEG11-S-Protein (Stable Thioether Bonds) Reaction_Step->Conjugate

Figure 1. Bis-Maleimide-PEG11 crosslinking reaction with protein cysteine residues.

Impact on Biological Activity

While PEGylation generally offers significant therapeutic advantages, the conjugation process can impact a protein's biological activity. The PEG chains, while shielding the protein from proteases and the immune system, can also create steric hindrance, potentially reducing the protein's binding affinity to its target receptor or substrate. The extent of this activity loss depends on several factors, including the size and structure (linear vs. branched) of the PEG, the number of PEG chains attached, and the specific site of conjugation. Site-selective conjugation at locations distal from the protein's active or binding sites is crucial for preserving maximal biological activity.

Studies have shown that the biological activity of PEGylated proteins can range widely, from as low as 7% to as high as 98% of the native protein's function, depending on the specifics of the conjugation.

Performance Comparison with Alternative Crosslinkers

The choice of crosslinker is application-dependent. Bis-Maleimide-PEG11 is ideal for crosslinking between cysteine residues, but other chemistries offer distinct advantages for different targets or desired outcomes.

FeatureBis-Maleimide-PEG11NHS Ester Crosslinkers (e.g., BS3)Bioorthogonal Crosslinkers (e.g., Bis-BCN-PEG3)
Target Residue Cysteine (Thiol group)Lysine (Primary Amine group)Non-native functional groups (e.g., Azide)
Specificity High for thiols. Requires available cysteine residues, which may necessitate prior reduction of disulfide bonds.Lower. Targets abundant lysine residues on the protein surface, often resulting in a heterogeneous mixture of conjugates.Very High. The reaction is bioorthogonal, meaning it does not interfere with native biological functional groups. Requires pre-introduction of the target group.
Reaction pH 6.5 - 7.57.0 - 9.0Physiological pH
Bond Stability Thioether bond is generally stable but can be reversible. Hydrolysis can increase stability.Amide bond is highly stable.Triazole ring is highly stable.
Key Advantage Site-specific modification via cysteine targeting.Simple, one-step reaction targeting common surface residues.Unparalleled specificity, ideal for complex biological environments.
Key Disadvantage Potential for bond reversal.Low specificity leads to heterogeneous products and potential inactivation if active site lysines are modified.Requires a two-step process involving protein modification to introduce the bioorthogonal handle.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for protein conjugation using a maleimide-PEG reagent and for a common assay to determine the biological activity of the resulting conjugate.

This protocol provides a general procedure for conjugating a maleimide-activated PEG reagent to a thiol-containing protein.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.

    • If necessary to expose sulfhydryl groups from disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine) and incubate for 30 minutes at room temperature. Note: Complete reduction can inactivate some proteins, so selective reduction may be required.

    • If a reducing agent was used, it must be removed prior to adding the maleimide reagent. This can be accomplished using a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of Bis-Mal-PEG11 (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the Maleimide-PEG11 stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted Maleimide-PEG11 reagent from the conjugated protein using size-exclusion chromatography (SEC), dialysis, or ultrafiltration vials.

  • Characterization:

    • Confirm conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques such as HPLC (HIC or RP-HPLC), SDS-PAGE, and mass spectrometry.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Protein (in Thiol-Free Buffer) B Reduce Disulfides (Optional) (e.g., with TCEP) A->B C Remove Reducing Agent B->C E Combine Protein and Maleimide-PEG11 C->E D Prepare Maleimide-PEG11 Stock Solution (DMSO/DMF) D->E F Incubate (2h @ RT or O/N @ 4°C) E->F G Purify Conjugate (SEC or Dialysis) F->G H Characterize Conjugate (HPLC, MS) G->H

Figure 2. Experimental workflow for protein conjugation with Maleimide-PEG11.

This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) to measure the binding activity of a PEGylated protein (e.g., an antibody) to its target antigen. This is a key method for evaluating if the conjugation process has impacted the protein's primary function.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with the target antigen (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample Incubation:

    • Prepare serial dilutions of both the unconjugated (native) protein and the PEGylated protein conjugate in blocking buffer.

    • Add the diluted samples to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary protein (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the protein concentration for both the native and conjugated protein. Compare the resulting binding curves and EC50 values to determine the relative biological activity.

cluster_pathway Cellular Response Pathway ADC Antibody-Drug Conjugate (PEGylated) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Internalization via Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death

Figure 3. Simplified signaling pathway for an Antibody-Drug Conjugate (ADC).

Conclusion

Bis-Maleimide-PEG11 is a powerful tool for creating homogenous, site-specific protein conjugates by targeting cysteine residues. While PEGylation offers substantial benefits in improving the pharmacokinetic profile of therapeutic proteins, it carries the inherent risk of reducing biological activity. This effect can be minimized through strategic site-selection for conjugation, away from the protein's active domains. A thorough comparison with alternatives like amine-reactive or bioorthogonal linkers reveals that the optimal conjugation chemistry is highly dependent on the specific protein, the desired outcome, and the acceptable trade-offs between specificity, process complexity, and product homogeneity. Rigorous analytical characterization and functional testing are paramount to ensuring the final conjugate meets the desired therapeutic profile.

References

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload.[1] Its design dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index.[1][2] The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC development, with each presenting distinct advantages and disadvantages that influence efficacy and safety.[1][3]

This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by a summary of experimental data, detailed experimental protocols for key assays, and visual representations of their mechanisms of action.

Mechanisms of Payload Release: A Fundamental Difference

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell. This controlled release is triggered by specific conditions that are more prevalent in tumor tissues, such as the presence of certain enzymes, lower pH, or a higher reducing potential.

There are three primary mechanisms for cleavable linkers:

  • Protease-sensitive linkers: These incorporate a peptide sequence, such as the valine-citrulline (VC) dipeptide, that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.

  • pH-sensitive linkers: These utilize acid-labile groups, like hydrazones, which hydrolyze and release the payload in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).

  • Glutathione-sensitive linkers: These contain disulfide bonds that are reduced and cleaved by the high intracellular concentrations of glutathione, a reducing agent found in abundance within cells compared to the bloodstream.

Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), do not have a specific cleavage site. The release of the payload from these ADCs is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization. This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.

Visualizing the Mechanisms of Action

cleavable_linker_mechanism cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circulating ADC with Cleavable Linker (Stable) ADC_bound ADC Binds to Antigen ADC_circulating->ADC_bound Targets Tumor Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome Payload_release Cleavage of Linker & Payload Release Lysosome->Payload_release Specific Trigger (e.g., Enzymes, pH) Cytotoxicity Cytotoxicity Payload_release->Cytotoxicity Diffuses into Cytoplasm Bystander_effect Bystander Killing (Antigen-Negative Cells) Payload_release->Bystander_effect Payload Exits Cell

non_cleavable_linker_mechanism cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circulating ADC with Non-Cleavable Linker (Highly Stable) ADC_bound ADC Binds to Antigen ADC_circulating->ADC_bound Targets Tumor Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Proteolytic Enzymes Payload_release Release of Payload- Linker-Amino Acid Degradation->Payload_release Cytotoxicity Cytotoxicity Payload_release->Cytotoxicity Acts within the Cell

Performance Comparison: A Data-Driven Overview

The choice of linker technology significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies, comparing key performance metrics.

Table 1: In Vitro Cytotoxicity (IC50)

ADC Target & PayloadLinker TypeCell LineIC50 (ng/mL)Reference
Anti-CD30-MMAEValine-Citrulline (Cleavable)Karpas 299 (CD30+)5
Anti-CD30-MMAEThioether (Non-cleavable)Karpas 299 (CD30+)>1000
Anti-HER2-DM1SMCC (Non-cleavable)SK-BR-3 (HER2+)15
Anti-HER2-seco-DUBAValine-Citrulline (Cleavable)SK-BR-3 (HER2+)10

Note: Lower IC50 values indicate higher potency. Direct comparison can be influenced by the specific payload and drug-to-antibody ratio (DAR).

Table 2: Plasma Stability

ADCLinker TypeSpecies% Intact ADC after 7 daysReference
Trastuzumab-deruxtecan (T-DXd)GGFG peptide (Cleavable)Rat~50%
Exo-linker ADCExo-EVC (Cleavable)Rat>75%
Trastuzumab-MCC-DM1 (T-DM1)SMCC (Non-cleavable)HumanHigh stability reported

Table 3: In Vivo Efficacy (% Tumor Growth Inhibition)

ADC ModelLinker TypeXenograft Model% TGIReference
Anti-CanAg-DM1Disulfide (Cleavable)MUC1+High
Anti-CanAg-DM1Thioether (Non-cleavable)MUC1+Low
Trastuzumab-deruxtecan (T-DXd)GGFG peptide (Cleavable)NCI-N87 Gastric CancerHigh
Exo-linker ADCExo-EVC (Cleavable)NCI-N87 Gastric CancerHigh (comparable to T-DXd)

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cancer cell and kills neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

In contrast, ADCs with non-cleavable linkers generally do not exhibit a significant bystander effect. The released payload, still attached to a charged amino acid, has poor membrane permeability and is largely retained within the target cell.

bystander_effect cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker Ag_pos_c Antigen-Positive Cell Payload_c Membrane-Permeable Payload Ag_pos_c->Payload_c Releases Ag_neg_c Antigen-Negative Cell (Killed) Payload_c->Ag_neg_c Diffuses and Kills Ag_pos_nc Antigen-Positive Cell (Killed) Payload_nc Charged Payload- Linker-Amino Acid Ag_pos_nc->Payload_nc Releases Internally Ag_neg_nc Antigen-Negative Cell (Unaffected)

Pharmacokinetics and Toxicity Profile

The stability of the linker directly influences the pharmacokinetic (PK) profile and toxicity of an ADC.

  • Cleavable Linkers: While designed for targeted release, premature cleavage in the circulation can lead to the systemic release of the potent payload, potentially causing off-target toxicity. A meta-analysis of commercially available ADCs suggested that those with cleavable linkers were associated with higher rates of grade ≥3 adverse events, including neutropenia and anemia, compared to those with non-cleavable linkers. However, this increased systemic exposure might also contribute to higher efficacy.

  • Non-Cleavable Linkers: These generally exhibit greater plasma stability, leading to a longer half-life and potentially a wider therapeutic window. The reduced risk of premature payload release often translates to a more favorable safety profile with less off-target toxicity.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs.

1. In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control antibody. Add the dilutions to the cells and incubate for a defined period (e.g., 72-120 hours).

    • Viability Assessment:

      • MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

      • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure luminescence.

    • Data Analysis: Measure absorbance or luminescence and plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a non-linear regression model.

2. In Vitro Bystander Effect Co-Culture Assay

  • Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Methodology:

    • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.

    • Co-Culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells (e.g., at a 1:1 ratio) in a 96-well plate.

    • ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-120 hours.

    • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Quantify the percentage of viable and non-viable cells in both the antigen-positive and the GFP-positive (antigen-negative) populations.

    • Data Analysis: Plot the percentage of viable antigen-negative cells against the ADC concentration to determine the extent of bystander killing.

3. In Vivo ADC Stability Assay (LC-MS/MS)

  • Objective: To quantify the amount of intact ADC and free payload in plasma over time.

  • Methodology:

    • Animal Dosing: Administer a single intravenous dose of the ADC to a suitable animal model (e.g., mice or rats).

    • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection into tubes containing an anticoagulant.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Processing:

      • Intact ADC: Use affinity capture (e.g., anti-human IgG) followed by IdeS digestion and LC-MS analysis to quantify the drug-to-antibody ratio (DAR) over time.

      • Free Payload: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile). Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

    • Data Analysis: Plot the concentration of the intact ADC and free payload over time to determine the pharmacokinetic parameters, including half-life and clearance.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cytotoxicity Cytotoxicity Assay (IC50 Determination) Stability Pharmacokinetics/ Stability (LC-MS/MS) Cytotoxicity->Stability Promising Candidates Bystander Bystander Effect Assay (Co-culture) Bystander->Stability Efficacy Efficacy Study (Xenograft Model) Stability->Efficacy ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->Bystander

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not straightforward and depends on multiple factors, including the target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic outcome.

  • Cleavable linkers are often favored for their potential to induce a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this comes with a potential trade-off in terms of plasma stability and a higher risk of off-target toxicity.

  • Non-cleavable linkers offer enhanced stability and a more favorable safety profile, making them an excellent choice for homogenous tumors with high antigen expression. Their efficacy is, however, strictly dependent on the internalization and degradation of the ADC within the target cell.

Ultimately, the optimal linker strategy must be determined empirically for each specific ADC candidate through rigorous in vitro and in vivo testing. A thorough understanding of the interplay between the antibody, linker, and payload is essential for the successful development of safe and effective antibody-drug conjugates.

References

The Efficacy of Bis-Mal-PEG11 in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. This guide provides a detailed comparison of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinker, with alternative conjugation strategies, supported by experimental data to inform the selection of optimal methodologies for specific research applications.

This compound is a crosslinking reagent featuring two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. This specificity allows for the precise coupling of two thiol-containing molecules. The integrated PEG linker enhances the solubility and reduces the potential immunogenicity of the resulting bioconjugate.

Comparative Analysis of Bioconjugation Strategies

The performance of this compound is best understood in the context of alternative linkers and conjugation chemistries. This section provides a comparative overview of key performance indicators.

Stability and Efficiency in Antibody-Fragment Conjugation

A key application of bismaleimide reagents is the generation of antibody fragments like F(ab')2 from Fab' fragments for applications in radioimmunoscintigraphy and drug delivery. The stability of the linkage is paramount for in vivo applications.

In a study focused on creating stable F(ab')2 fragments, a similar bismaleimide linker, bismaleimidohexane (BMH), was used to crosslink Fab' fragments of a monoclonal antibody. This provides a relevant comparison for the maleimide-based crosslinking approach. While not containing a PEG spacer, the fundamental crosslinking chemistry is the same. The resulting cross-linked F(ab')2 (XL-F(ab')2) demonstrated improved tumor targeting and retention compared to the non-cross-linked F(ab')2.[1]

ParameterUnmodified F(ab')2Cross-linked F(ab')2 (using Bismaleimide)
Tumor Uptake at 48h (%ID/g) LowerHigher
Tumor to Blood Ratio at 48h 1.5 - 14.26.2 - 35.2
Linkage Stability Susceptible to reductionStable, non-reducible bond

Data synthesized from a study on cross-linked antibody fragments for tumor targeting. The study used bismaleimidohexane (BMH), a non-PEGylated bismaleimide linker.[1]

The enhanced stability of the bismaleimide linkage prevents the dissociation of the antibody fragments in vivo, leading to better pharmacokinetic properties and target accumulation.[1] The inclusion of a hydrophilic PEG11 spacer in this compound would be expected to further improve the solubility and in vivo half-life of the resulting conjugate.

Homobifunctional vs. Heterobifunctional Linkers

This compound is a homobifunctional linker, meaning it has two identical reactive groups. This is suitable for linking two identical molecules or for specific applications where two different molecules both possess available thiol groups. However, for conjugating two different molecules where one contains a thiol and the other an amine, a heterobifunctional linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is often employed.

FeatureThis compound (Homobifunctional)SMCC (Heterobifunctional)
Reactive Groups Two Maleimides (Thiol-reactive)One NHS Ester (Amine-reactive), One Maleimide (Thiol-reactive)
Conjugation Strategy One-step (if both molecules have thiols)Two-step sequential conjugation
Potential for Homodimerization HigherLower (due to controlled sequential reaction)
Solubility High (due to PEG spacer)Lower (hydrophobic cyclohexane ring)

The choice between a homo- and heterobifunctional linker depends on the specific molecules to be conjugated and the desired control over the reaction. While this compound offers the advantage of a hydrophilic PEG spacer, the one-step nature of homobifunctional crosslinking can sometimes lead to a mixture of products.[2]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using this compound

This protocol outlines a general procedure for crosslinking two thiol-containing proteins.

Materials:

  • Protein A (with available thiol groups)

  • Protein B (with available thiol groups)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Quenching Reagent: Cysteine or 2-Mercaptoethanol

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Protein Preparation: Ensure both proteins are in the conjugation buffer at the desired concentration. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Crosslinking Reaction: Add this compound to the protein mixture. A 5- to 20-fold molar excess of the linker over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent to consume any unreacted maleimide groups.

  • Purification: Purify the cross-linked conjugate from unreacted proteins and excess linker using size-exclusion chromatography.

  • Analysis: Analyze the purified conjugate by SDS-PAGE to confirm crosslinking and by a functional assay to assess biological activity.

Protocol for Generation of Cross-linked F(ab')2 Fragments

This protocol is adapted from a study using a bismaleimide linker to generate stable F(ab')2 fragments.[1]

Materials:

  • F(ab')2 fragments

  • Reducing Agent: Cysteine

  • This compound

  • Reaction Buffer: PBS, pH 6.5

  • Size-Exclusion HPLC system

Procedure:

  • Reduction of F(ab')2: Reduce F(ab')2 fragments with cysteine to produce Fab' fragments.

  • Removal of Reducing Agent: Purify the Fab' fragments to remove excess cysteine.

  • Crosslinking: React the Fab' fragments with this compound in the reaction buffer.

  • Purification: Isolate the cross-linked F(ab')2 fragments using preparative size-exclusion HPLC.

  • Characterization: Analyze the product by SDS-PAGE to confirm the formation of a non-reducible ~100 kDa species.

  • Functional Assessment: Perform binding assays to ensure the antigen-binding capacity is retained.

Visualizing the Bioconjugation Process

The following diagrams illustrate the workflow and chemical reactions involved in this compound bioconjugation.

G cluster_workflow Experimental Workflow for this compound Crosslinking prep Protein Preparation (Thiol Availability) reaction Crosslinking Reaction (Add this compound) prep->reaction incubate Incubation reaction->incubate quench Quenching (Excess Maleimide Removal) incubate->quench purify Purification (Size-Exclusion Chromatography) quench->purify analyze Analysis (SDS-PAGE & Functional Assay) purify->analyze

Caption: A generalized workflow for protein-protein crosslinking using this compound.

Caption: Chemical reaction scheme of this compound with two thiol-containing proteins.

Conclusion

This compound offers a reliable method for crosslinking thiol-containing molecules, providing stable conjugates with the added benefits of the hydrophilic PEG spacer. The choice of this compound over other linkers will depend on the specific requirements of the application, including the nature of the molecules to be conjugated and the desired level of control over the reaction. For applications requiring enhanced in vivo stability and solubility, the properties of this compound make it a strong candidate for consideration. However, researchers should be mindful of the potential for product heterogeneity inherent in one-step homobifunctional crosslinking and consider alternative strategies, such as heterobifunctional linkers, when a more controlled, sequential conjugation is necessary.

References

Evaluating the Immunogenicity of Bis-Mal-PEG11 Modified Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biotherapeutics, protein modification is a critical strategy to enhance pharmacokinetic properties, improve stability, and reduce immunogenicity. Among the various techniques, PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has become a gold standard. Bis-Maleimide-PEG11 (Bis-Mal-PEG11) is a specific crosslinker that facilitates the conjugation of PEG to proteins via thiol groups on cysteine residues. This guide provides an objective comparison of the immunogenic potential of proteins modified with this compound against alternative PEGylation strategies and other protein modification technologies. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug development programs.

Understanding the Immunogenicity of PEGylated Proteins

While PEGylation is intended to reduce the immunogenicity of a therapeutic protein by creating a hydrophilic shield, the PEG molecule itself can, in some instances, elicit an immune response, leading to the formation of anti-PEG antibodies.[1][2] This response can have significant clinical consequences, including accelerated clearance of the drug, reduced efficacy, and hypersensitivity reactions.[1] The immunogenicity of a PEGylated protein is a multifactorial issue influenced by the characteristics of the PEG polymer (e.g., molecular weight, architecture), the nature of the conjugated protein, and the chemistry of the linker used for conjugation.[1]

This compound Modification: A Closer Look

This compound is a homobifunctional crosslinker containing two maleimide groups at the ends of a PEG chain with 11 ethylene glycol units. The maleimide groups react specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins, to form stable thioether bonds.[3] This allows for the crosslinking of proteins or the conjugation of a protein to another molecule with a thiol group.

While specific comparative immunogenicity data for proteins modified with this compound is limited in publicly available literature, the maleimide chemistry itself has been a subject of investigation. Some studies have suggested that maleimide-based conjugation can, in certain contexts, enhance the immunogenicity of the resulting conjugate. For instance, research on idiotype-keyhole limpet hemocyanin (KLH) vaccines demonstrated that maleimide conjugation resulted in a more potent immune response compared to glutaraldehyde-based conjugation. It is hypothesized that the maleimide linker may create a more uniform particle size or expose new epitopes that are recognized by the immune system. However, it is crucial to note that these findings were in the context of a vaccine, where enhanced immunogenicity is a desired outcome. The extrapolation of these findings to all therapeutic proteins requires further investigation.

Alternative Protein Modification Strategies

Several alternatives to this compound exist, each with its own potential immunogenic profile. These can be broadly categorized into other PEGylation chemistries and non-PEG alternatives.

Alternative PEGylation Chemistries
  • NHS-Ester-PEG: N-hydroxysuccinimide (NHS) esters are commonly used to conjugate PEG to primary amines (e.g., on lysine residues) on a protein's surface. This method is well-established but can sometimes result in a heterogeneous mixture of PEGylated products due to the presence of multiple lysine residues. The immunogenicity of NHS-ester-PEGylated proteins is variable and depends on the specific protein and the degree of PEGylation.

  • Click Chemistry: "Click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for PEGylation. This approach can lead to more homogeneous conjugates and potentially a more predictable immunogenicity profile.

Non-PEG Alternatives
  • Polysarcosine (pSar): Polysarcosine is a non-ionic, hydrophilic polypeptoid that has emerged as a promising alternative to PEG. Studies have shown that pSar conjugation can provide similar benefits to PEGylation in terms of increasing half-life and stability, but with potentially lower immunogenicity. In a study comparing interferon-α2b conjugated to either PEG or pSar, the pSar-conjugated version elicited significantly fewer anti-interferon antibodies in mice.

  • Zwitterionic Polymers: Zwitterionic polymers, such as poly(carboxybetaine) (pCB) and poly(sulfobbetaine) (pSB), are known for their exceptional hydrophilicity and resistance to protein adsorption. Encapsulating a protein in a zwitterionic polymer network has been shown to enhance its stability and pharmacokinetic profile while mitigating the immune response. In a study with uricase, a highly immunogenic enzyme, encapsulation in a zwitterionic hydrogel resulted in no detectable anti-uricase or anti-polymer antibodies after repeated injections in rats.

Comparative Data on Immunogenicity

Direct quantitative comparisons of anti-drug antibody (ADA) titers for the same protein modified with this compound versus other linkers are scarce in the literature. The following table summarizes qualitative and some quantitative findings from various studies to provide a comparative overview.

Modification StrategyLinker ChemistryReported Immunogenicity ProfileSupporting Evidence (Example)
This compound Maleimide-ThiolPotentially enhanced immunogenicity in some contexts (vaccines). Data on therapeutic proteins is limited.Maleimide-conjugated idiotype-KLH vaccines induced stronger antibody and T-cell responses compared to glutaraldehyde conjugates.
NHS-Ester-PEG NHS ester-AmineVariable; depends on the protein and degree of PEGylation. Can be immunogenic.A study on a chemically modified therapeutic protein (GDF15-PEG-fatty acid) included an assessment for antibodies against the PEG linker.
Polysarcosine (pSar) VariousGenerally lower immunogenicity compared to PEG.pSar-conjugated interferon-α2b elicited significantly fewer anti-IFN antibodies in mice compared to PEG-conjugated interferon.
Zwitterionic Polymers VariousVery low to no detectable immunogenicity.Uricase encapsulated in a zwitterionic gel showed no detectable anti-uricase or anti-polymer antibodies after repeated injections.

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of the immunogenicity of a modified protein requires a multi-faceted approach employing a battery of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Anti-Drug Antibody (ADA) ELISA

Objective: To detect and quantify antibodies directed against the modified protein in serum or plasma samples.

Methodology:

  • Coating: 96-well microplates are coated with the this compound modified protein (or the respective modified protein being tested) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Serum or plasma samples, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature. A positive control (e.g., a known anti-drug antibody) and a negative control (e.g., pooled normal serum) should be included.

  • Washing: The plates are washed as described in step 2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells, and the reaction is allowed to develop in the dark.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The results are often reported as a titer, which is the dilution of the sample that gives a signal above a pre-determined cut-off.

T-Cell Proliferation Assay

Objective: To assess the potential of the modified protein to induce a T-cell-dependent immune response.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Labeling (Optional but Recommended): PBMCs are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). CFSE is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

  • Cell Culture: Labeled PBMCs are cultured in 96-well plates at a density of 2 x 10⁵ cells/well.

  • Stimulation: The cells are stimulated with the this compound modified protein (or other test articles) at various concentrations. A positive control (e.g., a known T-cell mitogen like phytohemagglutinin (PHA) or a keyhole limpet hemocyanin (KLH)) and a negative control (medium alone) are included.

  • Incubation: The plates are incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Data Acquisition: Cell proliferation is assessed by flow cytometry. The percentage of proliferating T-cells (identified by CD3, CD4, and/or CD8 markers) is determined by the dilution of the CFSE signal.

  • Data Analysis: A stimulation index (SI) is calculated by dividing the percentage of proliferating cells in the presence of the test article by the percentage of proliferating cells in the negative control. An SI greater than a pre-defined threshold (e.g., 2 or 3) is typically considered a positive response.

Complement Activation Assay

Objective: To determine if the modified protein activates the complement system, which can be a mechanism of hypersensitivity reactions.

Methodology:

  • Serum Preparation: Normal human serum is prepared from fresh blood and stored at -80°C until use.

  • Incubation: The this compound modified protein is incubated with the serum at 37°C for a defined period (e.g., 30-60 minutes). A positive control (e.g., aggregated human IgG or zymosan) and a negative control (buffer) are included.

  • Measurement of Complement Activation Products: The levels of complement activation products, such as C3a, C4d, and the soluble terminal complement complex (sC5b-9), are measured using commercially available ELISA kits.

  • Data Analysis: The concentration of complement activation products in the samples treated with the modified protein is compared to that in the negative control. A significant increase in these products indicates complement activation.

Visualizing Key Processes

To better understand the experimental and biological pathways discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_conjugation Protein Modification cluster_assays Immunogenicity Assessment cluster_analysis Data Analysis & Risk Assessment Protein Therapeutic Protein Conjugation Conjugation Reaction (Thiol-Maleimide) Protein->Conjugation BisMalPEG11 This compound BisMalPEG11->Conjugation ModifiedProtein This compound Modified Protein Conjugation->ModifiedProtein ADA_ELISA ADA ELISA ModifiedProtein->ADA_ELISA TCell_Assay T-Cell Proliferation Assay ModifiedProtein->TCell_Assay Complement_Assay Complement Activation Assay ModifiedProtein->Complement_Assay DataAnalysis Data Analysis (Titers, SI, C' products) ADA_ELISA->DataAnalysis TCell_Assay->DataAnalysis Complement_Assay->DataAnalysis RiskAssessment Immunogenicity Risk Assessment DataAnalysis->RiskAssessment

Caption: Experimental workflow for assessing the immunogenicity of a this compound modified protein.

immune_response_pathway cluster_linker Potential Role of Linker ModifiedProtein This compound Modified Protein APC Antigen Presenting Cell (e.g., Dendritic Cell) ModifiedProtein->APC Uptake & Processing Antibodies Anti-Drug Antibodies (ADAs) ModifiedProtein->Antibodies Binding THelper Helper T-Cell APC->THelper Antigen Presentation LinkerInfluence Maleimide linker may influence epitope presentation or create new immunogenic sites BCell B-Cell THelper->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation PlasmaCell->Antibodies Production ImmuneComplex Immune Complex Formation Antibodies->ImmuneComplex Clearance Accelerated Clearance & Reduced Efficacy ImmuneComplex->Clearance Hypersensitivity Hypersensitivity Reactions ImmuneComplex->Hypersensitivity

Caption: Potential immune response pathway to a this compound modified protein.

Conclusion

The selection of a protein modification strategy requires a careful evaluation of its potential impact on immunogenicity. While this compound offers a specific method for PEGylation via thiol chemistry, the potential for the maleimide linker to enhance immunogenicity, as suggested by studies in the vaccine field, warrants careful consideration. Alternatives such as polysarcosine and zwitterionic polymers are emerging as promising options with potentially lower immunogenic profiles.

Ultimately, the immunogenicity of any modified protein is dependent on a multitude of factors and must be assessed on a case-by-case basis using a robust and comprehensive panel of experimental assays. The protocols and comparative data presented in this guide are intended to provide a framework for researchers to design their immunogenicity assessment studies and make informed decisions in the development of safer and more effective biotherapeutics.

References

Safety Operating Guide

Proper Disposal of Bis-Mal-PEG11: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of laboratory reagents is paramount for ensuring a safe working environment and minimizing environmental impact. This guide provides a detailed, step-by-step procedure for the proper disposal of Bis-Mal-PEG11, a bifunctional crosslinker commonly used in bioconjugation and drug development. While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance, its toxicological properties have not been exhaustively investigated. Therefore, a cautious approach to its disposal is warranted, focusing on the deactivation of its reactive maleimide groups.

Pre-Disposal Considerations:

Before beginning the disposal process, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable option), safety goggles with side shields, and a laboratory coat.

  • Ventilation: Conduct all disposal procedures within a well-ventilated area, preferably inside a chemical fume hood.

  • Waste Regulations: Familiarize yourself with and adhere to all local, state, and federal regulations regarding chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Deactivation of this compound:

The primary reactive components of this compound are the maleimide groups, which readily react with thiols. To ensure safe disposal, it is best practice to "quench" or deactivate these reactive groups. This can be achieved by reacting the this compound with an excess of a thiol-containing compound.

Experimental Protocol for Deactivation:

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing reagent such as β-mercaptoethanol (BME) or dithiothreitol (DTT). A concentration of 1 M in a suitable buffer (e.g., phosphate-buffered saline, PBS) is recommended.

  • Reaction Setup: In a designated chemical waste container, add the this compound waste. This can be unused reagent, expired material, or residual solutions from experimental procedures.

  • Quenching Reaction: Add a sufficient volume of the quenching solution to the this compound waste to ensure a significant molar excess of the thiol reagent (a 10-fold molar excess is recommended).

  • Incubation: Gently swirl the container to mix the contents and allow the reaction to proceed at room temperature for at least two hours. This incubation period ensures the complete reaction and deactivation of the maleimide groups.

Disposal Procedures:

Once the this compound has been deactivated, follow these steps for the disposal of the resulting waste and any contaminated materials.

Waste TypeDisposal Procedure
Deactivated Liquid Waste Collect the deactivated this compound solution in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include "Hazardous Waste," the chemical name ("Deactivated this compound with [Name of Thiol Reagent]"), and the date of accumulation. Do not pour down the drain.
Solid this compound Waste Unused or expired solid this compound should be disposed of as hazardous chemical waste. If possible, keep it in its original, sealed container. If the container is open, place it inside a larger, sealable container and label it appropriately.
Contaminated Labware Disposable labware (e.g., pipette tips, microcentrifuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a quenching solution, followed by a thorough wash with an appropriate laboratory detergent and water. The initial rinsate should be collected as hazardous waste.
Spill Cleanup Materials In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Collect the absorbent material and place it in a sealed, labeled hazardous waste container. Clean the spill area with a detergent solution and water, collecting the cleaning solutions as hazardous waste.

Final Disposal:

Arrange for the collection of all hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.

Logical Workflow for this compound Disposal:

cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Disposal A Identify this compound Waste (Unused reagent, solutions, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First H Collect Solid Waste and Contaminated Items in Labeled Hazardous Waste Container A->H Direct Disposal C Work in a Fume Hood B->C D Prepare Thiol Quenching Solution (e.g., 1M BME or DTT) C->D E Add Quenching Solution to Waste (10-fold molar excess) D->E F Incubate for ≥ 2 hours at Room Temperature E->F Reaction G Collect Deactivated Liquid Waste in Labeled Hazardous Waste Container F->G Post-Reaction I Arrange for Pickup by EHS or Licensed Contractor G->I H->I

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

Navigating the Safe Handling of Bis-Mal-PEG11: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Bis-Mal-PEG11, a homobifunctional crosslinking reagent, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, this document outlines best practices based on available safety data for similar maleimide-PEG compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical safety gogglesProtects eyes from potential splashes or aerosols of the compound.
Hand Protection Common chemical resistant gloves (e.g., Nitrile)Prevents direct skin contact with the compound. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of any potential vapors or dust. A respirator may be necessary for large quantities or in situations with inadequate ventilation.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is -20°C.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) for the compound or a similar one if a specific one is unavailable.

  • Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Weighing and Dissolving: When weighing the solid form, avoid generating dust. Dissolve the compound in an appropriate solvent as specified by the manufacturer, such as water, DMSO, DCM, or DMF.[1]

  • Cross-Contamination: Avoid cross-contamination by using dedicated spatulas and glassware.

Disposal Plan
  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and other disposable items, in a designated and clearly labeled hazardous waste container.

  • Waste Treatment: Treatment and disposal of chemical waste should be carried out in accordance with local, state, and federal environmental protection regulations. Do not flush down the sewer.[2]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect: Carefully place the absorbed material into a sealed, labeled container for chemical waste.

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Exposure Response
  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Read SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Read SDS->Don PPE Proceed with knowledge Weigh Weigh Compound Don PPE->Weigh Enter work area Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-experiment Dispose Waste Dispose of Hazardous Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Final step

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-Mal-PEG11
Reactant of Route 2
Reactant of Route 2
Bis-Mal-PEG11

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.